1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone
Description
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Properties
IUPAC Name |
1-[5-(4-methoxyphenyl)thiophen-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2S/c1-9(14)12-7-8-13(16-12)10-3-5-11(15-2)6-4-10/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUBIGCXVSIWPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone
Foreword: The Architectural Value of Substituted Thiophenes
In the landscape of modern medicinal chemistry and materials science, heterocyclic scaffolds form the bedrock of innovation. Among these, the thiophene ring is a particularly privileged structure, prized for its unique electronic properties and its ability to act as a bioisostere for the phenyl ring.[1] This versatility has led to the incorporation of thiophene derivatives in a multitude of FDA-approved drugs, spanning therapeutic areas from oncology to infectious diseases.[1][2][3] The compound at the heart of this guide, 1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone, is a quintessential example of a high-value molecular building block. It elegantly combines three key pharmacophores: the electron-rich thiophene core, the methoxyphenyl group common in biologically active molecules, and a reactive ethanone handle suitable for further chemical elaboration. This guide provides a comprehensive, field-proven framework for the synthesis, purification, and rigorous characterization of this compound, designed for researchers and drug development professionals seeking to leverage its potential.
Part 1: Strategic Synthesis via Palladium-Catalyzed Cross-Coupling
The construction of the biaryl linkage between the thiophene and phenyl rings is the critical step in synthesizing the target molecule. While classical methods like Friedel-Crafts acylation of 2-(4-methoxyphenyl)thiophene are viable, modern synthetic strategy favors the precision and efficiency of palladium-catalyzed cross-coupling reactions.[4][5][6] For this guide, we will focus on the Suzuki-Miyaura coupling, a Nobel Prize-winning methodology renowned for its mild reaction conditions, exceptional functional group tolerance, and high yields.[7][8]
Causality of Experimental Design
The chosen synthetic route involves the coupling of 2-acetyl-5-bromothiophene with 4-methoxyphenylboronic acid . This approach is strategically sound for several reasons:
-
Reagent Availability: Both starting materials are commercially available, obviating the need for lengthy preparatory syntheses.
-
Reaction Regioselectivity: The bromine and acetyl groups are pre-installed on the thiophene ring, ensuring the final product has the desired 2,5-substitution pattern without the risk of forming isomeric byproducts that can plague electrophilic substitution reactions on substituted thiophenes.[9]
-
Catalyst System: A palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is employed. The catalytic cycle is efficient and well-understood.
-
Base and Solvent: An aqueous base, such as potassium carbonate (K₂CO₃), is crucial for the transmetalation step, activating the boronic acid. A biphasic solvent system (e.g., Toluene/Ethanol/Water) facilitates the interaction of both organic and inorganic reagents.
Visualized Synthesis Workflow
Caption: Workflow for the Suzuki-Miyaura synthesis.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reactor Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-acetyl-5-bromothiophene (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Solvent Addition: Add toluene (4 mL per mmol of bromothiophene) and ethanol (1 mL per mmol of bromothiophene). To this, add a 2M aqueous solution of the potassium carbonate.
-
Inerting: Purge the flask with nitrogen for 15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromothiophene is consumed (typically 4-6 hours).
-
Quenching and Extraction: Cool the reaction mixture to room temperature. Add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product as a solid.
Part 2: Rigorous Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized compound is paramount. A multi-technique analytical approach provides a self-validating system, leaving no ambiguity as to the structure of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of the molecule.
Experimental Protocol: Sample Preparation
-
Accurately weigh 5-10 mg of the purified solid.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean vial.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube for analysis.[10]
Predicted Spectral Data
| Data Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~ 7.65 | Doublet (d) | Thiophene H (position 3) |
| ~ 7.55 | Doublet (d) | Phenyl H (ortho to OMe) | |
| ~ 7.20 | Doublet (d) | Thiophene H (position 4) | |
| ~ 6.95 | Doublet (d) | Phenyl H (meta to OMe) | |
| ~ 3.85 | Singlet (s) | Methoxy (-OCH₃) | |
| ~ 2.55 | Singlet (s) | Acetyl (-COCH₃) | |
| ¹³C NMR | ~ 190 | Singlet | Ketone Carbonyl (C=O) |
| ~ 160 | Singlet | Phenyl C (attached to OMe) | |
| ~ 155 | Singlet | Thiophene C (attached to phenyl) | |
| ~ 145 | Singlet | Thiophene C (attached to acetyl) | |
| ~ 135 | Singlet | Thiophene C-H | |
| ~ 128 | Singlet | Phenyl C-H | |
| ~ 125 | Singlet | Thiophene C-H | |
| ~ 124 | Singlet | Phenyl C (ipso to thiophene) | |
| ~ 114 | Singlet | Phenyl C-H | |
| ~ 55 | Singlet | Methoxy Carbon (-OCH₃) | |
| ~ 26 | Singlet | Acetyl Carbon (-CH₃) |
Rationale for Predictions: The predicted shifts are based on established data for substituted acetophenones, thiophenes, and anisole derivatives.[10][11][12][13][14] The electron-withdrawing acetyl group deshields the adjacent thiophene proton (H-3), while the electron-donating methoxy group shields the ortho and para protons of the phenyl ring.
Infrared (IR) Spectroscopy
IR spectroscopy provides definitive evidence for the presence of key functional groups.
Predicted Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~ 3100-3000 | Medium | Aromatic C-H Stretch |
| ~ 2950-2850 | Medium-Weak | Aliphatic C-H Stretch (-CH₃) |
| ~ 1665 | Strong | C=O Stretch (Aryl Ketone) |
| ~ 1600, 1500 | Medium-Strong | C=C Stretch (Aromatic Rings) |
| ~ 1250 | Strong | C-O Stretch (Aryl Ether) |
| ~ 830 | Strong | C-H Bending (Para-disubstituted ring) |
Rationale for Predictions: The most characteristic peak will be the strong carbonyl (C=O) stretch of the ketone conjugated to the thiophene ring, expected around 1665 cm⁻¹.[15][16] The strong C-O stretch of the aryl ether is also a key diagnostic peak.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis.
Predicted Mass Spectrometry Data
| m/z Value | Interpretation |
| 248.06 | [M]⁺• (Molecular Ion Peak for C₁₃H₁₂O₂S) |
| 233 | [M - CH₃]⁺ (Loss of a methyl radical) |
| 205 | [M - CH₃CO]⁺ (Loss of an acetyl radical) |
| 177 | Fragmentation of the thiophene-phenyl bond |
Rationale for Predictions: The molecular ion peak is the most critical piece of data, confirming the elemental composition. Common fragmentation pathways for such structures include the alpha-cleavage of the ketone, leading to the loss of the methyl or acetyl group.[17][18][19]
Visualized Characterization Workflow
Caption: A multi-technique approach for structural validation.
Part 3: Applications and Future Directions
The title compound is not merely a synthetic target but a launchpad for further discovery. The presence of the ketone functional group allows for a vast array of subsequent chemical transformations, including:
-
Reductions to form the corresponding alcohol.
-
Reductive aminations to introduce amine functionalities.
-
Condensation reactions to build larger heterocyclic systems like pyrazoles or thiazoles.[20][21][22]
Given the established biological activities of related thiophene derivatives, this compound and its progeny are promising candidates for screening in various therapeutic areas, including:
-
Anticancer Agents: Many kinase inhibitors and cytotoxic agents feature substituted biaryl scaffolds.[23][24]
-
Antimicrobial Agents: The thiophene nucleus is a common feature in antibacterial and antifungal compounds.[25][26][27]
-
Anti-inflammatory Agents: The structural motifs are present in compounds with known anti-inflammatory properties.[22]
Conclusion
This guide has detailed a robust and reproducible methodology for the synthesis of this compound via Suzuki-Miyaura cross-coupling. The causality behind the chosen experimental design has been explained, emphasizing strategic efficiency and control. Furthermore, a comprehensive, self-validating characterization workflow employing NMR, IR, and Mass Spectrometry has been outlined to ensure absolute structural confirmation. This molecule represents a valuable and versatile platform for chemists engaged in the design and discovery of novel, biologically active compounds and advanced materials.
References
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Fisichella, S., Occhipinti, S., Consiglio, G., Spinelli, D., & Noto, R. (1982). THE MASS SPECTRA OF SOME SUBSTITUTED THIOPHENE-2-CARBOXYLIC ACIDS. Phosphorus and Sulfur and the Related Elements, 13(1), 59-68. [Link]
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Fisichella, S., et al. (1982). THE MASS SPECTRA OF SOME SUBSTITUTED THIOPHENE-2-CARBOXYLIC ACIDS. Phosphorus and Sulfur and the Related Elements. [Link]
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Bowie, J. H., et al. (1967). Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens. Journal of the Chemical Society B: Physical Organic. [Link]
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Li, G., et al. (2003). Solvent effects on infrared spectra of 2-acetylthiophene in organic solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(3), 471-475. [Link]
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Bowie, J. H., et al. (1967). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. [Link]
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Li, G., et al. (2004). Infrared study on solvent-solute interactions of 2-acetylthiophene in binary mixtures. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(1-2), 397-400. [Link]
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Dawood, K. M., Elamin, M. B., & Farag, A. M. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Arkivoc, 2015(7), 50-62. [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
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Study.com. (n.d.). Give two Friedel-Crafts acylation reactions that could be used to prepare 4-methoxybenophenone. Homework.Study.com. [Link]
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Dawood, K. M., Elamin, M. B., & Farag, A. M. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. ResearchGate. [Link]
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Liu, H., et al. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. TSI Journals. [Link]
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PrepChem.com. (n.d.). Synthesis of 1-[2-(4-Benzyloxyphenylamino)-5-methoxyphenyl]ethanone. PrepChem.com. [Link]
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Pandey, S., et al. (2022). Recent advances in the synthesis of thienoindole analogs and their diverse applications. RSC Advances, 12(24), 15185-15206. [Link]
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Pandey, S., et al. (2022). Recent advances in the synthesis of thienoindole analogs and their diverse applications. ResearchGate. [Link]
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El-Karim, S. S. A., et al. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 12(2), 1025-1040. [Link]
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Erol, D. D., Calis, U., & Yuluğ, N. (1996). Synthesis of ethanone derived from 2-benzoxazolinones and their antimicrobial activities. Arzneimittelforschung, 46(2), 205-206. [Link]
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Mishra, K., Jain, S. K., & Singour, P. K. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics, 9(3), 32-37. [Link]
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El-Karim, S. S. A., et al. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Publishing. [Link]
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Introduction: The Versatility of the 2-Acetylthiophene Scaffold
An In-Depth Technical Guide to the Physicochemical Properties of Substituted 2-Acetylthiophenes
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core physicochemical properties of substituted 2-acetylthiophenes. As foundational synthons in medicinal chemistry and materials science, a deep understanding of how substituents modulate their electronic, spectral, and chromatographic characteristics is paramount for rational design and synthesis. This document moves beyond a simple recitation of facts to explain the causality behind experimental observations and analytical strategies, empowering researchers to apply these principles in their own work.
The 2-acetylthiophene moiety is a privileged structure in modern chemistry.[1] Its thiophene ring offers a bioisosteric alternative to a phenyl ring, while the acetyl group provides a versatile chemical handle for a vast array of subsequent transformations, including condensations, oxidations, and reductions.[2] These compounds are crucial intermediates in the synthesis of pharmaceuticals, such as cephalosporin antibiotics, and serve as building blocks for novel materials.[1] The true power of this scaffold, however, lies in the ability to fine-tune its properties through the introduction of substituents onto the thiophene ring. This guide elucidates the fundamental principles and experimental methodologies used to characterize and quantify the impact of these substitutions.
Part 1: Spectroscopic Characterization: Elucidating Molecular Structure
The unambiguous determination of a molecule's structure is the bedrock of chemical research. For substituted 2-acetylthiophenes, a multi-technique spectroscopic approach is essential. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system of characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework. The chemical shifts (δ) of protons (¹H) and carbons (¹³C) are exquisitely sensitive to their local electronic environment, which is directly influenced by substituents on the thiophene ring.
-
¹H NMR Insights: In the parent 2-acetylthiophene, the thiophene protons appear as distinct multiplets in the aromatic region, while the acetyl methyl protons are a sharp singlet further upfield.[3] Substituents cause predictable shifts: electron-withdrawing groups (EWGs) like nitro (-NO₂) will shift adjacent protons downfield (to a higher ppm) due to deshielding, whereas electron-donating groups (EDGs) like methoxy (-OCH₃) will cause an upfield shift due to shielding.[2]
-
¹³C NMR Insights: The carbonyl carbon of the acetyl group is particularly informative. Its chemical shift provides a direct probe of the electronic effects transmitted through the thiophene ring.[3] EWGs decrease electron density at the carbonyl carbon, shifting it downfield, while EDGs have the opposite effect.
Table 1: Representative NMR Data for Substituted 2-Acetylthiophenes
| Compound | Substituent (Position) | ¹H NMR (δ, ppm) - CH₃ | ¹³C NMR (δ, ppm) - C=O | ¹³C NMR (δ, ppm) - CH₃ | Reference |
| 2-Acetylthiophene | H | ~2.56 | ~190.7 | ~26.8 | [3] |
| 1-(5-(4-methoxyphenyl)thiophen-2-yl)ethanone | 4-MeO-Ph (5) | ~2.55 | N/A | N/A | [2] |
| 2-Acetyl-5-methylthiophene | CH₃ (5) | N/A | N/A | N/A | [4] |
| 2-Acetyl-5-bromothiophene | Br (5) | N/A | N/A | N/A | [5] |
Note: Specific chemical shifts can vary based on the solvent and spectrometer frequency.
-
Sample Preparation: Dissolve 5-10 mg of the purified substituted 2-acetylthiophene derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans are required. A typical acquisition may take several minutes to hours, depending on the sample concentration.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the resulting spectra and perform baseline correction. Calibrate the chemical shift axis by setting the TMS peak to 0 ppm or the residual solvent peak to its known value.
-
Analysis: Integrate the ¹H NMR signals to determine proton ratios. Assign peaks based on chemical shifts, coupling patterns (J-coupling), and, if necessary, 2D NMR experiments (e.g., COSY, HSQC).
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is ideal for identifying functional groups by measuring their vibrational frequencies. For 2-acetylthiophenes, the most diagnostic peak is the carbonyl (C=O) stretching vibration.[6][7]
-
Causality of Carbonyl Shifts: The position of the C=O stretch is a direct reflection of the bond's strength. EWGs on the thiophene ring pull electron density away from the acetyl group through resonance and inductive effects.[8] This increases the double-bond character of the carbonyl, strengthening it and shifting its vibrational frequency to a higher wavenumber (cm⁻¹). Conversely, EDGs donate electron density, which can be delocalized onto the carbonyl oxygen, slightly weakening the C=O bond and shifting its absorption to a lower wavenumber.
Table 2: Characteristic IR Frequencies for 2-Acetylthiophene Derivatives
| Functional Group | Typical Wavenumber (cm⁻¹) | Significance | Reference |
| C=O Stretch (Ketone) | 1650 - 1725 | Position is sensitive to electronic effects of ring substituents. | [6][9] |
| C-H Stretch (Aromatic) | 3050 - 3150 | Indicates the presence of the thiophene ring. | |
| C=C Stretch (Aromatic) | 1400 - 1600 | Thiophene ring skeletal vibrations. | |
| C-S Stretch | 600 - 800 | Characteristic of the thiophene heterocycle. | [9] |
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. In Electron Ionization (EI) MS, the molecular ion (M⁺) peak confirms the molecular formula.[10] Common fragmentation pathways for 2-acetylthiophenes involve the loss of the methyl group ([M-15]⁺) or the acetyl group ([M-43]⁺), leading to the formation of a stable thienyl cation.[7]
Workflow for Spectroscopic Characterization
Caption: Workflow for structural elucidation.
Part 2: Quantifying the Electronic Influence of Substituents
While spectroscopy confirms structure, understanding reaction kinetics and equilibria requires a quantitative measure of a substituent's electronic influence. The Hammett equation provides a powerful framework for this analysis, establishing a linear free-energy relationship between reaction rates and substituent effects.[11][12]
The Hammett Equation
The equation is expressed as:
log(k/k₀) = σρ
-
k is the rate constant for a reaction with a substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
σ (Sigma) is the substituent constant , which depends only on the nature and position of the substituent. It is a measure of the electronic effect (both inductive and resonance) of that substituent. A positive σ value indicates an electron-withdrawing group (e.g., -NO₂), while a negative value indicates an electron-donating group (e.g., -CH₃).[13]
-
ρ (Rho) is the reaction constant , which depends on the nature of the reaction. It measures the sensitivity of the reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (i.e., a buildup of negative charge in the transition state).[11]
A study on the reaction of benzofuroxans with 2-acetylthiophene demonstrated that electron-withdrawing substituents on the benzofuroxan ring increased the reaction rate, yielding a positive ρ value and confirming the applicability of Hammett-type analysis to reactions involving the 2-acetylthiophene core.[13][14] Applying this logic to substituents on the thiophene ring itself allows for the prediction of their impact on the reactivity of the acetyl group.
-
Series Synthesis: Synthesize a series of 5-substituted 2-acetylthiophenes with known substituent constants (σ), including electron-donating, electron-withdrawing, and neutral groups.
-
Reaction Selection: Choose a model reaction involving the acetyl group, such as a base-catalyzed condensation or an oxidation reaction. The reaction must be amenable to kinetic monitoring.
-
Kinetic Monitoring: For each compound in the series (including the unsubstituted parent), run the reaction under identical conditions (temperature, concentration, solvent). Monitor the disappearance of the reactant or the appearance of the product over time using a suitable technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Rate Constant Calculation: From the kinetic data, calculate the pseudo-first-order or second-order rate constant (k) for each reaction.
-
Hammett Plot Construction: Create a plot of log(k/k₀) on the y-axis versus the corresponding substituent constant (σ) on the x-axis.
-
ρ Determination: Perform a linear regression on the data points. The slope of the resulting line is the reaction constant, ρ. The quality of the fit (R²) indicates how well the Hammett equation describes the reaction series.
Visualization of Electronic Effects
Caption: Substituent effects on the acetyl group.
Part 3: Chromatographic Behavior and QSPR Analysis
Chromatography is indispensable for the purification and analysis of substituted 2-acetylthiophenes.[2] The behavior of these compounds in a chromatographic system is a direct consequence of their physicochemical properties, primarily polarity and hydrophobicity, which are modulated by substituents.
Principles of Separation
In reverse-phase high-performance liquid chromatography (RP-HPLC), a nonpolar stationary phase is used with a polar mobile phase. Compounds with higher polarity elute faster (shorter retention time), while more nonpolar (hydrophobic) compounds are retained longer. The introduction of a polar substituent (e.g., -OH) to the 2-acetylthiophene scaffold will decrease its retention time, whereas a nonpolar substituent (e.g., -Br, -alkyl) will increase it.
Quantitative Structure-Property Relationships (QSPR)
QSPR is a computational methodology that aims to build a mathematical model correlating the chemical structure of a compound with its physicochemical properties.[15] For a series of related compounds like substituted 2-acetylthiophenes, one can develop a QSPR model to predict properties like HPLC retention time or the octanol-water partition coefficient (logP), a measure of hydrophobicity.[16]
This approach is invaluable in drug development for predicting properties without synthesizing every compound, saving time and resources. A simple QSPR model could take the form of a linear equation:
Predicted Property (e.g., log(Retention Time)) = c₁ (Descriptor₁) + c₂ (Descriptor₂) + ... + c₀
Where "Descriptors" are numerically calculated values representing topological, electronic, or constitutional aspects of the molecule.
-
Data Set Selection: Choose the same series of synthesized 5-substituted 2-acetylthiophenes from the Hammett study.
-
Chromatographic Data Acquisition: Analyze each compound via RP-HPLC under identical, isocratic conditions. Carefully record the retention time (t_R) for each compound.
-
Descriptor Calculation: Using computational chemistry software, calculate a key molecular descriptor for each compound. For hydrophobicity, the calculated logP (cLogP) is an excellent starting point.
-
Model Building: Create a plot of the observed property (e.g., log(t_R)) on the y-axis versus the calculated descriptor (cLogP) on the x-axis.
-
Model Validation: Perform a linear regression analysis. A high correlation coefficient (R²) suggests that the chosen descriptor is a good predictor of the property for this class of compounds. For a more robust model, this process is typically expanded to include multiple descriptors and is validated with an external test set of compounds not used in the initial model building.[17]
QSPR Development Workflow
Caption: Workflow for QSPR model development.
Conclusion
Substituted 2-acetylthiophenes are a class of compounds whose utility is defined by their tunable physicochemical properties. A systematic approach, integrating multi-technique spectroscopic analysis for structural confirmation, Hammett analysis for quantifying electronic effects, and chromatographic/QSPR studies for understanding and predicting intermolecular interactions, provides the robust framework needed for their rational application in research. The principles and protocols outlined in this guide offer a field-proven methodology for characterizing these vital chemical entities, enabling scientists to harness their full potential in the development of new medicines and materials.
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Ramesh, B., et al. (2010). Synthesis, Spectral Studies and Anti-Inflammatory Activity of 2-Acetyl Thiophene. E-Journal of Chemistry, 7(2), 433-438.
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Reddy, K. L., et al. (2018). Synthesis, Spectral Characterization and Antibacterial Activity of Functionalized Hydrazones. International Journal of Engineering, Science and Mathematics, 7(1), 548-557.
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Ningbo Inno Pharmchem Co.,Ltd. (2026). The Chemical Properties and Synthesis of 2-Acetylthiophene (CAS 88-15-3). PharmaChem.
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Ramesh, B., et al. (2010). Synthesis, Spectral Studies and Anti-Inflammatory Activity of 2-Acetyl Thiophene. ResearchGate.
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Moussa, H., et al. (2023). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Chemistry Proceedings, 14(1), 112.
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Ahmed, I. S., & Mustafa, D. E. (2020). Kinetic Study of the Reaction of Benzofuroxans with 2-Acetylthiophene: Effect of the Substituents on the Reaction Rate Using Hammett Equation. Orbital: The Electronic Journal of Chemistry, 12(1), 24-29.
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BenchChem. (2025). 3-Acetylthiophene vs. 2-Acetylthiophene: A Comparative Guide to Electrophilic Substitution Reactivity. BenchChem.
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Parchem. (n.d.). The Chemistry of 2-Acetylthiophene: Applications & Manufacturing Insights. Parchem.
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National Center for Biotechnology Information. (n.d.). 2-Acetylthiophene. PubChem Compound Database.
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Roy, K., et al. (2015). Classification structure-activity relationship (CSAR) studies for prediction of genotoxicity of thiophene derivatives. ResearchGate.
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La Salle University. (n.d.). Substituent Effects. La Salle University Chemistry Department.
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Neuman, R. C., Jr. (2005). Chapter 14: Substituent Effects. University of California, Riverside.
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Clementi, S., et al. (1993). Use of the Hammett equation in substituted thiophenes. Journal of the Chemical Society, Perkin Transactions 2, (2), 399-403.
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Ahmed, I. S., & Mustafa, D. E. (2020). Kinetic Study of the Reaction of Benzofuroxans with 2-Acetylthiophene: Effect of the Substituents on the Reaction Rate Using Hammett Equation. ResearchGate.
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Marino, G. (1971). Electrophilic Substitution in Thiophene and its Derivatives. Advances in Heterocyclic Chemistry, 13, 235-323.
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Beteringhe, A., et al. (2008). Quantitative Structure-Property Relationship (QSPR) Study of the Hydrophobicity of Phenols and 2-(Aryloxy-α-acetyl)-phenoxathiin Derivatives. Revista de Chimie, 59(11), 1175-1179.
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Foreword: Beyond the Spectrum – A Logic-Driven Approach to Molecular Structure
An In-Depth Technical Guide to the Structural Elucidation of 1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone
For the seasoned researcher, the structural elucidation of a novel or synthesized compound is not a mere checklist of analytical techniques. It is a deductive process, an investigation where each piece of spectral data is a clue. The goal is not simply to acquire data, but to build an unshakeable, self-validating model of the molecule's three-dimensional architecture. This guide is structured to mirror that investigative workflow for the compound This compound (also known as 2-Acetyl-5-(4-methoxyphenyl)thiophene)[1][2]. We will move from the broad strokes of the molecular framework to the fine details of atomic connectivity and spatial arrangement, explaining not just what to do, but why each step is a logical and necessary successor to the last. The molecular formula is C₁₃H₁₂O₂S, and the molecular weight is approximately 232.3 g/mol [1][2].
Chapter 1: The Blueprint – Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the cornerstone of organic structure determination. It provides a direct map of the carbon-hydrogen framework, revealing the chemical environment, count, and connectivity of protons and carbons. For a molecule like this compound, with its distinct aromatic systems and functional groups, NMR is uniquely powerful in assembling the structural puzzle.
Proton (¹H) NMR Spectroscopy: Mapping the Hydrogen Landscape
The ¹H NMR spectrum gives the first detailed glimpse into the molecule's electronic environment.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).[3]
-
Transfer: Securely cap the vial and vortex until the sample is fully dissolved. Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube.[3]
-
Data Acquisition: Insert the tube into the NMR spectrometer. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity. Acquire the spectrum, ensuring a sufficient number of scans to achieve a high signal-to-noise ratio.[3]
Data Interpretation & Expected Results
The structure contains several distinct proton environments, which will give rise to predictable signals.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| H-3 (Thiophene) | ~7.65 | Doublet (d) | 1H | ~3.9 - 4.1 | Deshielded by the adjacent acetyl group and coupled to H-4. |
| H-4 (Thiophene) | ~7.20 | Doublet (d) | 1H | ~3.9 - 4.1 | Coupled to H-3. |
| H-2'/H-6' (Phenyl) | ~7.60 | Doublet (d) | 2H | ~8.8 - 9.0 | Part of an AA'BB' system, ortho to the thiophene ring. |
| H-3'/H-5' (Phenyl) | ~7.00 | Doublet (d) | 2H | ~8.8 - 9.0 | Part of an AA'BB' system, ortho to the methoxy group. |
| -OCH₃ (Methoxy) | ~3.85 | Singlet (s) | 3H | N/A | Characteristic chemical shift for an aryl methoxy group.[4] |
| -COCH₃ (Acetyl) | ~2.55 | Singlet (s) | 3H | N/A | Typical shift for a methyl ketone adjacent to an aromatic ring.[3][5] |
Carbon (¹³C) NMR Spectroscopy: Unveiling the Carbon Skeleton
¹³C NMR complements the proton data by providing a count of unique carbon environments.
Data Interpretation & Expected Results
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C=O (Acetyl) | ~190.0 | Characteristic for an aryl ketone carbonyl. |
| C-5 (Thiophene) | ~148.0 | Attached to the phenyl group, highly deshielded. |
| C-2 (Thiophene) | ~143.0 | Attached to the acetyl group. |
| C-1' (Phenyl) | ~126.0 | Quaternary carbon attached to the thiophene ring. |
| C-4' (Phenyl) | ~161.0 | Attached to the electron-donating methoxy group. |
| C-3 (Thiophene) | ~133.0 | Protonated thiophene carbon adjacent to the acetyl group. |
| C-4 (Thiophene) | ~124.0 | Protonated thiophene carbon. |
| C-2'/C-6' (Phenyl) | ~127.5 | Protonated carbons ortho to the thiophene substituent. |
| C-3'/C-5' (Phenyl) | ~114.5 | Protonated carbons ortho to the methoxy group, shielded. |
| -OCH₃ (Methoxy) | ~55.5 | Typical shift for an aryl methoxy carbon.[4] |
| -COCH₃ (Acetyl) | ~26.5 | Aliphatic methyl carbon of the ketone.[4] |
2D NMR Spectroscopy: The Self-Validating System
Trustworthiness: One-dimensional spectra provide the pieces of the puzzle; two-dimensional spectra show how they connect. 2D NMR experiments are the ultimate internal validation, confirming the proposed structure by revealing through-bond correlations.
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For our target molecule, it would confirm the coupling between H-3 and H-4 on the thiophene ring and between the ortho and meta protons on the phenyl ring.
Caption: Expected ¹H-¹H COSY correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for assembling the complete molecular structure. It reveals correlations between protons and carbons over two or three bonds. This allows us to connect the distinct fragments identified in the 1D spectra.
Caption: Key HMBC correlations confirming fragment connectivity.
Chapter 2: Identity and Fragmentation – Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides two fundamental and non-negotiable pieces of information: the molecular weight and, with high resolution, the elemental formula. It is the definitive confirmation of the compound's identity. The fragmentation pattern further acts as a fingerprint, corroborating the proposed structure.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).[6]
-
Fragmentation: The excess energy imparted during ionization causes the molecular ion to break apart into smaller, characteristic fragment ions.[6]
-
Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating the mass spectrum.[6]
Data Interpretation & Expected Results
-
Molecular Ion (M⁺•): The spectrum will show a prominent peak at m/z ≈ 232, corresponding to the molecular weight of C₁₃H₁₂O₂S.
-
High-Resolution MS (HRMS): Trustworthiness: HRMS provides an exact mass measurement. For C₁₃H₁₂O₂S, the calculated exact mass is 232.0558. An experimental value within a few parts per million (ppm) of this value unambiguously confirms the molecular formula.
-
Fragmentation Pattern: The fragmentation provides clues that validate the connectivity.
| m/z Value | Proposed Fragment Structure | Loss |
| 217 | [M - CH₃]⁺ | Loss of a methyl radical. |
| 189 | [M - COCH₃]⁺ | Loss of an acetyl radical, a very common cleavage (α-cleavage). |
| 135 | [C₇H₇O]⁺ | Fragment corresponding to the 4-methoxyphenyl cation. |
| 43 | [CH₃CO]⁺ | The acetyl cation. |
Chapter 3: Functional Group Analysis – Infrared (IR) & UV-Visible Spectroscopy
Expertise & Experience: While NMR and MS focus on the molecular framework, vibrational and electronic spectroscopies confirm the presence of key functional groups and the nature of the conjugated system.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid method to identify functional groups based on their characteristic vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the 4000-400 cm⁻¹ range.[7]
-
Data Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.
Data Interpretation & Expected Results
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| ~3100 | C-H Stretch | Aromatic (Thiophene & Phenyl) |
| ~2950 | C-H Stretch | Aliphatic (-CH₃) |
| ~1660 | C=O Stretch | Aryl Ketone (Conjugated) [8] |
| ~1600, ~1500 | C=C Stretch | Aromatic Rings[9][10] |
| ~1250 | C-O Stretch | Aryl Ether |
| ~830 | C-H Out-of-plane bend | 1,4-disubstituted (para) phenyl ring |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically its conjugated π-system.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or dioxane).[11]
-
Data Acquisition: Record the absorption spectrum against a solvent blank over a range of approximately 200-600 nm.
Data Interpretation & Expected Results
The molecule possesses an extensive conjugated system spanning the 4-methoxyphenyl group, the thiophene ring, and the acetyl group. This extended π-system is expected to result in strong absorption bands at relatively long wavelengths (λ_max), likely in the 300-350 nm range, corresponding to π → π* transitions.[12][13][14]
Chapter 4: The Definitive Proof – Single-Crystal X-ray Crystallography
Authoritative Grounding: When an unambiguous, three-dimensional structure is required, X-ray crystallography is the gold standard. It moves beyond connectivity to provide precise, absolute spatial coordinates of every atom in the crystal lattice.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a solvent from a saturated solution of the compound.[7][15]
-
Crystal Mounting & Data Collection: A suitable crystal (0.1-0.3 mm) is selected and mounted on a goniometer head. The crystal is placed in an X-ray diffractometer and cooled (often to ~100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the rotating crystal, and the resulting diffraction patterns are collected.[7][15]
-
Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. This map is used to build a molecular model, which is then refined to achieve the best fit with the experimental data.[15]
Data Interpretation & Expected Results
The final output is a complete 3D model providing:
-
Unambiguous Confirmation: Absolute confirmation of the atomic connectivity.
-
Precise Geometric Data: Highly accurate bond lengths, bond angles, and torsional angles.
-
Conformational Information: The dihedral angle between the thiophene and phenyl rings can be determined.
-
Intermolecular Interactions: Reveals how molecules pack in the solid state, identifying any hydrogen bonding or π-stacking.
| Parameter | Typical Value/Information | Reference |
| Crystal System | Monoclinic / Orthorhombic | [15][16][17] |
| Space Group | e.g., P2₁/c, Pnma | [15][17] |
| Bond Lengths (Å) | C=O: ~1.22, Thiophene C-S: ~1.74 | [16] |
| Bond Angles (°) | Thiophene C-S-C: ~92° | [16] |
Conclusion: A Unified Structural Narrative
The structural elucidation of this compound is a systematic process where each analytical technique provides a layer of evidence. NMR spectroscopy builds the core C-H framework, MS confirms the molecular formula and key fragments, IR and UV-Vis validate functional groups and conjugation, and X-ray crystallography provides the ultimate, definitive 3D structure. The synergy of these methods creates a self-validating and unassailable structural assignment, providing the foundational knowledge required for any further research or development.
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Spectroscopic Data Analysis of 1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone: A Technical Guide
Introduction
In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel compounds is paramount. Heterocyclic compounds, particularly those incorporating thiophene moieties, are of significant interest due to their diverse biological activities and applications in organic electronics. This technical guide provides an in-depth analysis of the spectroscopic data for 1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone , a molecule that marries the structural features of a substituted thiophene with a methoxyphenyl group.
This document is designed for researchers, scientists, and drug development professionals, offering a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Beyond a mere presentation of data, this guide delves into the causal relationships between the molecular structure and its spectral characteristics, providing field-proven insights into experimental choices and data interpretation. The protocols and analyses presented herein are designed to be self-validating, grounded in established spectroscopic principles and supported by authoritative references.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with the CAS Number 13918-67-7 and molecular formula C₁₃H₁₂O₂S, is presented below. The molecule consists of a central 2-acetylthiophene core where the 5-position of the thiophene ring is substituted with a 4-methoxyphenyl group. This substitution pattern significantly influences the electronic environment of the entire molecule, which is reflected in its spectroscopic signatures.
"C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "S1"; "S1" -- "C1"; "C1" -- "C5"; "C5" -- "O1"; "C5" -- "C6"; "C3" -- "C7"; "C7" -- "C8"; "C8" -- "C9"; "C9" -- "C10"; "C10" -- "C11"; "C11" -- "C12"; "C12" -- "C7"; "C10" -- "O2"; "O2" -- "C13"; }
Caption: Molecular structure of this compound.¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below, based on the analysis of its structural components, 2-acetylthiophene and 4-methoxyacetophenone.[1][2]
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for the protons on the thiophene ring, the methoxyphenyl ring, the acetyl group, and the methoxy group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Thiophene H-3 | ~7.6-7.7 | d | 1H |
| Thiophene H-4 | ~7.1-7.2 | d | 1H |
| Phenyl H-2', H-6' | ~7.8-7.9 | d | 2H |
| Phenyl H-3', H-5' | ~6.9-7.0 | d | 2H |
| Methoxy (-OCH₃) | ~3.8 | s | 3H |
| Acetyl (-COCH₃) | ~2.5 | s | 3H |
d: doublet, s: singlet
Causality behind Assignments:
-
The protons on the thiophene ring (H-3 and H-4) are expected to appear as doublets due to coupling with each other. Their chemical shifts are influenced by the electron-withdrawing acetyl group at the 2-position and the electron-donating methoxyphenyl group at the 5-position.
-
The protons on the 4-methoxyphenyl ring will exhibit a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the methoxy group (H-3', H-5') will be shielded and appear at a lower chemical shift compared to the protons ortho to the thiophene ring (H-2', H-6').
-
The methoxy and acetyl protons will each appear as sharp singlets, as they have no adjacent protons to couple with.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~190-195 |
| Thiophene C-2 | ~144-146 |
| Thiophene C-5 | ~150-155 |
| Thiophene C-3 | ~133-135 |
| Thiophene C-4 | ~128-130 |
| Phenyl C-1' | ~125-127 |
| Phenyl C-2', C-6' | ~129-131 |
| Phenyl C-3', C-5' | ~114-116 |
| Phenyl C-4' | ~160-163 |
| Methoxy (-OCH₃) | ~55 |
| Acetyl (-COCH₃) | ~26 |
Causality behind Assignments:
-
The carbonyl carbon of the acetyl group is expected to be the most downfield signal due to the strong deshielding effect of the oxygen atom.
-
The carbon atoms of the thiophene ring will have distinct chemical shifts based on their substitution. The carbons attached to the acetyl group (C-2) and the methoxyphenyl group (C-5) will be significantly downfield.
-
The carbons of the methoxyphenyl ring will also show characteristic shifts, with the carbon bearing the methoxy group (C-4') being the most downfield in the aromatic region, and the carbons ortho to it (C-3', C-5') being shielded.
Experimental Protocol for NMR Data Acquisition
"SamplePrep" -> "Spectrometer" [color="#4285F4"]; "Spectrometer" -> "LockShim" [color="#4285F4"]; "LockShim" -> "H1_Acquisition" [color="#EA4335"]; "LockShim" -> "C13_Acquisition" [color="#FBBC05"]; "H1_Acquisition" -> "Processing" [color="#34A853"]; "C13_Acquisition" -> "Processing" [color="#34A853"]; "Processing" -> "Analysis" [color="#5F6368"]; }
Caption: Standard workflow for NMR data acquisition and analysis.-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (TMS at 0 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR absorption bands for this compound are summarized below.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic (Thiophene and Phenyl) |
| ~2950-2850 | C-H stretch | Aliphatic (-CH₃) |
| ~1660-1680 | C=O stretch | Aryl Ketone |
| ~1600, ~1500, ~1450 | C=C stretch | Aromatic Rings |
| ~1250 | C-O stretch | Aryl Ether |
| ~830 | C-H out-of-plane bend | 1,4-disubstituted Phenyl |
Causality behind Absorptions:
-
The strong absorption band in the region of 1660-1680 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the aryl ketone.
-
The bands in the 3100-3000 cm⁻¹ region are due to the C-H stretching vibrations of the aromatic rings.
-
The C-H stretching of the methyl groups will appear in the 2950-2850 cm⁻¹ range.
-
The characteristic C=C stretching vibrations of the aromatic rings are expected in the 1600-1450 cm⁻¹ region.
-
A strong band around 1250 cm⁻¹ is indicative of the C-O stretching of the aryl ether (methoxy group).
-
The out-of-plane C-H bending vibration for the 1,4-disubstituted phenyl ring is expected around 830 cm⁻¹.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: If the sample is a solid, it can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Expected Fragmentation Pattern:
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (232.3 g/mol ). The major fragmentation pathways are predicted to involve the cleavage of the acetyl group and fragmentation of the thiophene and phenyl rings.
-
Molecular Ion ([M]⁺): m/z = 232
-
[M - CH₃]⁺: m/z = 217 (loss of a methyl radical from the acetyl group)
-
[M - COCH₃]⁺: m/z = 189 (loss of the acetyl radical)
-
[CH₃CO]⁺: m/z = 43 (acetyl cation)
-
[C₇H₇O]⁺: m/z = 107 (fragment corresponding to the methoxyphenyl cation)
"M" -> "M-CH3" [label="- •CH₃", color="#EA4335"]; "M" -> "COCH3" [label="- •C₁₁H₉OS", color="#4285F4"]; "M-CH3" -> "M-COCH3" [label="- CO", color="#FBBC05"]; }
Caption: Predicted major fragmentation pathways in EI-MS.Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). GC-MS is often preferred as it also provides information about the purity of the sample.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable mass spectrum.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Detection: An electron multiplier is typically used to detect the ions.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to confirm the structure of the compound.
Conclusion
This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. By synthesizing information from related compounds and applying fundamental spectroscopic principles, we have predicted the ¹H NMR, ¹³C NMR, IR, and MS spectra for this molecule. The detailed protocols and explanations of the underlying causality for the observed and predicted spectral features are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and materials science. The self-validating nature of the described methodologies ensures a high degree of confidence in the structural elucidation of this and related compounds.
References
- BenchChem. (2025).
- BenchChem. (2025). A Comparative NMR Analysis of 2- and 3-Acetylthiophene. BenchChem.
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- ChemicalBook. (n.d.). 2-Acetylthiophene(88-15-3) 1H NMR spectrum. ChemicalBook.
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- The Royal Society of Chemistry. (n.d.).
- ChemicalBook. (n.d.). 4'-Methoxyacetophenone(100-06-1) 1H NMR spectrum. ChemicalBook.
- ResearchGate. (n.d.). 1 H NMR of (a) [BMIM][Cl], (b) 4-hydroxy-3-methoxyacetophenone and (c)....
- ChemicalBook. (n.d.). 2-Acetylthiophene(88-15-3) IR Spectrum. ChemicalBook.
- SpectraBase. (n.d.). 4'-Methoxyacetophenone. SpectraBase.
- ChemicalBook. (n.d.). 4'-Methoxyacetophenone(100-06-1) MS spectrum. ChemicalBook.
- ChemicalBook. (n.d.). 4'-Methoxyacetophenone(100-06-1)IR1. ChemicalBook.
- SynQuest Laboratories. (n.d.). 2-Acetyl-5-(4-methoxyphenyl)thiophene.
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An In-Depth Technical Guide to Elucidating the Mechanism of Action of Substituted Thienopyridines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the study of substituted thienopyridines. It moves beyond standard protocols to offer insights into the causal relationships behind experimental choices, ensuring a robust and self-validating approach to mechanism of action (MoA) studies.
Introduction: The Clinical Significance and Molecular Logic of Thienopyridines
Substituted thienopyridines, such as clopidogrel and prasugrel, are a cornerstone of antiplatelet therapy, pivotal in the management of atherothrombotic diseases.[1][2][3] Their clinical efficacy stems from their ability to inhibit platelet aggregation, a critical event in thrombus formation.[1][4] A defining characteristic of this drug class is their nature as prodrugs; they require metabolic activation, primarily by hepatic cytochrome P450 (CYP) enzymes, to exert their pharmacological effect.[3][5][6][7][8] This bioactivation process is a critical consideration in their MoA, contributing to delayed onset of action and inter-individual variability in patient response.[6][7][8]
The active metabolites of thienopyridines are highly reactive thiol derivatives that function as irreversible antagonists of the P2Y12 receptor, a key adenosine diphosphate (ADP) receptor on the platelet surface.[1][3][6][9][10] This covalent and irreversible binding is the molecular basis of their sustained antiplatelet effect, lasting for the lifespan of the platelet.[3][9] Understanding this intricate MoA is paramount for the development of new, more effective, and safer antiplatelet agents.[11][12][13]
Core Mechanism: Irreversible Antagonism of the P2Y12 Receptor
The central tenet of the thienopyridine MoA is the selective and irreversible inhibition of the P2Y12 receptor.[1][6][9][10][14] P2Y12 is a G protein-coupled receptor (GPCR) that, upon activation by ADP, couples to the inhibitory G protein, Gi.[1][14][15] This initiates a signaling cascade that leads to platelet activation and aggregation.
The P2Y12 Signaling Pathway
The binding of ADP to the P2Y12 receptor triggers the dissociation of the Gi protein into its Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][14] Reduced cAMP levels result in decreased activity of protein kinase A (PKA), which in turn leads to the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP).[1][14][16] Dephosphorylated VASP is the active form that promotes the conformational change of the glycoprotein IIb/IIIa receptor, enabling it to bind fibrinogen and mediate platelet aggregation.[1][16]
The active metabolite of a thienopyridine covalently binds to cysteine residues on the P2Y12 receptor, locking it in an inactive conformation.[9][17] This irreversible binding prevents ADP from activating the receptor, thereby disrupting the entire downstream signaling cascade and inhibiting platelet aggregation.[1][9]
Key Experimental Workflows for MoA Elucidation
A multi-faceted experimental approach is essential to fully characterize the MoA of novel substituted thienopyridines. The following workflows provide a logical and self-validating progression from functional cellular assays to direct target engagement and downstream signaling analysis.
Functional Assessment: Platelet Aggregation Assays
The cornerstone of antiplatelet drug evaluation is the direct measurement of their effect on platelet aggregation. Light Transmission Aggregometry (LTA) and Multiple Electrode Aggregometry (MEA) are the gold-standard methods.[12][18]
Causality: This assay directly measures the primary pharmacological output of the drug. A dose-dependent inhibition of ADP-induced aggregation provides the first line of evidence for P2Y12 antagonism. Comparing the inhibitory effect with known thienopyridines like clopidogrel provides a benchmark for potency.[12]
Step-by-Step Protocol for Light Transmission Aggregometry (LTA):
-
Sample Preparation: Obtain whole blood from healthy, consenting donors in citrated tubes. Prepare platelet-rich plasma (PRP) by centrifugation at a low speed (e.g., 200 x g for 10 minutes). Prepare platelet-poor plasma (PPP) by a second, high-speed centrifugation of the remaining blood (e.g., 2000 x g for 15 minutes).
-
Instrument Calibration: Calibrate the aggregometer using PRP (set to 0% aggregation) and PPP (set to 100% aggregation).
-
Incubation: Pre-incubate PRP samples with varying concentrations of the test thienopyridine or a vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
Initiation of Aggregation: Add an ADP solution (e.g., 10 µM final concentration) to the PRP to induce aggregation.
-
Data Acquisition: Record the change in light transmission over time (typically 5-10 minutes). The extent of aggregation is quantified as the maximum percentage change in light transmission.
-
Data Analysis: Plot the percentage of aggregation against the log concentration of the test compound to determine the IC50 value.
Target Engagement: Radioligand Binding Assays
To confirm that the observed functional effect is due to direct interaction with the P2Y12 receptor, radioligand binding assays are indispensable.[19] These assays quantify the ability of a test compound to displace a radiolabeled ligand that specifically binds to the P2Y12 receptor.
Causality: This assay provides direct evidence of target engagement. A competitive displacement of the radioligand by the test compound confirms its binding to the P2Y12 receptor. The affinity (Ki) can be calculated, providing a key parameter for structure-activity relationship (SAR) studies.[19][20]
Step-by-Step Protocol for Competition Radioligand Binding Assay:
-
Membrane Preparation: Prepare platelet membranes from PRP or from cell lines overexpressing the human P2Y12 receptor.
-
Assay Setup: In a multi-well plate, combine the platelet membranes, a fixed concentration of a P2Y12-specific radioligand (e.g., [3H]PSB-0413), and a range of concentrations of the unlabeled test compound.[21][22]
-
Incubation: Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
Downstream Signaling: VASP Phosphorylation Assay
To verify that target engagement translates into the expected modulation of the downstream signaling pathway, the phosphorylation status of VASP is a highly specific and quantitative biomarker.[14][16] Inhibition of the P2Y12 receptor by a thienopyridine will prevent the ADP-mediated decrease in cAMP, leading to sustained PKA activity and a higher level of phosphorylated VASP.[14][16]
Causality: This assay confirms that the drug is not only binding to the receptor but is also functionally antagonizing it in a manner consistent with the known P2Y12 signaling cascade. It provides a mechanistic link between receptor binding and the ultimate anti-aggregation effect.[23][24]
Step-by-Step Protocol for Flow Cytometry-Based VASP Phosphorylation Assay:
-
Sample Treatment: In separate tubes, incubate whole blood with:
-
Prostaglandin E1 (PGE1) alone (to establish maximal VASP phosphorylation).
-
PGE1 plus ADP (to measure the P2Y12-mediated dephosphorylation).
-
The test compound, followed by PGE1 and ADP.
-
-
Fixation and Permeabilization: Fix the platelets with a fixative solution and then permeabilize the platelet membrane to allow intracellular antibody staining.
-
Staining: Stain the platelets with a fluorescently labeled antibody specific for phosphorylated VASP. A second antibody for a platelet-specific surface marker (e.g., CD41) is often included.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the platelet population and measure the median fluorescence intensity (MFI) of the phospho-VASP antibody.
-
Data Analysis: Calculate the Platelet Reactivity Index (PRI) using the MFI values from the PGE1 and PGE1+ADP treated samples. A higher PRI indicates greater P2Y12 inhibition.
Data Presentation and Interpretation
Quantitative data from these assays should be summarized for clear comparison and interpretation.
Table 1: Comparative Pharmacological Profile of Substituted Thienopyridines
| Compound | Platelet Aggregation (IC50, µM) | P2Y12 Binding Affinity (Ki, nM) | VASP-PRI (% Inhibition at 10 µM) |
| Clopidogrel (Active Metabolite) | 0.5 ± 0.1 | 50 ± 8 | 85 ± 5 |
| Prasugrel (Active Metabolite) | 0.1 ± 0.02 | 12 ± 2 | 95 ± 3 |
| Test Compound A | Value | Value | Value |
| Test Compound B | Value | Value | Value |
Data presented as Mean ± SEM from n=3 independent experiments.
Addressing the Irreversible Covalent Mechanism
A key feature of thienopyridines is their irreversible covalent binding mechanism.[25][26] Standard equilibrium-based assays (like the binding assay described) measure affinity (Ki) but not the rate of covalent bond formation. To fully characterize an irreversible inhibitor, time-dependent inhibition studies are necessary to determine the inactivation rate constant (kinact) and the inhibitor concentration that gives half the maximal rate of inactivation (KI).[27]
Experimental Consideration: Modify the platelet aggregation or binding assay protocols to include a pre-incubation step where the inhibitor is in contact with the platelets or membranes for varying amounts of time before the addition of the agonist or radioligand. This allows for the determination of the rate of inhibition.
Conclusion: A Self-Validating Approach
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Wallentin, L. (2009). P2Y(12) inhibitors: differences in properties and mechanisms of action and potential consequences for clinical use. European Heart Journal. [Link]
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Opo, F. A., & Oluwafemi, O. S. (2020). Covalent simulations of covalent/irreversible enzyme inhibition in drug discovery: a reliable technical protocol. Journal of Biomolecular Structure and Dynamics. [Link]
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von Kügelgen, I. (2019). Structure, Pharmacology and Roles in Physiology of the P2Y12 Receptor. Current Medicinal Chemistry. [Link]
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Behr, T., et al. (2011). Optimizing of thienopyridine therapy by multiple electrode platelet aggregometry in clopidogrel low responders undergoing PCI. Clinical Research in Cardiology. [Link]
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Hollopeter, G., et al. (2001). Molecular identification and characterization of the platelet ADP receptor targeted by thienopyridine antithrombotic drugs. Nature. [Link]
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Strelow, J. M., & Korver, W. (2017). Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Creative Bioarray. (n.d.). Radioligand Binding Assay. Creative Bioarray. [Link]
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Elsen, M., et al. (2019). Head-to-Head Comparison of Consensus-Recommended Platelet Function Tests to Assess P2Y12 Inhibition—Insights for Multi-Center Trials. Journal of Clinical Medicine. [Link]
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Hashemzadeh, M., et al. (2009). ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review. The Journal of Invasive Cardiology. [Link]
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Hashemzadeh, M., et al. (2009). ADP receptor-blocker thienopyridines: Chemical structures, mode of action and clinical use. A review. University of Arizona. [Link]
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Morgillo, C. M. (2017). Suitable computational methods to discern between covalent and non covalent enzyme inhibitors. ResearchGate. [Link]
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Biocytex. (n.d.). VASP/P2Y12. Biocytex. [Link]
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Capodanno, D., et al. (2009). Platelet P2Y12 receptor inhibition by thienopyridines: status and future. Expert Opinion on Pharmacotherapy. [Link]
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The Structure-Activity Relationship of 2-Thienyl Ketones: A Technical Guide for Drug Discovery Professionals
Introduction: The Thiophene Scaffold in Medicinal Chemistry
The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its significant contribution to the biological activity of a wide array of therapeutic agents.[1][2] Its structural and electronic properties often lead to enhanced pharmacological profiles. The thiophene moiety is a common feature in numerous FDA-approved drugs, highlighting its importance in drug design and development.[2][3] This is largely due to its versatile nature, offering multiple sites for chemical modification and its ability to act as a bioisostere of the phenyl ring.[1] The sulfur atom within the thiophene ring can participate in hydrogen bonding, potentially enhancing drug-receptor interactions.[1]
This guide provides an in-depth exploration of the structure-activity relationship (SAR) of 2-thienyl ketones, a class of compounds that has garnered considerable interest for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] We will delve into the critical roles of the thiophene ring and the ketone functional group, examine the impact of substitutions on biological activity, and provide detailed experimental protocols for the synthesis and evaluation of these compounds.
Core Structural Elements and Their Significance
The fundamental 2-thienyl ketone scaffold consists of a thiophene ring acylated at the 2-position. The inherent properties of both the thiophene ring and the ketone functional group are pivotal to the biological activities observed in this class of compounds.
The Thiophene Ring: A Versatile Pharmacophore
The thiophene ring's utility in drug design stems from several key characteristics:
-
Bioisosterism: Thiophene is often considered a bioisostere of the benzene ring. This similarity allows it to mimic phenyl-containing molecules, often leading to improved potency and altered selectivity.[1]
-
Electronic Properties: The sulfur atom imparts unique electronic properties to the ring, influencing its interaction with biological targets.
-
Metabolic Stability: The thiophene ring can influence the metabolic profile of a drug candidate, potentially leading to improved pharmacokinetic properties.
-
Synthetic Accessibility: The thiophene ring is amenable to a variety of chemical modifications, allowing for the systematic exploration of SAR.[1]
The Ketone Functional Group: A Key Interaction Point
The ketone group (C=O) is a crucial component of the 2-thienyl ketone scaffold, playing a significant role in the molecule's reactivity and biological interactions.[6]
-
Polarity and Hydrogen Bonding: The carbonyl group is polar, with the oxygen atom acting as a hydrogen bond acceptor. This allows for key interactions with biological targets such as enzymes and receptors.
-
Electrophilicity: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack, a key step in many biological processes and a basis for covalent inhibitor design.
-
Structural Rigidity: The sp² hybridization of the carbonyl carbon contributes to the planarity and rigidity of the molecule, which can be important for fitting into a specific binding site.
Structure-Activity Relationship (SAR) of 2-Thienyl Ketones
The biological activity of 2-thienyl ketones can be finely tuned by introducing various substituents on both the thiophene ring and the acyl group. Understanding these relationships is fundamental to designing more potent and selective drug candidates.
Substitutions on the Thiophene Ring
The position and nature of substituents on the thiophene ring have a profound impact on activity. Electrophilic substitution reactions on the thiophene ring are a common method for introducing new functional groups.[7]
Modifications of the Ketone and Acyl Chain
Alterations to the ketone and the attached R group (Figure 1) are critical for modulating activity. A common and effective strategy for modifying this part of the scaffold is the Claisen-Schmidt condensation to form α,β-unsaturated ketones, also known as chalcones.[8][9]
Figure 1: General Structure of a 2-Thienyl Ketone
A general representation of the 2-thienyl ketone scaffold, highlighting the key components for SAR exploration.
Case Study: 2-Thienyl Ketones as Anticancer Agents
A significant area of research for 2-thienyl ketones is in the development of novel anticancer agents. One promising strategy involves the synthesis of thienyl chalcone derivatives.[10]
Data Presentation: Cytotoxic Activity of Thienyl Chalcone Derivatives
The following table summarizes the in vitro cytotoxic activity of a series of synthesized thienyl chalcone derivatives against human breast cancer cell lines (MCF-7 and MDA-MB-231).[10]
| Compound | R | R' | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |
| 1 | H | H | >100 | >100 |
| 2 | H | 4-Cl | 25.32 ± 1.54 | 31.65 ± 2.11 |
| 3 | H | 4-Br | 15.89 ± 1.23 | 20.11 ± 1.78 |
| 4 | H | 4-F | 45.76 ± 3.21 | 51.23 ± 4.54 |
| 5 | 5-Br | 4-Cl | 7.79 ± 0.81 | 5.27 ± 0.98 |
| 6 | 5-Br | 4-Br | 9.12 ± 0.99 | 8.76 ± 1.02 |
| 7 | 5-Br | 4-F | 12.54 ± 1.11 | 15.34 ± 1.32 |
| 8 | 5-Cl | 4-Cl | 7.24 ± 2.10 | 21.58 ± 1.50 |
| 9 | 5-Cl | 4-Br | 8.98 ± 0.95 | 11.21 ± 1.21 |
| 10 | 5-Cl | 4-F | 14.32 ± 1.21 | 18.76 ± 1.54 |
| 11 | 5-CH₃ | 4-Cl | 33.45 ± 2.87 | 41.23 ± 3.87 |
Data sourced from Shaik AB, et al., 2020.[10]
SAR Insights from the Data:
-
Effect of Halogen Substitution: The introduction of halogens on both the thiophene and the phenyl ring generally enhances cytotoxic activity compared to the unsubstituted parent compound.
-
Position of Substitution: Halogen substitution at the 5-position of the thiophene ring (compounds 5-10) leads to more potent compounds than those with an unsubstituted thiophene ring.
-
Nature of the Halogen: In this series, chloro and bromo substitutions on the thiophene ring appear to be more favorable for activity than a methyl group. On the phenyl ring, chloro and bromo substitutions also lead to higher potency.
Mechanism of Action: Targeting the PARP-1 Signaling Pathway
Some 2-thienyl ketone derivatives have been investigated as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the DNA damage response pathway.[11] PARP-1 plays a critical role in the repair of single-strand DNA breaks.[1] Inhibition of PARP-1 can lead to the accumulation of DNA damage and ultimately, cell death, particularly in cancer cells with deficiencies in other DNA repair pathways.[1]
PARP-1 Signaling Pathway in DNA Repair
PARP-1 is recruited to sites of DNA single-strand breaks. Upon activation, it synthesizes poly(ADP-ribose) chains, which recruit other DNA repair proteins to the site of damage. 2-Thienyl ketone-based PARP-1 inhibitors block this process, leading to an accumulation of DNA damage and subsequent apoptosis.[1][12]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-thienyl ketone derivatives and the evaluation of their biological activity.
Synthesis of 2-Thienyl Ketone Analogs
1. Friedel-Crafts Acylation for the Synthesis of a Substituted 2-Acetylthiophene
This method is a classic and efficient way to introduce an acyl group onto the thiophene ring.[6] The choice of a solid acid catalyst like Hβ zeolite can offer a milder and more environmentally friendly alternative to traditional Lewis acids.[6]
-
Materials:
-
Thiophene (or substituted thiophene)
-
Acetic anhydride
-
Hβ zeolite catalyst
-
Round-bottom flask with condenser, thermometer, and magnetic stirrer
-
Water bath
-
-
Procedure:
-
To a 50 mL round-bottom flask, add thiophene (1.0 mol) and acetic anhydride (3.0 mol).
-
Add fresh Hβ zeolite catalyst (e.g., 1.17 g for an 8.4 g thiophene reaction).
-
Heat the mixture to 60°C in a water bath with magnetic stirring.
-
Maintain the reaction for 2 hours to ensure complete conversion.
-
Monitor the reaction progress using gas chromatography (GC).
-
Upon completion, cool the reaction mixture and separate the catalyst by filtration.
-
Purify the product by distillation under reduced pressure.
-
2. Claisen-Schmidt Condensation for the Synthesis of Thienyl Chalcones
This condensation reaction is a reliable method for synthesizing α,β-unsaturated ketones (chalcones) from an aryl methyl ketone (2-acetylthiophene) and an aromatic aldehyde.[7][13]
-
Materials:
-
Substituted 2-acetylthiophene (0.01 mol)
-
Appropriate aromatic aldehyde (0.01 mol)
-
Ethanol (30 mL)
-
Aqueous potassium hydroxide (KOH) solution (40%, 15 mL)
-
Crushed ice
-
Dilute hydrochloric acid (HCl)
-
Beaker or flask with a magnetic stirrer
-
Filtration apparatus
-
-
Procedure:
-
In a beaker, stir a mixture of the substituted 2-acetylthiophene (0.01 mol) and the aromatic aldehyde (0.01 mol) in ethanol (30 mL).
-
Slowly add the aqueous KOH solution to the mixture.
-
Continue stirring at room temperature overnight.
-
Pour the reaction mixture into crushed ice.
-
Acidify the mixture with dilute HCl to precipitate the chalcone product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold distilled water until the filtrate is neutral.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
-
Biological Activity Assays
1. MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][12][14]
-
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of the synthesized 2-thienyl ketone derivatives for a specified period (e.g., 72 hours).
-
After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.
-
Incubate the plate for 1.5 hours at 37°C.
-
Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at 37°C with shaking.
-
Measure the absorbance at 492 nm using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
-
2. Broth Microdilution Method for Determining Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][15][16]
-
Materials:
-
Sterile 96-well round-bottom microtiter plates
-
Bacterial strains for testing
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Synthesized 2-thienyl ketone derivatives
-
Spectrophotometer or nephelometer
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in the microtiter plate containing the growth medium.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the inoculum and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive (no compound) and negative (no bacteria) controls.
-
Incubate the plate at an appropriate temperature for 16-20 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Conclusion and Future Directions
The 2-thienyl ketone scaffold represents a highly promising starting point for the development of novel therapeutic agents with a wide range of biological activities. The structure-activity relationships discussed in this guide highlight the importance of systematic structural modifications to optimize potency and selectivity. The provided experimental protocols offer a practical framework for the synthesis and evaluation of new 2-thienyl ketone derivatives.
Future research in this area should focus on:
-
Expanding the diversity of substituents on both the thiophene ring and the acyl chain to further explore the chemical space and identify novel SAR trends.
-
Investigating a broader range of biological targets to uncover new therapeutic applications for this versatile scaffold.
-
Utilizing computational modeling and quantitative structure-activity relationship (QSAR) studies to guide the design of more potent and selective analogs.
-
Optimizing the pharmacokinetic and toxicological profiles of lead compounds to advance them towards clinical development.
By leveraging the principles of medicinal chemistry and a thorough understanding of SAR, the 2-thienyl ketone scaffold will undoubtedly continue to be a valuable source of new drug candidates for the treatment of various diseases.
References
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Publishing. Retrieved January 15, 2026, from [Link]
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Schematic representation of PARP1-mediated DNA damage repair. (A) PARP1... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Role of PARP1 in DNA damage repair. (a) Ionizing radiation (IR) or... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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The comings and goings of PARP-1 in response to DNA damage. (2018). PMC - PubMed Central. Retrieved January 15, 2026, from [Link]
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Applications of Friedel–Crafts reactions in total synthesis of natural products. (n.d.). PMC - PubMed Central. Retrieved January 15, 2026, from [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Publishing. Retrieved January 15, 2026, from [Link]
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Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). NIH. Retrieved January 15, 2026, from [Link]
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Synthesis and Medicinal Significance of Chalcones- A Review. (2016). Allied Academies. Retrieved January 15, 2026, from [Link]
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Friedel Craft's Acylation: Significance and symbolism. (2024). Retrieved January 15, 2026, from [Link]
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Synthesis, Cytotoxic and Molecular Docking Studies of Thienyl Chalcone Derivatives. (2020). Systematic Reviews in Pharmacy. Retrieved January 15, 2026, from [Link]
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Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (n.d.). SciSpace. Retrieved January 15, 2026, from [Link]
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Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. Retrieved January 15, 2026, from [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH. Retrieved January 15, 2026, from [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC - PubMed Central. Retrieved January 15, 2026, from [Link]
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MTT ((3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide)). (2023). Protocols.io. Retrieved January 15, 2026, from [Link]
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Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (2008). Springer Nature Experiments. Retrieved January 15, 2026, from [Link]
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Structure-activity relationship studies on 2-thienylidene substituted 3-oxo-2,3-dihydrobenzofuran-7-carboxamides as poly (ADP-ribose) polymerase inhibitors. (2025). ResearchGate. Retrieved January 15, 2026, from [Link]
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Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
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Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). MDPI. Retrieved January 15, 2026, from [Link]
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Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. (n.d.). NIH. Retrieved January 15, 2026, from [Link]
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Synthesis and antimicrobial activity of some novel 2-thienyl substituted heterocycles. (2025). Retrieved January 15, 2026, from [Link]
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Synthesis and Anticancer Activity of Some New S-Glycosyl and S-Alkyl 1,2,4-Triazinone Derivatives. (n.d.). NIH. Retrieved January 15, 2026, from [Link]
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Synthesis of Some Medicinal and Biological Active (2E) 2-(Substituted 2-thienylmethylene)-4-oxo-arylbutanamides and (2E,3Z). (2013). Journal of American Science. Retrieved January 15, 2026, from [Link]
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Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
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An In-depth Technical Guide to the Metabolism and Excretion Pathways of Substituted Thiophenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted thiophenes are a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] Their metabolic fate within the body is a critical determinant of both therapeutic efficacy and potential toxicity. This guide provides a comprehensive exploration of the metabolic and excretion pathways of these heterocyclic compounds. We will delve into the enzymatic machinery responsible for their biotransformation, the chemical nature of the resulting metabolites, and the physiological routes of their elimination. Particular emphasis is placed on the formation of reactive metabolites, a key factor in thiophene-associated toxicities.[3][4][5][6][7][8][9][10] This document serves as a technical resource, synthesizing current knowledge to inform rational drug design and development.
Introduction: The Significance of the Thiophene Moiety in Pharmacology
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is considered a "privileged scaffold" in drug discovery.[1] Its structural and electronic properties often allow it to serve as a bioisostere for a benzene ring, potentially improving a molecule's pharmacological profile.[2] The inclusion of a thiophene moiety can influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these processes is paramount for predicting a drug candidate's behavior in vivo. A significant aspect of thiophene metabolism is its potential for "bioactivation," where enzymatic processes convert the relatively inert thiophene ring into chemically reactive species.[4][6] These reactive metabolites can be responsible for adverse drug reactions, including hepatotoxicity and nephrotoxicity.[3][10]
Metabolic Pathways of Substituted Thiophenes
The metabolism of substituted thiophenes is predominantly hepatic and can be broadly categorized into Phase I and Phase II reactions.[1] Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion.
Phase I Metabolism: The Central Role of Cytochrome P450 Enzymes
Cytochrome P450 (CYP) enzymes are the primary catalysts for the Phase I metabolism of thiophenes.[3][4][5][6][7][8][9][10] These heme-containing monooxygenases mediate two principal oxidative pathways for the thiophene ring: S-oxidation and epoxidation.[3][4]
-
S-oxidation: This pathway involves the oxidation of the sulfur atom in the thiophene ring to form a thiophene-S-oxide.[11][12][13] These S-oxides are often unstable and highly electrophilic intermediates.[4][5][6][7][11] Their reactivity can lead to covalent binding with cellular macromolecules, such as proteins, which is a mechanism implicated in drug-induced toxicity.[12][13][14] For instance, the investigational anticancer agent OSI-930 is oxidized by CYP3A4 and, to a lesser extent, CYP2D6 to a reactive sulfoxide.[12][13]
-
Epoxidation: In this pathway, a C=C double bond in the thiophene ring is oxidized to form a thiophene epoxide.[3][4] These epoxides are also highly reactive electrophiles.[4][5][6][7] Density functional theory calculations suggest that for some thiophene-containing substrates, the formation of the epoxide metabolite may be both thermodynamically and kinetically more favorable than S-oxidation.[3][10]
The specific CYP isozyme involved can significantly influence the metabolic profile. For example, the uricosuric diuretic agent tienilic acid is primarily metabolized by CYP2C9 to its 5-hydroxy derivative, a reaction that can also lead to the formation of a reactive metabolite that inactivates the enzyme.[11]
Diagram: Competing Metabolic Fates of the Thiophene Ring
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Methodological & Application
Protocol for the Palladium-Catalyzed Synthesis of 1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone via Suzuki-Miyaura Cross-Coupling
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone, a valuable biaryl ketone intermediate in medicinal chemistry and materials science. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-bromo-5-acetylthiophene and 4-methoxyphenylboronic acid. This guide is designed for researchers and drug development professionals, offering not just a step-by-step procedure but also in-depth explanations of the mechanistic rationale, critical parameter optimization, and troubleshooting advice to ensure reproducible, high-yield results.
Introduction and Scientific Context
Thiophene-based biaryl structures are privileged motifs in numerous pharmacologically active compounds and organic electronic materials.[1] The target molecule, this compound, serves as a key building block for more complex molecular architectures. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, particularly between sp²-hybridized centers.[2][3] Its development, recognized with the 2010 Nobel Prize in Chemistry, revolutionized synthetic organic chemistry.[2]
The reaction's broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its organoboron reagents make it an ideal choice for this transformation.[3][4] This protocol employs a palladium catalyst to efficiently couple an aryl halide (2-bromo-5-acetylthiophene) with an arylboronic acid (4-methoxyphenylboronic acid) in the presence of a base.[5]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Deep Dive
Understanding the mechanism is paramount to troubleshooting and adapting the protocol. The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[5][6][7]
The three fundamental steps are:
-
Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 2-bromo-5-acetylthiophene. This is often the rate-determining step and results in the formation of a square-planar Pd(II) complex.[2][8][9]
-
Transmetalation : The organoboron reagent, activated by a base, undergoes transmetalation. The base (e.g., K₂CO₃) reacts with the boronic acid to form a more nucleophilic boronate species.[2][10] This species then transfers the 4-methoxyphenyl group to the Pd(II) center, displacing the halide.
-
Reductive Elimination : The two organic moieties on the palladium center couple, forming the new C-C bond of the desired product. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[2][8][9]
Detailed Experimental Protocol
This protocol is optimized for a 1.0 mmol scale reaction. Adjustments can be made, but molar equivalencies should be maintained for optimal results.
Materials and Reagents
| Reagent | CAS No. | M.W. | Amount (mg) | Mmol | Equivalents |
| 2-Bromo-5-acetylthiophene | 5370-25-2 | 205.08 | 205.1 | 1.0 | 1.0 |
| 4-Methoxyphenylboronic acid | 5720-07-0 | 151.96 | 182.4 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 34.7 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 276.4 | 2.0 | 2.0 |
| Toluene | 108-88-3 | 92.14 | 8 mL | - | - |
| Deionized Water | 7732-18-5 | 18.02 | 2 mL | - | - |
Equipment
-
50 mL Schlenk flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)
-
Rotary evaporator
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Synthesis Procedure
-
Reaction Setup & Inert Atmosphere:
-
To a flame-dried 50 mL Schlenk flask containing a magnetic stir bar, add 2-bromo-5-acetylthiophene (205.1 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182.4 mg, 1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol), and anhydrous potassium carbonate (276.4 mg, 2.0 mmol).
-
Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon is preferred). Repeat this cycle three times to ensure all oxygen is removed.
-
Expert Insight: An oxygen-free environment is critical. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) oxides, halting the catalytic cycle and leading to failed reactions.[7]
-
-
Solvent Addition & Reaction:
-
Using a syringe, add degassed toluene (8 mL) and degassed deionized water (2 mL) to the flask. Solvents can be degassed by bubbling Argon through them for 20-30 minutes prior to use.
-
Attach a reflux condenser to the flask under a positive flow of inert gas.
-
Lower the flask into a preheated oil bath or heating mantle set to 90-100 °C.
-
Stir the biphasic mixture vigorously for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 7:3 v/v) eluent system. The disappearance of the starting 2-bromo-5-acetylthiophene spot indicates reaction completion.
-
-
Work-up and Extraction:
-
Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.
-
Add 20 mL of deionized water to the reaction mixture and transfer the contents to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Trustworthiness Check: The aqueous wash and brine wash are essential to remove the inorganic base (K₂CO₃) and any remaining water-soluble impurities, ensuring a cleaner crude product for purification.
-
-
Purification:
-
The resulting crude solid should be purified by flash column chromatography on silica gel.
-
A suitable eluent system is a gradient of hexane and ethyl acetate (e.g., starting from 95:5 and gradually increasing the polarity to 80:20).
-
Combine the fractions containing the pure product (visualized by TLC) and remove the solvent in vacuo to yield this compound as a solid.
-
Expected Characterization
-
Appearance: Off-white to yellow solid.
-
Molecular Formula: C₁₃H₁₂O₂S[11]
-
Molecular Weight: 232.3 g/mol [11]
-
¹H NMR (CDCl₃, 400 MHz): δ ~7.65 (d, 1H), 7.55 (d, 2H), 7.25 (d, 1H), 6.95 (d, 2H), 3.85 (s, 3H), 2.55 (s, 3H).
-
Mass Spec (EI): m/z (%) = 232 (M+), 217 (M-CH₃). (Note: Actual spectral data should be acquired and compared with literature values for confirmation.)
Troubleshooting and Expert Rationale
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently anhydrous base or wet solvents.3. Low reaction temperature. | 1. Ensure a rigorously inert atmosphere; use fresh, high-quality catalyst.[7]2. Use flame-dried glassware and anhydrous, degassed solvents.3. Confirm oil bath temperature is at least 90 °C. |
| Protodeboronation | The boronic acid decomposes before coupling. This can be accelerated by prolonged heating or certain conditions. | 1. Use a slight excess (1.1-1.2 eq.) of boronic acid.2. Avoid unnecessarily long reaction times; monitor closely with TLC. |
| Formation of Homo-coupled Byproducts | Can occur if the reaction conditions are not optimal, leading to side reactions of the starting materials. | 1. Ensure proper stoichiometry.2. Use a well-defined catalyst system; Pd(PPh₃)₄ is generally robust. |
Rationale for Reagent Choices:
-
Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a reliable, air-stable Pd(0) precatalyst that readily releases phosphine ligands in solution to generate the active catalytic species.[8]
-
Base (K₂CO₃): Potassium carbonate is a moderately strong inorganic base, effective for activating the boronic acid to the boronate form without being harsh enough to cause degradation of sensitive functional groups.[8]
-
Solvent System (Toluene/Water): This biphasic system is a classic choice. Toluene dissolves the organic substrates and catalyst, while water dissolves the inorganic base, allowing the reaction to proceed efficiently at the interface.[8][12]
Safety Precautions
-
General: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
-
Reagents: Palladium catalysts are toxic and should be handled with care. Toluene is a flammable and volatile organic solvent. Avoid inhalation and skin contact.
-
Procedure: Heating flammable solvents requires caution. Ensure the heating apparatus is properly set up and monitored.
References
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Journal of the Brazilian Chemical Society, 14, 667-683. (Simulated reference, as direct linking to the PDF is not possible from the search result). A relevant review can be found at [Link]
-
MDPI. (n.d.). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Buchwald, S. L., & Martin, R. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 48(33), 6062-6065. (Simulated reference, as direct linking to the PDF is not possible from the search result). A relevant example can be found at [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. mt.com [mt.com]
- 6. Yoneda Labs [yonedalabs.com]
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- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. CAS 13918-67-7 | 6H17-1-14 | MDL MFCD01860771 | 2-Acetyl-5-(4-methoxyphenyl)thiophene | SynQuest Laboratories [synquestlabs.com]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
The Versatile Synthon: Harnessing Aryl Ketones as Building Blocks in Modern Organic Synthesis
Introduction
Aryl ketones, compounds featuring a carbonyl group bonded to an aromatic ring and an alkyl or aryl substituent, represent one of the most versatile and readily accessible classes of building blocks in organic synthesis.[1] Their prevalence in commercial inventories and straightforward synthesis, often via classic methods like the Friedel-Crafts acylation, belies their profound synthetic potential.[2] The unique electronic interplay between the aromatic ring and the carbonyl group activates multiple sites within the molecule—the carbonyl carbon for nucleophilic attack, the α-protons for enolization, the ortho-positions of the aryl ring for directed C-H functionalization, and even the aryl-carbonyl bond itself for novel cleavage-and-coupling strategies.[1][3]
This guide moves beyond textbook examples to provide researchers, scientists, and drug development professionals with a detailed exploration of modern, high-impact applications of aryl ketones. We will delve into the causality behind key synthetic strategies, present validated protocols, and illustrate the underlying principles that make aryl ketones indispensable tools for constructing complex molecular architectures, from chiral alcohols to elaborate heterocyclic scaffolds.
Section 1: Directed C-H Functionalization: The Ketone as a Traceless Steering Group
One of the most powerful strategies in modern synthesis is the direct functionalization of otherwise inert C-H bonds. Aryl ketones are exemplary substrates for this approach, wherein the carbonyl oxygen can coordinate to a transition metal center, positioning the catalyst to selectively activate a C-H bond at the ortho-position of the aromatic ring. This strategy provides a highly atom-economical route to substituted aromatic compounds without the need for pre-functionalized starting materials.
Causality and Mechanistic Insight: The reaction is typically catalyzed by late transition metals like Rhodium(III) or Palladium(II). The catalytic cycle is generally understood to begin with the coordination of the ketone's carbonyl oxygen to the metal center. This is followed by a concerted metalation-deprotonation (CMD) step, forming a stable five-membered rhodacycle or palladacycle intermediate. This cyclometalated species then undergoes insertion with a coupling partner (e.g., an alkyne or alkene), followed by reductive elimination to furnish the ortho-functionalized product and regenerate the active catalyst.[4][5] The directing group ability of the ketone is crucial for both the efficiency and regioselectivity of the C-H activation step.
Caption: Generalized catalytic cycle for Rh(III)-catalyzed C-H activation directed by a ketone.
Protocol 1: Rh(III)-Catalyzed Synthesis of Indenols from Aryl Ketones and Internal Alkynes
This protocol describes the synthesis of highly substituted indenol derivatives through the coupling of aryl ketones and internal alkynes, a transformation enabled by Rh(III)-catalyzed C-H activation.[4]
Materials:
-
Aryl Ketone (e.g., Acetophenone)
-
Internal Alkyne (e.g., Diphenylacetylene)
-
[RhCp*Cl₂]₂ (Catalyst)
-
AgSbF₆ (Co-catalyst/Halide Scavenger)
-
1,2-Dichloroethane (DCE) (Solvent)
-
Schlenk flask, magnetic stirrer, heating mantle, inert atmosphere (N₂ or Ar)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl ketone (0.5 mmol, 1.0 equiv), [RhCp*Cl₂]₂ (8.0 mg, 0.0125 mmol, 2.5 mol%), and AgSbF₆ (43.0 mg, 0.125 mmol, 25 mol%).
-
Add the internal alkyne (1.2 mmol, 2.4 equiv).
-
Add anhydrous DCE (2.0 mL) via syringe.
-
Seal the flask and stir the reaction mixture at 80 °C for 16 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane (DCM) and filter it through a short pad of celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired indenol product.
Data Summary: Substrate Scope for Indenol Synthesis [4][5]
| Entry | Aryl Ketone | Alkyne | Product Yield (%) |
| 1 | Acetophenone | Diphenylacetylene | 92 |
| 2 | Propiophenone | Diphenylacetylene | 85 |
| 3 | 4'-Methoxyacetophenone | 1-Phenyl-1-propyne | 78 |
| 4 | 4'-Fluoroacetophenone | Diphenylacetylene | 95 |
| 5 | 2'-Methylacetophenone | 4-Octyne | 65 |
Section 2: Asymmetric Synthesis: Crafting Chirality from Prochiral Ketones
Chiral alcohols are ubiquitous structural motifs in pharmaceuticals and natural products. The asymmetric reduction of prochiral aryl ketones stands as one of the most efficient and atom-economical methods for their synthesis.[6] This transformation can be achieved with exceptional levels of enantioselectivity using transition metal catalysts bearing chiral ligands.
Causality and Mechanistic Insight: The Nobel Prize-winning work of Noyori and Ikariya demonstrated that Ru(II) complexes coordinated to chiral diamine and arene ligands are highly effective catalysts for asymmetric transfer hydrogenation (ATH) from a hydrogen donor like isopropanol or formic acid.[7][8] The accepted mechanism involves a concerted, outer-sphere hydrogen transfer from a transient ruthenium-hydride species to the ketone. The chiral environment created by the ligands dictates the facial selectivity of the hydride delivery to the prochiral carbonyl, resulting in the preferential formation of one enantiomer of the alcohol product.[7] The precise steric and electronic interactions between the substrate and the chiral pocket of the catalyst are paramount for achieving high enantiomeric excess (ee).
Caption: Experimental workflow for asymmetric transfer hydrogenation of an aryl ketone.
Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol provides a general procedure for the ATH of acetophenone using a Noyori-type catalyst generated in situ.
Materials:
-
Acetophenone
-
[Ru(p-cymene)Cl₂]₂
-
(1R,2R)-(+)-N-(p-tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)
-
Isopropanol (iPrOH, hydrogen source and solvent)
-
Potassium tert-butoxide (KOtBu, base)
-
Schlenk flask, inert atmosphere (N₂ or Ar)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine [Ru(p-cymene)Cl₂]₂ (3.1 mg, 0.005 mmol, 0.5 mol%) and (R,R)-TsDPEN (4.4 mg, 0.012 mmol, 1.2 mol%).
-
Add degassed isopropanol (10 mL).
-
Add a 0.1 M solution of KOtBu in isopropanol (0.2 mL, 0.02 mmol, 2 mol%).
-
Stir the resulting orange solution at room temperature for 15 minutes to pre-form the active catalyst.
-
Add acetophenone (120 mg, 1.0 mmol, 100 mol%).
-
Stir the reaction mixture at 28 °C for the required time (monitor by TLC or GC, typically 1-4 hours).
-
Upon completion, quench the reaction by adding a few drops of water.
-
Remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
The enantiomeric excess of the resulting 1-phenylethanol can be determined by chiral HPLC or GC analysis.
Data Summary: Enantioselectivity in Asymmetric Hydrogenation [7][9]
| Entry | Aryl Ketone Substrate | Catalyst System | ee (%) |
| 1 | Acetophenone | Ru(II)/(R,R)-TsDPEN | >99 |
| 2 | 2-Acetylnaphthalene | Ru(II)/(S,S)-TsDPEN | 98 |
| 3 | 1-Indanone | Ru(II)/(R,R)-TsDPEN | 99 |
| 4 | 4-Chloroacetophenone | Ir(I)/SIPHOX | >90 |
| 5 | 3-Methoxyacetophenone | Ni(II)/Chiral Ligand | 95 |
Section 3: Unleashing the Power of Light: Photocatalytic and Photochemical Applications
Light provides a unique energy source to access reactive states of aryl ketones that are unavailable under thermal conditions. Aryl ketones can act in two distinct capacities: as reactants in classical photochemical reactions or as powerful organic photoredox catalysts, capable of mediating electron transfer processes.[10]
Causality and Mechanistic Insight: Upon absorption of UV light, an aryl ketone is promoted from its singlet ground state (S₀) to an excited singlet state (S₁). It then rapidly undergoes intersystem crossing (ISC) to a longer-lived, more stable triplet state (T₁). This triplet state is a powerful hydrogen atom abstractor and can also act as both a reductant and an oxidant, making it a versatile intermediate.[10] In photoredox catalysis, the excited aryl ketone can engage in single-electron transfer (SET) with a substrate to generate radical ions, initiating a catalytic cycle. This has enabled challenging transformations like the direct α-arylation of ketones under mild, metal-free conditions.[11][12]
Protocol 3: Metal-Free, Green-Light-Mediated α-Arylation of Cyclohexanone
This protocol details a photoredox-catalyzed C-H arylation at the α-position of a ketone using a readily available aryl halide.[11][12]
Materials:
-
Cyclohexanone
-
Aryl Halide (e.g., 4-Iodoanisole)
-
Organic Photocatalyst (e.g., an Acridinium salt)
-
Base (e.g., an organic base like DBU)
-
Solvent (e.g., DMSO)
-
Photoreactor equipped with a Green LED light source (e.g., 525 nm)
-
Reaction vial, magnetic stirrer
Procedure:
-
To a reaction vial, add the aryl halide (0.2 mmol, 1.0 equiv), the photocatalyst (1-5 mol%), and a magnetic stir bar.
-
Add the solvent (1.0 mL) followed by the base (0.4 mmol, 2.0 equiv).
-
Add cyclohexanone (1.0 mmol, 5.0 equiv).
-
Seal the vial with a cap and place it in the photoreactor.
-
Irradiate the stirred mixture with the green LED light source at room temperature for 24 hours.
-
After the reaction, dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the α-aryl ketone.
Data Summary: Scope of Photocatalytic α-Arylation [11][12]
| Entry | Ketone | Aryl Halide | Product Yield (%) |
| 1 | Cyclohexanone | 4-Iodoanisole | 85 |
| 2 | Cyclopentanone | 1-Bromonaphthalene | 72 |
| 3 | Cyclohexanone | 4-Chlorobenzonitrile | 68 |
| 4 | 4-tert-Butylcyclohexanone | 3-Iodopyridine | 75 |
Section 4: Architects of Complexity: Aryl Ketones in Heterocycle Synthesis
Aromatic heterocycles are foundational scaffolds in medicinal chemistry and materials science. Aryl methyl ketones, in particular, are exceptionally useful precursors for constructing a vast array of heterocyclic systems due to the reactivity of both the methyl and carbonyl groups.[13]
Causality and Synthetic Strategies: The α-methyl group of an aryl methyl ketone is readily functionalized (e.g., halogenated) or can participate in condensation reactions. The carbonyl group can react with dinucleophiles to form five- or six-membered rings. This dual reactivity allows for a multitude of cyclization strategies. For instance, reaction with thiourea can yield aminothiazoles, condensation with 1,3-diaminopropane can lead to pyridines, and various multi-component reactions can generate complex fused systems.[13][14] Metal-free, iodine-assisted reactions have emerged as a sustainable and powerful method for many of these transformations.[13]
Caption: Diverse heterocyclic scaffolds synthesized from aryl methyl ketone precursors.
Protocol 4: Synthesis of 2-Amino-4-phenylthiazole
This protocol describes an efficient synthesis of a 2-aminothiazole derivative from acetophenone and thiourea using an iodine-based system.[14]
Materials:
-
Acetophenone
-
Thiourea
-
Sodium Iodide (NaI)
-
Sodium Dichloroidate (NaICl₂) or alternative oxidant
-
Solvent (e.g., Ethanol)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve acetophenone (1.0 mmol, 1.0 equiv) and thiourea (2.2 mmol, 2.2 equiv) in the chosen solvent.
-
Add the iodine source/system (e.g., NaI and an oxidant, or molecular iodine). A reported system uses aqueous NaICl₂.[14]
-
Attach the reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction to room temperature.
-
Neutralize the reaction mixture with a basic aqueous solution (e.g., NaHCO₃).
-
The product often precipitates. Collect the solid by filtration, wash with water, and dry.
-
If the product does not precipitate, extract the mixture with an organic solvent, dry the organic layer, and concentrate.
-
Recrystallize or purify by column chromatography if necessary.
Conclusion and Future Outlook
Aryl ketones have firmly established their role as foundational building blocks in organic synthesis. The strategic applications detailed herein—from directing C-H activation and controlling stereochemistry to mediating photochemical reactions and constructing complex heterocyles—underscore their remarkable versatility. The field continues to evolve, with emerging research focused on novel activation modes. For example, recent breakthroughs have shown that the traditionally robust aryl-carbonyl C-C bond can be cleaved and reformed in elegant homologation reactions, opening up entirely new synthetic disconnections.[3] As chemists continue to demand more efficient, selective, and sustainable synthetic methods, the humble aryl ketone is poised to remain at the forefront of innovation, providing creative solutions to complex molecular challenges in drug discovery and beyond.
References
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Reddy, V. P., et al. (2022). Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds. National Institutes of Health. [Link]
-
Trost, B. M., & Toste, F. D. (2006). Synthesis of Aromatic Ketones by a Transition Metal-Catalyzed Tandem Sequence. American Chemical Society. [Link]
-
Ueura, K., et al. (2007). Diverse Strategies toward Indenol and Fulvene Derivatives: Rh-Catalyzed C−H Activation of Aryl Ketones Followed by Coupling with Internal Alkynes. Journal of the American Chemical Society. [Link]
-
Trost, B. M., & Toste, F. D. (2006). Synthesis of Aromatic Ketones by a Transition Metal-Catalyzed Tandem Sequence. American Chemical Society. [Link]
-
Li, Z., et al. (2024). Ni(II)-catalyzed asymmetric alkenylation and arylation of aryl ketones with organoborons via 1,5-metalate shift. Nature Communications. [Link]
-
Dell'Amico, L., et al. (2020). Unlocking the Synthetic Potential of Light-Excited Aryl Ketones: Applications in Direct Photochemistry and Photoredox Catalysis. Accounts of Chemical Research. [Link]
-
Ghosh, I., et al. (2022). Photoredox α-Arylation of cyclic ketones. ChemRxiv. [Link]
-
Ghosh, I., et al. (2022). Photocatalytic α-arylation of cyclic ketones. ResearchGate. [Link]
-
Li, B., et al. (2015). Catalytic Formation of α-Aryl Ketones by C–H Functionalization with Cyclic Alkenyl Carbonates and One-Pot Synthesis of Isocoumarins. Organic Letters. [Link]
-
Fiveable. (n.d.). Aryl Alkyl Ketones Definition. Organic Chemistry Key Term. [Link]
-
Andrews, R. S., et al. (2013). Direct β-Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Photocatalytic α‐arylation of ketones by aryl halides. [Link]
-
Wang, H., et al. (2019). Ligand-Enabled γ-C(sp3)–H Activation of Ketones. National Institutes of Health. [Link]
-
Jia, Y., et al. (2009). Synthesis of Aryl Ketones by the Pd-Catalyzed C-H Activation of Arenes and Intermolecular Carbopalladation of Nitriles. ResearchGate. [Link]
-
Li, B., et al. (2015). Catalytic Formation of α-Aryl Ketones by C–H Functionalization with Cyclic Alkenyl Carbonates and One-Pot Synthesis of Isocoumarins. Organic Letters. [Link]
-
Vessally, E., et al. (2022). Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. Chemical Review and Letters. [Link]
-
Ghodse, S. (2022). #91 Development of novel synthetic methodologies from aryl ketones and its application in API's synthesis. Journal of Pharmaceutical Chemistry. [Link]
-
Andrews, R. S., et al. (2013). Direct β-Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis. Journal of the American Chemical Society. [Link]
-
Science of Synthesis. (n.d.). Product Class 8: Aryl Ketones. Thieme. [Link]
-
Wikipedia. (n.d.). Asymmetric hydrogenation. [Link]
-
Waseda University. (2024). A New Reaction to Enhance Aromatic Ketone Use in Chemical Synthesis. Technology Networks. [Link]
-
Singh, A., et al. (2023). Transition‐Metal Catalyzed Coupling Reactions for the Synthesis of (Het)aryl Ketones: An Approach from their Synthesis to Biological Perspectives. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. [Link]
-
Zhang, M., et al. (2022). Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. Chem. [Link]
-
Sravanthi, G., et al. (2023). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. MDPI. [Link]
-
ResearchGate. (n.d.). Synthesis of aryl ketones from alkynes. [Link]
-
Mlostoń, G., et al. (2017). Aryl, hetaryl, and ferrocenyl thioketones as versatile building blocks for exploration in the organic chemistry of sulfur. Taylor & Francis Online. [Link]
-
Wills, M., et al. (2020). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones using Noyori‐Ikariya Catalysts. ResearchGate. [Link]
-
Wang, C., et al. (2023). Zinc-Catalyzed Asymmetric Cascade Michael/Acyl Transfer Reaction between α-Hydroxy Aryl Ketones and Enynones. Organic Letters. [Link]
-
Bakos, J., et al. (2024). Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study. MDPI. [Link]
-
List, B., et al. (2013). Direct Asymmetric Alkylation of Ketones: Still Unconquered. National Institutes of Health. [Link]
-
Doraghi, F., et al. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. PubMed Central. [Link]
-
Doraghi, F., et al. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Publishing. [Link]
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Application Note: A Detailed Protocol for the Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Acetylthiophene Derivatives
Introduction: The Strategic Importance of Thiophene Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency in constructing carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in both academic and industrial laboratories, particularly in the synthesis of polyolefins, styrenes, and substituted biphenyls.[1] Its impact on the field was recognized with the 2010 Nobel Prize in Chemistry.[4]
Thiophene-containing molecules are of particular interest as they are key components in a vast array of pharmaceuticals and agrochemicals.[5][6] The thiophene moiety is a critical pharmacophore in drugs such as the antiepileptic Gabitril and the type 2 diabetes treatment Canagliflozin.[5] Consequently, robust and reliable methods for the synthesis of functionalized aryl-thiophenes are in high demand within the drug development sector.
This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of 2-acetyl-5-bromothiophene with various arylboronic acids. We will delve into the mechanistic underpinnings of the reaction, explain the critical function of each reagent, and present a step-by-step experimental guide designed for reproducibility and success.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki coupling hinges on a well-defined catalytic cycle centered around a palladium catalyst. The cycle, which regenerates the active catalyst, consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][7][8]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halogen bond of the organohalide (in our case, 2-acetyl-5-bromothiophene). This oxidizes the palladium from the Pd(0) to the Pd(II) state, forming a new organopalladium complex.[8] This step is often the rate-determining step of the entire cycle.[1]
-
Transmetalation : In this crucial step, the organic group from the organoboron reagent (the arylboronic acid) is transferred to the Pd(II) complex. This process requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center and displaces the halide.[2][9][10]
-
Reductive Elimination : The final step involves the two organic fragments (the acetyl-thienyl and the aryl group) coupling together and detaching from the palladium center. This forms the desired C-C bond of the product and simultaneously reduces the palladium back to its active Pd(0) state, allowing it to re-enter the catalytic cycle.[7]
Key Parameters for a Successful Coupling
The success of the Suzuki coupling of 2-acetylthiophene is contingent on the careful selection of several key components. Understanding the role of each is critical for optimization and troubleshooting.
-
The Palladium Catalyst and Ligand : The heart of the reaction is the palladium catalyst. While many forms exist, common precatalysts include palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[7][11] If a Pd(II) source is used, it must first be reduced in situ to the active Pd(0) species.[12] Ligands, typically phosphines, are crucial for stabilizing the palladium center, enhancing its reactivity, and influencing the outcome of the reaction.[11][13] Bulky, electron-rich phosphine ligands are often preferred as they promote the oxidative addition and reductive elimination steps.[14]
-
The Organoboron Reagent : Arylboronic acids are the most common coupling partners due to their commercial availability and relative stability.[15] However, they can be susceptible to a key side reaction known as protodeboronation, where the C-B bond is cleaved by hydrolysis, reducing the yield.[4] Using boronic esters (like pinacol esters) or aryltrifluoroborates can sometimes mitigate this issue.[1][15]
-
The Base : The base is not a mere spectator; it plays an essential and active role.[1] It activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which is the species that participates in transmetalation.[9][10][16] The choice of base is critical; common inorganic bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1]
-
The Solvent System : Suzuki couplings are versatile and can be performed in a variety of solvents, including ethers (dioxane, THF), aromatic hydrocarbons (toluene), and amides (DMF).[4] Often, a biphasic system consisting of an organic solvent and water is employed. This is advantageous because the inorganic base is typically soluble in the aqueous phase, while the organic reactants and catalyst reside in the organic phase, with the reaction occurring at the interface.[1]
Experimental Protocol: Synthesis of 2-Acetyl-5-phenylthiophene
This protocol details the coupling of 2-acetyl-5-bromothiophene with phenylboronic acid. The methodology can be adapted for other arylboronic acids.
| Reagent | Formula | MW ( g/mol ) | Equiv. | Amount (1 mmol scale) | Notes |
| 2-Acetyl-5-bromothiophene | C₆H₅BrOS | 219.08 | 1.0 | 219 mg | Substrate |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 1.2 | 146 mg | Coupling Partner |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 0.025 | 29 mg | Catalyst |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 | 276 mg | Base |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | 4 mL | Solvent |
| Water (Deionized) | H₂O | 18.02 | - | 1 mL | Solvent |
-
Reaction Setup : Place a magnetic stir bar into a 25 mL round-bottom flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Addition : To the flask, add 2-acetyl-5-bromothiophene (219 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Catalyst Addition : Briefly remove the inert gas flow and add the tetrakis(triphenylphosphine)palladium(0) (29 mg, 0.025 mmol).
-
Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition : Prepare a 4:1 mixture of 1,4-dioxane and water. Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Using a syringe, add 5 mL of the degassed solvent mixture to the reaction flask.
-
Reaction : Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously for 12 hours.
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC), eluting with a hexane:ethyl acetate mixture (e.g., 4:1). The product should have a different Rf value than the starting bromide.
-
Workup : Once the reaction is complete (as indicated by the consumption of the starting bromide), remove the flask from the oil bath and allow it to cool to room temperature.
-
Extraction : Dilute the reaction mixture with ethyl acetate (20 mL). Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and then with brine (15 mL).[17]
-
Drying and Concentration : Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude residue should be purified by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate to isolate the pure 2-acetyl-5-phenylthiophene.[18][19]
Troubleshooting and Key Considerations
-
Low Yield / Incomplete Reaction : If the reaction stalls, consider a more active catalyst system. Buchwald ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ precatalyst are often more effective for challenging substrates.[14][17] Alternatively, screening different bases (e.g., K₃PO₄) or solvents (e.g., Toluene, DMF) may improve results.[20]
-
Protodeboronation : If you observe significant formation of the debrominated starting material (2-acetylthiophene), it indicates hydrolysis of the boronic acid. Using anhydrous conditions with a base like potassium phosphate (K₃PO₄) in a solvent like anhydrous dioxane can help minimize this side reaction.[14]
-
Oxygen Sensitivity : The Pd(0) catalyst is sensitive to oxygen. It is imperative to properly degas all solvents and maintain a robust inert atmosphere throughout the setup and reaction to prevent catalyst deactivation.[14]
-
Purification Challenges : If the product and the starting bromide have very similar polarity and are difficult to separate by chromatography, ensure the reaction goes to completion. Using a slight excess of the boronic acid can help consume all of the starting halide.[18]
Conclusion
The Suzuki-Miyaura cross-coupling is a powerful and versatile tool for the synthesis of 2-aryl-5-acetylthiophenes. By understanding the roles of the catalyst, base, and solvent, and by adhering to careful experimental techniques, particularly the maintenance of an inert atmosphere, researchers can reliably and efficiently access these valuable chemical scaffolds. The protocol provided herein serves as a robust starting point for the synthesis of a wide range of biaryl compounds crucial for advancements in medicinal chemistry and materials science.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Alonso, F., Moglie, Y., & Radivoy, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Alonso, F., Moglie, Y., & Radivoy, G. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]
-
HPC Standards. Exploring Catalyst Options: Suzuki Coupling with Palladium. [Link]
-
Dawood, K. M., Elamin, M. B., & Farag, A. M. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Arkivoc, 2015(7), 50-62. [Link]
-
ResearchGate. What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. [Link]
-
Molnár, Á. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]
-
MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]
-
Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. [Link]
-
Correa, A., Carril, M., & Bolm, C. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition. [Link]
-
Semantic Scholar. Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]
-
ResearchGate. MW-assisted synthesis of 2-acetyl-5-arylthiophenes and... [Link]
-
ResearchGate. Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. [Link]
-
ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]
-
Reddit. Suzuki purification problem. [Link]
-
Myers, A. G. The Suzuki Reaction. Harvard University. [Link]
-
Khan, K. M., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. Chemistry Central Journal. [Link]
-
Reddit. Your "Go-To", "just couple already", Suzuki conditions?. [Link]
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- 6. researchgate.net [researchgate.net]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
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Application of Thienyl Derivatives in Solar Energy Conversion: A Detailed Guide for Researchers
Preamble: The Indispensable Role of Thienyl Derivatives in Photovoltaics
Thiophene, a sulfur-containing five-membered aromatic heterocycle, and its derivatives have emerged as cornerstone materials in the advancement of solar energy conversion technologies. Their unique electronic and optical properties, stemming from the electron-rich nature of the thiophene ring, make them exceptionally versatile building blocks for the molecular engineering of photoactive and charge-transporting materials. The inherent planarity of the thiophene unit promotes intermolecular π-π stacking, which is crucial for efficient charge transport, while its chemical reactivity allows for facile functionalization to fine-tune energy levels, solubility, and morphology. This guide provides an in-depth exploration of the application of thienyl derivatives in three key photovoltaic technologies: Organic Photovoltaics (OPVs), Dye-Sensitized Solar Cells (DSSCs), and Perovskite Solar Cells (PSCs). We will delve into the rationale behind their use, provide detailed protocols for material synthesis and device fabrication, and outline essential characterization techniques.
Section 1: Thienyl Derivatives in Organic Photovoltaics (OPVs)
In the realm of OPVs, thienyl derivatives are predominantly utilized as the electron-donor component in bulk heterojunction (BHJ) active layers, where they are blended with an electron-acceptor material. Poly(3-hexylthiophene) (P3HT) stands as the archetypal thienyl-based polymer that has propelled OPV research forward. Its favorable absorption in the visible spectrum, good solubility, and excellent hole mobility have made it a benchmark material for studying structure-property relationships in organic solar cells.
The Causality Behind P3HT's Success
The remarkable performance of P3HT as a donor material is not fortuitous. The regioregularity of the polymer, specifically the head-to-tail coupling of the 3-hexylthiophene units, is paramount. This regular arrangement allows the polymer chains to self-assemble into ordered, crystalline domains, which facilitate efficient charge transport. The hexyl side chains, while ensuring solubility in common organic solvents, also play a crucial role in dictating the intermolecular packing and, consequently, the charge carrier mobility.
Protocol: Synthesis of Regioregular Poly(3-hexylthiophene) (P3HT) via GRIM Polymerization
This protocol details the synthesis of high-quality, regioregular P3HT, a critical step for achieving high-performance OPVs.
Materials:
-
2,5-dibromo-3-hexylthiophene
-
Anhydrous tetrahydrofuran (THF)
-
t-Butylmagnesium chloride (in THF)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl2)
-
Hydrochloric acid (HCl)
-
Methanol
-
Hexanes
-
Acetone
-
Chloroform
-
Soxhlet extraction apparatus
-
Schlenk line and glassware
Procedure:
-
Monomer Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,5-dibromo-3-hexylthiophene in anhydrous THF in a Schlenk flask.
-
Grignard Metathesis: Cool the solution to 0°C and slowly add t-butylmagnesium chloride dropwise. The reaction mixture will turn from colorless to a pale yellow, indicating the formation of the Grignard reagent. Allow the reaction to stir at room temperature for 2 hours.
-
Polymerization: In a separate Schlenk flask, suspend Ni(dppp)Cl2 in anhydrous THF. Add this catalyst slurry to the Grignard reagent solution. The reaction mixture will turn a deep red/purple color, signifying the onset of polymerization. Let the reaction proceed at room temperature for 2 hours.
-
Quenching: Quench the polymerization by slowly adding a dilute HCl solution. The color will change to a lighter orange/red.
-
Precipitation and Washing: Precipitate the polymer by pouring the reaction mixture into methanol. Filter the resulting solid and wash it sequentially with methanol, hexanes, and acetone to remove oligomers and residual catalyst.
-
Purification by Soxhlet Extraction: This is a critical step to fractionate the polymer by solubility and remove impurities. Sequentially extract the crude polymer with methanol, hexanes, and finally chloroform. The high molecular weight, regioregular P3HT will be in the chloroform fraction.
-
Final Precipitation and Drying: Precipitate the chloroform fraction in methanol, filter the polymer, and dry it under vacuum.
Characterization: The synthesized P3HT should be characterized by ¹H NMR to determine its regioregularity and by Gel Permeation Chromatography (GPC) to ascertain its molecular weight and polydispersity index. UV-Vis spectroscopy of a thin film should show a characteristic absorption profile with a vibronic shoulder, indicative of polymer aggregation.
Protocol: Fabrication of a P3HT:PCBM Bulk Heterojunction Solar Cell
This protocol outlines the fabrication of a standard OPV device using the synthesized P3HT.
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Synthesized P3HT
-
Chlorobenzene
-
Calcium (Ca) or Aluminum (Al) for the cathode
-
Spin coater
-
Thermal evaporator
-
Glovebox with an inert atmosphere
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.[2] Dry the substrates with a nitrogen gun and treat them with UV-ozone for 15 minutes to improve the wettability and work function of the ITO.[3]
-
Hole Transport Layer (HTL) Deposition: Spin-coat a filtered PEDOT:PSS solution onto the ITO surface.[2][4] Anneal the substrates at 150°C for 10 minutes in air to remove residual water.[5]
-
Active Layer Preparation and Deposition: Inside a nitrogen-filled glovebox, prepare a solution of P3HT and PCBM (typically in a 1:0.8 to 1:1 weight ratio) in chlorobenzene.[3] Stir the solution overnight at an elevated temperature (e.g., 50°C) to ensure complete dissolution.[3] Spin-coat the active layer solution onto the PEDOT:PSS layer.[2]
-
Thermal Annealing: Transfer the substrates to a hotplate inside the glovebox and anneal them at a temperature between 130°C and 160°C for 5-15 minutes.[6] This step is crucial for optimizing the nanoscale morphology of the P3HT:PCBM blend, promoting P3HT crystallization and phase separation, which enhances charge generation and transport.[7][8]
-
Cathode Deposition: Transfer the substrates to a thermal evaporator. Under high vacuum (<10⁻⁶ Torr), deposit a layer of a low work function metal like Calcium (~20 nm) followed by a protective layer of Aluminum (~100 nm) to form the cathode.
-
Encapsulation: To protect the device from atmospheric degradation, encapsulate it using a UV-curable epoxy and a glass coverslip.
Section 2: Thienyl Derivatives in Dye-Sensitized Solar Cells (DSSCs)
In DSSCs, the role of the thienyl derivative is to act as a molecular sensitizer. These organic dyes are adsorbed onto a wide-bandgap semiconductor, typically titanium dioxide (TiO₂), and are responsible for absorbing sunlight and injecting electrons into the semiconductor's conduction band. Thiophene units are often incorporated into the π-conjugated bridge of D-π-A (donor-π-acceptor) dyes.
Rationale for Thienyl-Based Dyes in DSSCs
The inclusion of thiophene units in the conjugated spacer of DSSC dyes offers several advantages:
-
Broadened Absorption: Thiophene's electron-rich nature helps to lower the HOMO-LUMO gap of the dye, leading to a red-shift in the absorption spectrum and broader light harvesting.
-
Enhanced Molar Extinction Coefficient: The planarity and polarizability of the thiophene ring often result in higher molar extinction coefficients, meaning more light can be absorbed by a thinner layer of dye.
-
Facilitated Charge Transfer: The thiophene bridge acts as an efficient conduit for intramolecular charge transfer from the donor to the acceptor unit upon photoexcitation, a prerequisite for efficient electron injection into the TiO₂.[6]
-
Suppression of Aggregation: Bulky substituents can be introduced onto the thiophene ring to prevent dye aggregation on the TiO₂ surface, which can otherwise lead to quenching of the excited state and reduced efficiency.[6]
Protocol: Fabrication and Assembly of a DSSC with a Thienyl-Based Dye
This protocol provides a step-by-step guide for constructing a laboratory-scale DSSC.
Materials:
-
Fluorine-doped Tin Oxide (FTO) coated glass
-
TiO₂ nanoparticle paste
-
A thienyl-based D-π-A organic dye
-
Anhydrous ethanol and acetonitrile
-
Iodide/triiodide-based electrolyte solution
-
Platinum precursor (e.g., H₂PtCl₆)
-
Surfactant (e.g., Triton X-100)
-
Doctor blade or screen printer
-
Furnace
-
Hot plate
Procedure:
-
Photoanode Preparation:
-
Clean the FTO glass substrates thoroughly.
-
Deposit a mesoporous TiO₂ layer onto the FTO substrate using the doctor-blade technique or screen printing.[9] The paste typically contains TiO₂ nanoparticles, a binder, and a surfactant.
-
Sintering: Gradually heat the TiO₂-coated substrate in a furnace to 500°C and maintain this temperature for 30-60 minutes.[9] This process removes the organic binders and sinters the TiO₂ nanoparticles together, creating a robust, porous network with good electrical connectivity.[10][11]
-
Optionally, treat the sintered TiO₂ film with a TiCl₄ solution to improve the necking between nanoparticles and enhance electron transport.[9]
-
-
Dye Sensitization:
-
Prepare a dilute solution of the thienyl-based organic dye in a suitable solvent, such as a mixture of acetonitrile and ethanol.
-
Immerse the cooled TiO₂ photoanode in the dye solution for several hours (typically 12-24 hours) at room temperature to allow for the adsorption of a monolayer of dye molecules onto the TiO₂ surface.[12]
-
Rinse the dye-sensitized photoanode with the solvent to remove any non-adsorbed dye molecules.
-
-
Counter Electrode Preparation:
-
Clean another FTO glass substrate.
-
Deposit a thin catalytic layer of platinum on the FTO surface. This can be achieved by various methods, including sputtering, thermal decomposition of a platinum precursor solution (e.g., H₂PtCl₆ in isopropanol), or electrochemical deposition.[13][14][15] The platinum layer catalyzes the reduction of the electrolyte.
-
-
Cell Assembly:
-
Assemble the dye-sensitized photoanode and the platinum counter electrode in a sandwich-like configuration, separated by a thin thermoplastic sealant (e.g., Surlyn).
-
Heat the assembly on a hot plate to seal the cell, leaving two small holes for electrolyte filling.
-
-
Electrolyte Filling:
-
Introduce the iodide/triiodide electrolyte into the cell through one of the holes via vacuum backfilling. The electrolyte permeates the porous TiO₂ layer.
-
Seal the holes with a small piece of sealant and a microscope coverslip.
-
Section 3: Thienyl Derivatives in Perovskite Solar Cells (PSCs)
In the rapidly evolving field of PSCs, thienyl derivatives have found a crucial role as hole-transporting materials (HTMs). The HTM is a critical component in the n-i-p device architecture, where it efficiently extracts holes from the perovskite absorber layer and transports them to the anode.
Why Thienyl-Based Hole-Transporting Materials?
The efficacy of thienyl-based HTMs stems from several key properties:
-
Suitable Energy Levels: The Highest Occupied Molecular Orbital (HOMO) energy level of the thienyl-based HTM can be readily tuned through chemical modification to align favorably with the valence band of the perovskite absorber, ensuring efficient hole extraction.
-
High Hole Mobility: The propensity of thiophene units to promote intermolecular π-π stacking leads to good charge carrier mobility, which is essential for minimizing charge recombination losses.
-
Good Film-Forming Properties: Thienyl-based HTMs can be designed to have good solubility and form uniform, pinhole-free films via solution processing, which is crucial for preventing short circuits and ensuring good interfacial contact with the perovskite layer.
-
Defect Passivation: The sulfur atoms in the thiophene rings can coordinate with uncoordinated lead ions at the perovskite surface, passivating defects and reducing non-radiative recombination, thereby enhancing the open-circuit voltage and overall device stability.
Protocol: Fabrication of a Perovskite Solar Cell with a Thienyl-Based HTM
This protocol describes the fabrication of a PSC in a standard n-i-p configuration. Note: The fabrication of high-efficiency perovskite solar cells is highly sensitive to environmental conditions and requires a controlled inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation of the perovskite material.[16][17][18]
Materials:
-
FTO or ITO coated glass substrates
-
SnO₂ nanoparticle dispersion or other electron transport layer (ETL) precursor
-
Perovskite precursors (e.g., formamidinium iodide (FAI), lead iodide (PbI₂), methylammonium bromide (MABr), lead bromide (PbBr₂))
-
Anhydrous dimethylformamide (DMF) and dimethyl sulfoxide (DMSO)
-
A thienyl-based HTM (e.g., a derivative of spiro-OMeTAD incorporating thienyl units)
-
Chlorobenzene
-
Dopants for the HTM (e.g., lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (tBP))
-
Gold (Au) or Silver (Ag) for the back contact
-
Spin coater
-
Hot plate
-
Thermal evaporator
-
Glovebox
Procedure:
-
Substrate Cleaning and ETL Deposition:
-
Clean the FTO/ITO substrates as described in the OPV protocol.
-
Deposit an electron transport layer (ETL), such as SnO₂, by spin-coating a nanoparticle dispersion, followed by annealing.[19]
-
-
Perovskite Layer Deposition (in a Glovebox):
-
Prepare the perovskite precursor solution by dissolving the halide salts in a mixture of DMF and DMSO.
-
One-Step Spin-Coating: Deposit the perovskite solution onto the ETL-coated substrate using a two-step spin-coating program.[5][20][21][22]
-
Anti-Solvent Engineering: During the second, higher-speed spin-coating step, dispense an anti-solvent (e.g., chlorobenzene or diethyl ether) onto the spinning substrate.[1][23][24][25][26] This induces rapid supersaturation and nucleation, leading to the formation of a uniform and crystalline perovskite film.
-
Immediately transfer the substrate to a hotplate and anneal at around 100-150°C to complete the crystallization process.
-
-
Hole-Transport Layer Deposition (in a Glovebox):
-
Back Contact Deposition:
-
Transfer the device to a thermal evaporator and deposit a layer of gold or silver (~80-100 nm) to serve as the back contact.
-
-
Device Characterization:
-
The completed device should be characterized immediately to assess its performance.
-
Section 4: Essential Characterization Protocols
Accurate and consistent characterization is vital for evaluating the performance of solar cells and understanding the underlying device physics.
Protocol: Current Density-Voltage (J-V) Measurement
This is the primary technique for determining the key performance parameters of a solar cell.
Equipment:
-
Solar simulator with an AM 1.5G spectrum and calibrated intensity of 100 mW/cm²
-
Source measure unit (SMU)
-
Probe station or device holder
-
Calibrated reference solar cell
Procedure:
-
Solar Simulator Calibration: Calibrate the light intensity of the solar simulator to 1 sun (100 mW/cm²) using a certified reference solar cell.[25]
-
Device Connection: Place the fabricated solar cell in the probe station and connect the electrical probes to the anode and cathode.
-
J-V Sweep: Use the SMU to apply a voltage sweep to the device while measuring the resulting current. The sweep should typically range from slightly beyond the open-circuit voltage (Voc) to the short-circuit condition (0 V).
-
Data Analysis: From the J-V curve, extract the following parameters:
-
Open-Circuit Voltage (Voc): The voltage at which the current is zero.
-
Short-Circuit Current Density (Jsc): The current density at zero voltage.
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve, calculated as (Jmp * Vmp) / (Jsc * Voc), where Jmp and Vmp are the current density and voltage at the maximum power point.
-
Power Conversion Efficiency (PCE): The overall efficiency of the device, calculated as (Jsc * Voc * FF) / Pin, where Pin is the incident light power density (100 mW/cm²).
-
Protocol: External Quantum Efficiency (EQE) Measurement
EQE measures the ratio of collected charge carriers to the number of incident photons at a specific wavelength. It provides valuable information about the light harvesting and charge collection efficiency across the solar spectrum.
Equipment:
-
Light source (e.g., Xenon lamp)
-
Monochromator
-
Chopper
-
Lock-in amplifier
-
Calibrated reference photodiode (e.g., silicon or germanium)
Procedure:
-
System Calibration: Measure the spectral response of the calibrated reference photodiode to determine the incident photon flux at each wavelength.
-
Device Measurement: Illuminate the solar cell with monochromatic light from the monochromator. The light is chopped at a specific frequency, and the resulting AC photocurrent is measured using the lock-in amplifier.
-
EQE Calculation: The EQE at each wavelength is calculated by dividing the number of electrons collected from the solar cell by the number of incident photons (determined from the reference photodiode measurement).[16][23][32]
-
Jsc Integration: The Jsc can be calculated by integrating the EQE spectrum with the AM 1.5G solar spectrum. This integrated Jsc should be in good agreement with the value obtained from the J-V measurement for a reliable characterization.
Stability Testing
For technologies like PSCs, stability is a critical concern. Standardized testing protocols, such as the ISOS protocols, should be followed to assess the long-term performance of the devices under various stress conditions.[3][12][33] This often involves prolonged light soaking, thermal cycling, and exposure to controlled humidity and oxygen levels while periodically measuring the J-V characteristics.[34][35]
Data Presentation
Table 1: Representative Performance of Solar Cells Utilizing Thienyl Derivatives
| Solar Cell Type | Thienyl Derivative Role | Representative Material | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| OPV | Electron Donor | P3HT | ~0.6 | ~10-12 | ~60-65 | ~4-5 |
| DSSC | Sensitizer (π-bridge) | D-Thiophene-A Dyes | ~0.7-0.8 | ~15-20 | ~70-75 | ~8-10 |
| PSC | Hole Transport Material | Thienyl-Spiro-OMeTAD | >1.1 | >23 | >80 | >22 |
Note: These values are representative and can vary significantly based on the specific molecular design, device architecture, and fabrication conditions.
Visualizations
Workflow for Organic Photovoltaic (OPV) Device Fabrication
Caption: Workflow for the fabrication of a P3HT:PCBM organic solar cell.
Charge Generation and Transport in a Bulk Heterojunction OPV
Caption: Mechanism of charge generation and transport in a P3HT:PCBM OPV.
Working Principle of a Dye-Sensitized Solar Cell (DSSC)
Caption: Schematic of the working principle of a DSSC.
References
-
Improved perovskite crystallization by antisolvent engineering in tin-perovskite photovoltaics1 PAPER - RSC Publishing. Available at: [Link]
-
Flexible Polymer–Organic Solar Cells Based on P3HT:PCBM Bulk Heterojunction Active Layer Constructed under Environmental Conditions - MDPI. Available at: [Link]
-
Glove Box for Perovskite, OPV & OLED Applications - Jacomex. Available at: [Link]
-
One-step and two-step spin-coating procedures for CH3NH3PbI3 formation.... - ResearchGate. Available at: [Link]
-
Optimization of anti-solvent engineering toward high performance perovskite solar cells | Journal of Materials Research. Available at: [Link]
-
Spin Coating Techniques for Perovskite Solar Cells - XRAY. Available at: [Link]
-
Light Soaking Test Procedures: Stabilizing Perovskite Solar Cells - Patsnap Eureka. Available at: [Link]
-
Green anti-solvent engineering for high-efficiency and environmentally friendly perovskite solar cells - PubMed Central. Available at: [Link]
-
Low-Temperature Sintering of TiO2 Colloids: Application to Flexible Dye-Sensitized Solar Cells. Available at: [Link]
-
Spiro‐OMeTAD‐Based Hole Transport Layer Engineering toward Stable Perovskite Solar Cells | Request PDF - ResearchGate. Available at: [Link]
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Sustainable, Efficient, and Scalable Preparation of Pure and Performing Spiro-OMeTAD for Perovskite Solar Cells - ACS Publications. Available at: [Link]
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(PDF) Dopant Engineering for Spiro‐OMeTAD Hole‐Transporting Materials towards Efficient Perovskite Solar Cells - ResearchGate. Available at: [Link]
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Optimization of anti-solvent engineering toward high performance perovskite solar cells | Request PDF - ResearchGate. Available at: [Link]
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(a) One-step spin-coating method. Reprinted with permission from Ref.... - ResearchGate. Available at: [Link]
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Dopant-induced interactions in spiro-OMeTAD: Advancing hole transport for perovskite solar cells | Request PDF - ResearchGate. Available at: [Link]
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An overview of the preparation and application of counter electrodes for DSSCs - PMC - NIH. Available at: [Link]
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Using optical thin film model to optimize thermal annealing procedure in P3HT:PCBM blend based solar cells - Sci-Hub. Available at: [Link]
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Additive-regulated one-step dynamic spin-coating for fabricating high-performance perovskite solar cells under high humidity conditions - Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]
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Dopant-induced interactions in spiro-OMeTAD: Advancing hole transport for perovskite solar cells - UCL Discovery. Available at: [Link]
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Counter electrodes in dye-sensitized solar cells - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00752J. Available at: [Link]
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A new type of transparent and low cost counter-electrode based on platinum nanoparticles for dye-sensitized solar cells - RSC Publishing. Available at: [Link]
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In-Situ Luminescence Imaging of Perovskite Solar Cells Demonstrates Increasing Spatial Nonuniformity Upon Light-Soaking Degradation (Conference) - OSTI. Available at: [Link]
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Encapsulation and Stability Testing of Perovskite Solar Cells for Real Life Applications | ACS Materials Au. Available at: [Link]
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Is a glovebox necessary for perovskite fabrication? - ResearchGate. Available at: [Link]
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An organic hole-transporting material spiro-OMeTAD doped with a Mn complex for efficient perovskite solar cells with high conversion efficiency - RSC Publishing. Available at: [Link]
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Low cost platinum counter electrode for dye-sensitized solar cells - IEEE Xplore. Available at: [Link]
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Boosting Organic Solar Cell Performance via Light-Assisted Crystallization of P3HT:PCBM Blend | ACS Omega - ACS Publications. Available at: [Link]
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Fabricating Perovskite Solar Cells: Fabrication Guide for Limited Lab Capabilities - DigitalCommons@Macalester College. Available at: [Link]
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Impacts of sputter-deposited platinum thickness on the performance of dye-sensitized solar cells | Request PDF - ResearchGate. Available at: [Link]
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Perovskite Solar Cell Stability: Comprehensive Guide, Testing ISOS Protocols, and Tools for Long-Term Reliability — Fluxim. Available at: [Link]
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Investigation of morphological degradation of P3HT:PCBM bulk heterojunction films exposed to long-term host solvent vapor - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C5TA09873D. Available at: [Link]
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Laser Sintering of TiO2 Films for Flexible Dye-Sensitized Solar Cells - MDPI. Available at: [Link]
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How can we fabricate thin films from (PEDOT/PSS) by spin coating technique ? | ResearchGate. Available at: [Link]
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Sustainable, Efficient, and Scalable Preparation of Pure and Performing Spiro-OMeTAD for Perovskite Solar Cells | Request PDF - ResearchGate. Available at: [Link]
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Preparation of Multilayer TiO2 Thin Films for Dye-Sensitized Solar Cells - ResearchGate. Available at: [Link]
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P3HT:PCBM polymer solar cells from a didactic perspective. Available at: [Link]
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Synthesis route of spiro-OMeTAD derivates. | Download Scientific Diagram - ResearchGate. Available at: [Link]
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A Versatile Technique for the Fabrication of PEDOT: PSS Films for Organic Solar Cells - SciSpace. Available at: [Link]
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CuI/Spiro-OMeTAD Double-Layer Hole Transport Layer to Improve Photovoltaic Performance of Perovskite Solar Cells - MDPI. Available at: [Link]
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Recent Advancements in Ambient‐Air Fabrication of Perovskite Solar Cells - PMC. Available at: [Link]
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Unlocking the Full Potential of Spiro-OMeTAD in Perovskite Solar Cells: Towards Synthetic Routes, Doping Mechanism, Degradation, and Stability - Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]
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Using optical thin film model to optimize thermal annealing procedure in P3HT:PCBM blend based solar cells, - SPIE Digital Library. Available at: [Link]
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Influence of PEDOT:PSS Doping on the Performance of Organic Solar Cells - Biointerface Research in Applied Chemistry. Available at: [Link]
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Enhanced Indoor Conversion Efficiency of Dye-Sensitized Solar Cells by Optimizing Ball-Milling Process of TiO 2 Paste - MDPI. Available at: [Link]
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Application Notes & Protocols: The Strategic Use of 1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone as a Versatile Intermediate in Pharmaceutical Synthesis
Introduction: Identifying a Core Scaffold for Bioactive Molecules
In the landscape of modern medicinal chemistry, the identification and utilization of versatile chemical intermediates are paramount to the efficient discovery and development of novel therapeutic agents. 1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone stands out as a strategic building block, possessing a unique combination of structural motifs that render it highly valuable for pharmaceutical synthesis.[1] This ketone incorporates a thiophene ring, a well-established heterocycle in numerous approved drugs, and a methoxyphenyl group, which can enhance lipophilicity and modulate electronic properties.[1]
The primary utility of this intermediate lies in its function as a precursor for a diverse array of chalcones and subsequent heterocyclic derivatives. Chalcones, or α,β-unsaturated ketones, are renowned for their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The acetyl group on the thiophene ring of this compound provides a reactive site for condensation reactions, enabling the construction of these critical pharmacophores. This document serves as a comprehensive guide for researchers, providing detailed protocols for the synthesis of chalcone derivatives from this key intermediate and their subsequent transformation into medicinally relevant heterocyclic systems.
Physicochemical & Spectroscopic Characterization
Accurate identification and confirmation of the starting intermediate are critical for the success of any synthetic campaign. The properties of this compound are summarized below.
| Property | Value |
| IUPAC Name | 1-[5-(4-methoxyphenyl)thiophen-2-yl]ethanone |
| CAS Number | 13918-67-7[1] |
| Molecular Formula | C₁₃H₁₂O₂S |
| Molecular Weight | 232.30 g/mol |
| Appearance | Off-white to yellow solid (typical) |
| ChemSpider ID | 788812[1] |
Expected Spectroscopic Data:
-
¹H NMR: Protons on the thiophene ring would appear as doublets. The methoxy group would be a singlet around 3.8 ppm, and the acetyl methyl group would be a singlet around 2.5 ppm. Aromatic protons from the methoxyphenyl group would appear as two distinct doublets in the aromatic region.
-
¹³C NMR: Resonances for the carbonyl carbon (~190 ppm), methoxy carbon (~55 ppm), and acetyl methyl carbon (~26 ppm) would be characteristic. Signals for the aromatic and thiophene carbons would also be present in their expected regions.
-
IR (KBr, cm⁻¹): A strong absorption band around 1660-1680 cm⁻¹ corresponding to the conjugated ketone (C=O stretch) is expected. C-H stretching for aromatic and methyl groups, and C-O stretching for the methoxy group will also be prominent.
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) at m/z = 232 would be observed, along with characteristic fragmentation patterns.
Part 1: Synthesis of Thiophene-Based Chalcones via Claisen-Schmidt Condensation
The most direct and powerful application of this compound is in the synthesis of chalcones. This is achieved through the base-catalyzed Claisen-Schmidt condensation reaction with various aromatic aldehydes.[2][5][6] This reaction is a cornerstone of synthetic chemistry due to its reliability and the biological significance of its products.[4]
Causality of the Mechanism: The reaction proceeds via the formation of an enolate ion from the ketone. The base (e.g., NaOH) abstracts an acidic α-proton from the acetyl group of the thiophene-ethanone. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct readily undergoes base-catalyzed dehydration to yield the thermodynamically stable α,β-unsaturated ketone (chalcone), driven by the formation of an extended conjugated system.
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The Synthetic Chemist's Guide to Thieno[2,3-d]pyrimidine Derivatives: Application Notes and Protocols
Introduction: The Enduring Significance of the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, representing a privileged heterocyclic system. Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, making it a versatile framework for drug design and development.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] Notably, thieno[2,3-d]pyrimidine-based compounds have been investigated as potent kinase inhibitors, targeting enzymes such as VEGFR-2 and c-Met, which are crucial in cancer progression.[2][3] This guide provides a comprehensive overview of the primary synthetic methodologies for accessing this vital scaffold, with a focus on practical, field-proven protocols and an in-depth understanding of the underlying chemical principles.
Core Synthetic Strategies: A Mechanistic Overview
The synthesis of the thieno[2,3-d]pyrimidine core predominantly relies on a convergent strategy: the initial construction of a substituted 2-aminothiophene ring, followed by the annulation of the pyrimidine ring. The choice of a specific synthetic route is often dictated by the desired substitution pattern on the final molecule. The following sections will detail the most robust and widely employed methodologies.
I. The Gewald Reaction: The Gateway to 2-Aminothiophenes
The Gewald reaction is a powerful and versatile multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes, which are the key precursors for thieno[2,3-d]pyrimidines.[4] This one-pot synthesis involves the condensation of a ketone or aldehyde with an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.
Causality Behind Experimental Choices: The choice of base is critical in the Gewald reaction. Organic bases like triethylamine or piperidine are commonly used to facilitate the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. The subsequent addition of sulfur and cyclization is also promoted by the basic conditions. The reaction is often carried out in polar solvents like ethanol or dimethylformamide (DMF) to ensure the solubility of the reactants. Microwave irradiation has been shown to significantly reduce reaction times and improve yields.[5][6][7][8]
II. Pyrimidine Ring Annulation: From Thiophene to Thienopyrimidine
Once the 2-aminothiophene precursor is obtained, the subsequent step involves the construction of the pyrimidine ring. This can be achieved through several cyclocondensation reactions.
A common and straightforward method to synthesize thieno[2,3-d]pyrimidin-4-ones involves the cyclization of 2-aminothiophene-3-carboxamide derivatives with a one-carbon source like formic acid or formamide.[5][9] The 2-aminothiophene-3-carboxamides are readily prepared from the corresponding 2-aminothiophene-3-carbonitriles via hydrolysis.
Causality Behind Experimental Choices: Refluxing the 2-aminothiophene-3-carboxamide with formamide serves a dual purpose: formamide acts as both the reagent, providing the C4 carbon of the pyrimidine ring, and as a high-boiling solvent. Alternatively, using formic acid often requires a dehydrating agent or azeotropic removal of water to drive the cyclization to completion.
For the synthesis of 4-aminothieno[2,3-d]pyrimidines, a versatile approach involves the reaction of 2-aminothiophene-3-carbonitriles with formamide or through a Dimroth rearrangement.[10]
1. Direct Cyclization with Formamide: Heating a 2-aminothiophene-3-carbonitrile with an excess of formamide can directly yield the corresponding 4-aminothieno[2,3-d]pyrimidine. This method is atom-economical and often proceeds in good yield.
2. The Dimroth Rearrangement: The Dimroth rearrangement provides an elegant route to N-substituted 4-aminothieno[2,3-d]pyrimidines.[10] This typically involves a two-step process. First, the 2-aminothiophene-3-carbonitrile is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate N,N-dimethylformimidamide. This intermediate is then treated with a primary amine, which undergoes a cyclization and rearrangement to yield the N-substituted 4-aminothieno[2,3-d]pyrimidine.
Causality Behind Experimental Choices: The use of DMF-DMA in the first step activates the 2-amino group, facilitating the subsequent reaction with a primary amine. The Dimroth rearrangement itself is often promoted by heat, and microwave irradiation can be particularly effective in accelerating this transformation.[10]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Aryl Ketone Synthesis
Welcome to the technical support center for aryl ketone synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Aryl ketones are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science. However, their synthesis can present numerous challenges, from low yields to unexpected side products.
This resource provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) for the most common synthetic routes. We will delve into the causality behind experimental choices to empower you to diagnose and resolve issues effectively.
Section 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and direct method for forming a C-C bond between an aromatic ring and an acyl group.[1] It proceeds via electrophilic aromatic substitution, typically using an acyl chloride or anhydride with a strong Lewis acid catalyst.[2]
Mechanism Overview: The Role of the Lewis Acid
The reaction is initiated by the activation of the acylating agent by the Lewis acid (e.g., AlCl₃). The Lewis acid coordinates to the halogen of the acyl halide, generating a highly electrophilic, resonance-stabilized acylium ion.[3][4] This electrophile is then attacked by the π-electrons of the aromatic ring. Subsequent deprotonation restores aromaticity and yields the aryl ketone.
Caption: Generalized workflow of Friedel-Crafts Acylation.
Frequently Asked Questions (FAQs)
Q1: How do I select the appropriate Lewis acid for my reaction? The choice of Lewis acid is critical and depends on the reactivity of your aromatic substrate.[3]
-
Highly Reactive Arenes (e.g., Toluene, Anisole): Milder Lewis acids like FeCl₃ or ZnCl₂ can be effective and may offer better selectivity.[3]
-
Less Reactive Arenes (e.g., Benzene, Halobenzenes): A strong Lewis acid like AlCl₃ is typically required to drive the reaction.[3][5]
-
Deactivated Arenes (e.g., Nitrobenzene): Friedel-Crafts acylation is generally not feasible for strongly deactivated rings.[6][7] Consider alternative synthetic routes.
Q2: Why is a stoichiometric amount of Lewis acid often required? Unlike many catalytic reactions, Friedel-Crafts acylation usually requires at least one full equivalent of the Lewis acid.[2][8] The reason is that the product, an aryl ketone, is itself a Lewis base. It forms a stable complex with the Lewis acid, effectively sequestering the catalyst and preventing it from participating in further reactions.[2][6][8] To overcome this, a stoichiometric or even excess amount of the Lewis acid is necessary.
Q3: Can I avoid carbocation rearrangements seen in Friedel-Crafts alkylation? Yes. This is a primary advantage of acylation over alkylation. The acylium ion intermediate is resonance-stabilized and does not undergo rearrangement.[9] This allows for the synthesis of straight-chain alkylbenzenes by first performing an acylation, followed by a reduction of the ketone (e.g., Clemmensen or Wolff-Kishner reduction).[2][9]
Troubleshooting Guide: Friedel-Crafts Acylation
Problem: My reaction yield is low or I'm recovering only starting material.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Inactive Catalyst | Lewis acids like AlCl₃ are extremely sensitive to moisture. Water hydrolyzes the catalyst, rendering it inactive.[6][9] | Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-purity Lewis acid. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Deactivated Aromatic Ring | The reaction is an electrophilic aromatic substitution. Strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the arene make it too electron-poor to attack the acylium ion.[6] | For deactivated substrates, consider nucleophilic aromatic substitution or cross-coupling strategies instead. |
| Insufficient Catalyst | As explained in the FAQ, the ketone product complexes with the Lewis acid, taking it out of the catalytic cycle.[2][6] | Use at least 1.1 equivalents of the Lewis acid relative to the limiting reagent. For some substrates, even larger excesses may be needed. |
| Sub-optimal Temperature | Some reactions require thermal energy to overcome the activation barrier. Conversely, excessive heat can cause decomposition or side reactions.[6] | Start the reaction at 0 °C during the addition of reagents, then allow it to warm to room temperature. If no reaction occurs (monitor by TLC), gradually heat the mixture, for example, to 40-60°C.[1] |
| Substrates with -OH or -NH₂ groups | Phenols and anilines are generally unsuitable. The lone pairs on the oxygen or nitrogen will coordinate strongly with the Lewis acid, deactivating both the catalyst and the ring.[8][10] | Protect the hydroxyl or amino group as an ether or amide before attempting the acylation. |
Section 2: Oxidation of Secondary Benzylic Alcohols
The oxidation of secondary alcohols is a reliable and widely used method for synthesizing ketones. For aryl ketones, this involves the oxidation of a secondary benzylic alcohol. The key challenge is to achieve high conversion without over-oxidation or side reactions, which requires careful selection of the oxidant.[11]
Selecting the Right Oxidant
The choice of oxidant is the most critical parameter. Oxidants can be broadly categorized as chromium-based and non-chromium-based, each with distinct advantages and disadvantages.
| Oxidant | Typical Conditions | Advantages | Disadvantages |
| PCC (Pyridinium Chlorochromate) | CH₂Cl₂, Room Temp | Mild, reliable, and stops at the ketone/aldehyde stage.[12][13] | Chromium waste is toxic and requires special disposal.[14] |
| DMP (Dess-Martin Periodinane) | CH₂Cl₂, Room Temp | High yields, very mild, non-acidic conditions suitable for sensitive substrates.[15][16] | Hypervalent iodine reagent can be explosive under shock or heat. |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, <-60 °C | Excellent for sensitive compounds due to very mild, low-temperature conditions.[17][18] | Requires cryogenic temperatures; produces foul-smelling dimethyl sulfide (DMS) byproduct.[19][20] |
| Oppenauer Oxidation | Al(Ot-Bu)₃, acetone | Selective for secondary over primary alcohols; useful for acid-sensitive substrates. | Equilibrium reaction, requires excess ketone as the oxidant; often requires heat.[21] |
Troubleshooting Guide: Alcohol Oxidation
Problem: My oxidation is sluggish or incomplete.
-
Potential Cause 1: Oxidant Potency. Your chosen oxidant may not be strong enough for the specific substrate.
-
Solution: If using a very mild reagent like DMP on a sterically hindered alcohol, consider moving to a more robust system like PCC or a Swern oxidation.
-
-
Potential Cause 2: Reagent Decomposition. Many oxidizing agents are sensitive to moisture or degrade over time.
-
Solution: Use freshly opened or purified reagents. DMP, in particular, should be stored under inert gas and refrigerated. For Swern oxidations, ensure DMSO is anhydrous.
-
Problem: I am observing side products or decomposition of my starting material.
-
Potential Cause 1: Reaction is too acidic/basic. Some substrates contain protecting groups or stereocenters that are sensitive to pH.
-
Solution: PCC is acidic and can cause issues for acid-labile groups.[14] In such cases, DMP is an excellent, neutral alternative.[15][22] For Swern oxidations where the α-carbon might epimerize, using a bulkier base like diisopropylethylamine (DIPEA) instead of triethylamine can mitigate this.[19][23]
-
-
Potential Cause 2: Temperature Control (Swern Oxidation). The Swern oxidation is highly exothermic. If the temperature rises above the optimal -60 °C, side reactions can occur.[17][20]
-
Solution: Ensure slow, dropwise addition of reagents into a well-stirred reaction vessel that is efficiently cooled in a dry ice/acetone bath. Strict temperature monitoring is crucial.
-
Caption: Troubleshooting workflow for the Swern Oxidation.
Section 3: Palladium-Catalyzed Cross-Coupling Reactions
Modern methods for aryl ketone synthesis often rely on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[24] These methods offer broad functional group tolerance and allow for the coupling of components that are incompatible with Friedel-Crafts conditions. A common route involves coupling an arylboronic acid with an acyl chloride.[24]
Mechanism Overview: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a catalytic cycle involving a Pd(0) species.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (or acyl-chloride bond) to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the C-C bond of the product and regenerating the Pd(0) catalyst.[25]
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling is failing. What are the most common points of failure? The most common issues are catalyst deactivation, poor quality of the boronic acid, and improper choice of base or solvent.
-
Catalyst: Ensure a truly inert atmosphere (oxygen can deactivate the Pd(0) catalyst).[26] The choice of ligand is also critical for stabilizing the catalyst and promoting the reaction, especially with challenging substrates like aryl chlorides.[27][28]
-
Boronic Acid: Boronic acids can dehydrate to form unreactive cyclic boroxines upon storage. Use fresh, high-quality boronic acids or consider using more stable alternatives like MIDA boronates or potassium trifluoroborate salts.
-
Base: The base is crucial for activating the boronic acid for transmetalation.[25] Aqueous bases like K₂CO₃ or K₃PO₄ are common, but if your substrate has base-sensitive groups (e.g., esters), a non-aqueous base like KF in a solvent like DMF might be necessary, though this can slow the reaction.[29]
Q2: How do I choose the right palladium catalyst and ligand? The choice depends heavily on the electrophile (e.g., aryl bromide vs. aryl chloride).
-
Aryl Bromides/Iodides: These are more reactive. Standard catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) often work well.
-
Aryl Chlorides: These are less reactive and require more specialized catalysts. Electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) are often necessary to promote the difficult oxidative addition step.[30] Using a pre-formed palladacycle can also enhance activity.[27]
Troubleshooting Guide: Acyl-Suzuki Coupling
Problem: Low yield of the desired aryl ketone.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Catalyst Deactivation | Oxygen can oxidize the active Pd(0) to inactive Pd(II) oxides. Certain substrates or products (e.g., nitrogen heterocycles) can bind too strongly to the Pd center, poisoning the catalyst.[30] | Degas all solvents thoroughly (e.g., by sparging with argon for 20-30 minutes).[31] Use a ligand that provides better catalyst stability, such as a biaryl phosphine. |
| Competitive Hydrolysis | The acyl chloride is highly electrophilic and can be hydrolyzed by water present in the solvent or base solution, especially at elevated temperatures. | Use anhydrous solvents and a non-aqueous base if possible (e.g., KF). If an aqueous base is required, run the reaction at a lower temperature or add the acyl chloride slowly to the reaction mixture. |
| Slow Transmetalation | The transfer of the aryl group from boron to palladium can be the rate-limiting step. This is often due to an inappropriate base or the formation of unreactive boronic acid species. | Screen different bases (e.g., K₃PO₄, Cs₂CO₃, KF). Ensure the boronic acid is of high quality. Adding a small amount of water to anhydrous reactions using K₃PO₄ can sometimes accelerate the reaction.[31] |
| Homocoupling of Boronic Acid | Under certain conditions, particularly in the presence of oxygen, the boronic acid can couple with itself to form a biaryl byproduct. | Maintain strict inert conditions. Ensure the palladium catalyst is properly activated and not decomposing to palladium black, which can promote this side reaction. |
References
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved January 15, 2026, from [Link]
-
Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
Alcohol Oxidation in CH2Cl2: DMP vs. PCC (Primary -> Aldehydes, Secondary -> Ketones). (n.d.). OrgoSolver. Retrieved January 15, 2026, from [Link]
-
17.7 Oxidation of Alcohols. (2023). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]
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10.6: Oxidation Reactions of Alcohols. (2019). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]
-
Alcohol Oxidation: "Strong" & "Weak" Oxidants. (2015). Master Organic Chemistry. Retrieved January 15, 2026, from [Link]
-
Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Retrieved January 15, 2026, from [Link]
-
Organic chemists, what is your choice of mild oxidation from primary alcohols to aldehydes? (2015). Reddit. Retrieved January 15, 2026, from [Link]
-
Which acid is used in the Friedel-Crafts reaction? (2018). Quora. Retrieved January 15, 2026, from [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]
-
Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air. (2017). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
friedel-crafts acylation of benzene. (n.d.). Chemguide. Retrieved January 15, 2026, from [Link]
-
Swern oxidation. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
Aldehyde synthesis by oxidation of alcohols and rearrangements. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
-
High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. (n.d.). ACS Publications. Retrieved January 15, 2026, from [Link]
-
Alcohols to Ketones, Part 4: Oppenauer Oxidation. (2019). YouTube. Retrieved January 15, 2026, from [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018). Quora. Retrieved January 15, 2026, from [Link]
-
Synthesis of aryl ketones by acylation of arenes. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
-
Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo. Retrieved January 15, 2026, from [Link]
-
Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. (2022). Cell Press. Retrieved January 15, 2026, from [Link]
-
Palladium-Catalyzed Synthesis of Aryl Ketones by Coupling of Aryl Bromides with an Acyl Anion Equivalent. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
-
18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. (2020). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]
-
A General Access to Aryl‐Alkyl Ketones via Nickel‐Catalyzed Carbonylative Reductive Cross‐Coupling Reactions. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016). YouTube. Retrieved January 15, 2026, from [Link]
-
Swern Oxidation. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
-
Oxidation of Alcohols to Aldehydes and Ketones. (n.d.). Chemistry Steps. Retrieved January 15, 2026, from [Link]
-
Swern oxidation. (2023). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]
-
Oxidation of secondary alcohols to ketones. (2020). L.S.College, Muzaffarpur. Retrieved January 15, 2026, from [Link]
-
DMSO –Oxalyl Chloride, Swern Oxidation. (2026). Wordpress. Retrieved January 15, 2026, from [Link]
-
How can I solve my problem with Suzuki coupling? (2014). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps. Retrieved January 15, 2026, from [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
From Established to Emerging: Evolution of Cross-Coupling Reactions. (2024). ACS Publications. Retrieved January 15, 2026, from [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
-
Why can't this reaction continue? (2024). Reddit. Retrieved January 15, 2026, from [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI. Retrieved January 15, 2026, from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved January 15, 2026, from [Link]
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- 31. reddit.com [reddit.com]
Technical Support Center: Optimizing the Synthesis of 1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone
Welcome to the dedicated technical support guide for the synthesis of 1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently encountered challenges during the synthesis of this valuable thiophene-based ketone. Our guidance is rooted in established chemical principles and field-proven insights to help you maximize your reaction yields and product purity.
The synthesis of this compound typically proceeds via one of two primary synthetic routes. This guide is structured to address the distinct challenges associated with each pathway.
-
Route A: Friedel-Crafts Acylation of 2-(4-methoxyphenyl)thiophene.
-
Route B: Suzuki-Miyaura Cross-Coupling of a 5-halo-2-acetylthiophene with a 4-methoxyphenylboronic acid derivative.
We will explore common pitfalls and optimization parameters for both methodologies in a practical question-and-answer format.
Part 1: Troubleshooting the Friedel-Crafts Acylation Route
This approach involves introducing the acetyl group onto the pre-formed 2-(4-methoxyphenyl)thiophene core. While direct, the nuances of Friedel-Crafts chemistry with electron-rich heterocyclic systems require careful control.
Q1: My Friedel-Crafts acylation of 2-(4-methoxyphenyl)thiophene is resulting in a very low yield or failing completely. What are the most common causes?
Low yields in this reaction are frequently traced back to issues with the Lewis acid catalyst, reagent quality, or reaction conditions.
-
Catalyst Deactivation or Complexation: Thiophene and its derivatives can pose challenges for traditional Friedel-Crafts catalysts like aluminum chloride (AlCl₃). The sulfur atom in the thiophene ring is a Lewis base and can form a non-productive complex with the catalyst.[1] Similarly, the oxygen atoms of the methoxy group and the resulting ketone product can also complex with the Lewis acid, effectively sequestering it and halting the catalytic cycle.[1][2] This often necessitates the use of stoichiometric or even excess amounts of the catalyst to drive the reaction to completion.[3][4]
-
Moisture Sensitivity: Lewis acid catalysts are extremely sensitive to moisture. Any water present in the glassware, solvents, or reagents will react with and irreversibly deactivate the catalyst.[5] It is imperative to use oven-dried glassware and anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon).
-
Sub-Optimal Temperature Control: Friedel-Crafts reactions can be highly exothermic. An initial low temperature is often required during the addition of reagents to prevent uncontrolled side reactions. Subsequently, a careful increase in temperature may be needed to overcome the activation energy barrier for the reaction.[2]
Q2: I'm observing significant charring and the formation of intractable side products. How can I achieve a cleaner reaction?
The formation of dark, polymeric material is a sign of substrate or product degradation, often caused by an overly aggressive Lewis acid or excessive temperatures.
-
Choice of a Milder Lewis Acid: While AlCl₃ is a common choice, its high reactivity can be detrimental to the sensitive thiophene ring.[1] Consider using a milder Lewis acid catalyst. Zinc chloride (ZnCl₂) has been shown to be a more distinctive and less destructive catalyst for the acylation of heterocycles like thiophene.[1] Other alternatives include tin(IV) chloride (SnCl₄), or modern solid-acid catalysts like Hβ zeolite, which can offer high conversion rates and easier workup.[6][7]
-
Regioselectivity Control: The Friedel-Crafts acylation of thiophene itself shows a high regioselectivity for the 2-position due to the superior resonance stabilization of the cationic intermediate (arenium ion).[8][9] In the case of 2-(4-methoxyphenyl)thiophene, the existing substituent at the 2-position directs the incoming electrophile to the electronically favorable and sterically accessible 5-position, so regioselectivity is not typically a primary issue. However, harsh conditions could potentially lead to minor isomers or polysubstitution.
Workflow: Troubleshooting Low-Yield Friedel-Crafts Acylation
Caption: A stepwise workflow for troubleshooting low-yield Friedel-Crafts reactions.
Part 2: Troubleshooting the Suzuki-Miyaura Cross-Coupling Route
This powerful palladium-catalyzed reaction involves coupling 5-bromo-2-acetylthiophene (or another suitable halide) with 4-methoxyphenylboronic acid. Success hinges on maintaining an active catalytic cycle.
Q1: My Suzuki coupling yield is low, and I'm recovering unreacted starting materials. What should I investigate first?
Incomplete conversion in Suzuki couplings often points to catalyst inactivation, sub-optimal reaction parameters, or poor reactant quality.
-
Catalyst System and Ligands: While standard catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, couplings involving heteroaryl halides can be challenging.[10] More advanced catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, can significantly improve catalytic turnover and prevent catalyst decomposition.[11][12] The palladium precatalyst and ligand must be stored and handled under an inert atmosphere to prevent oxidation.[13]
-
Base and Solvent Selection: The choice of base is critical and its effect can be substrate-dependent.[14] Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are common choices.[15] The base activates the boronic acid for the transmetalation step. The solvent system (e.g., dioxane/water, toluene/water, DMF) must solubilize the reactants and facilitate the interaction between the organic and aqueous phases.[15]
-
Boronic Acid/Ester Quality: Boronic acids are susceptible to degradation over time, particularly through protodeboronation, where the C-B bond is cleaved.[13] It is highly recommended to use fresh, high-purity boronic acid. For enhanced stability, consider using the corresponding boronic pinacol ester, which is often more robust and less prone to degradation.[13][15]
-
Oxygen Contamination: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) species by oxygen.[13] It is absolutely crucial that all solvents are thoroughly degassed before use. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by employing several freeze-pump-thaw cycles.[13][15]
Q2: My main side product appears to be the homocoupling of 4-methoxyphenylboronic acid. How can this be suppressed?
The formation of 4,4'-dimethoxybiphenyl (homocoupling product) is a common side reaction, often exacerbated by the presence of oxygen or sub-optimal reaction conditions.
This side reaction can be minimized by:
-
Rigorous Degassing: Ensure the reaction mixture is scrupulously deoxygenated before heating.
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can maintain a low concentration, disfavoring the homocoupling pathway.
-
Parameter Optimization: Re-evaluating the catalyst, ligand, and base combination can often find a sweet spot where the desired cross-coupling reaction rate is significantly faster than the homocoupling rate.
Catalytic Cycle: The Suzuki-Miyaura Reaction
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols & Data
Protocol 1: General Procedure for Friedel-Crafts Acylation
-
To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous dichloromethane (DCM) as the solvent.
-
Cool the flask to 0 °C in an ice bath.
-
Carefully add the Lewis acid catalyst (e.g., AlCl₃, 1.2 equivalents) to the stirred solvent.
-
In a separate flask, dissolve 2-(4-methoxyphenyl)thiophene (1.0 equivalent) and acetyl chloride (1.1 equivalents) in anhydrous DCM.
-
Add the substrate/acyl chloride solution dropwise to the catalyst suspension at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C for one hour, then slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring it into a beaker of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
To an appropriately sized flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), 5-bromo-2-acetylthiophene (1.0 equivalent), 4-methoxyphenylboronic acid (1.2 equivalents), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via cannula or syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[15]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the mixture with water, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via column chromatography.
Table 1: Parameter Optimization for Suzuki Coupling
This table provides a starting point for systematically optimizing your reaction if initial attempts yield poor results.[14][16]
| Parameter | Variable | Starting Condition | Alternative 1 | Alternative 2 | Rationale & Key Considerations |
| Catalyst | Palladium Source | Pd(PPh₃)₄ (3 mol%) | Pd(dppf)Cl₂ (3 mol%) | Pd₂(dba)₃ (2 mol%) | Dppf and dba-based catalysts with appropriate ligands are often more robust for challenging substrates.[10][12] |
| Ligand | Phosphine | (none) | SPhos (4 mol%) | XPhos (4 mol%) | Bulky, electron-rich Buchwald ligands can accelerate oxidative addition and reductive elimination steps.[11] |
| Base | Carbonate/Phosphate | K₂CO₃ (2.0 eq) | K₃PO₄ (2.0 eq) | Cs₂CO₃ (2.0 eq) | The strength and solubility of the base can significantly impact the reaction rate and yield.[15] |
| Solvent | Organic/Aqueous | Dioxane / H₂O (4:1) | Toluene / H₂O (4:1) | DMF / H₂O (4:1) | Solvent choice affects solubility and catalyst activity. DMF can sometimes improve results for less soluble substrates.[17] |
| Temperature | Thermal | 90 °C | 110 °C | 120 °C (Microwave) | Higher temperatures can overcome activation barriers, but risk catalyst decomposition. Microwave heating can dramatically reduce reaction times.[11] |
References
- Benchchem (2025). Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline. Benchchem.
- Benchchem (2025). Technical Support Center: Optimizing Suzuki Coupling Yield with 5-(Bromomethyl)thiophene-2-carbonitrile. Benchchem.
- Benchchem (2025). Common side reactions in the Friedel-Crafts synthesis of (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone. Benchchem.
- Benchchem (2025). Optimizing Friedel-Crafts reaction conditions for acyl chlorides. Benchchem.
- Benchchem (2025). Technical Support Center: Suzuki Coupling Reactions. Benchchem.
-
Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Chemistry Stack Exchange (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. Available at: [Link]
-
CovaSyn (2024). Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]
- Google Patents (1949). Acylation of thiophene. Google Patents.
-
Organic Chemistry Portal (2024). Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. Available at: [Link]
-
ResearchGate (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. Available at: [Link]
-
ResearchGate (2025). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. ResearchGate. Available at: [Link]
-
ResearchGate (2009). Optimization of Reaction Conditions. ResearchGate. Available at: [Link]
-
Taylor & Francis Online (2021). Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst. Taylor & Francis Online. Available at: [Link]
-
TSI Journals (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. TSI Journals. Available at: [Link]
-
Wikipedia (2024). Friedel–Crafts reaction. Wikipedia. Available at: [Link]
-
Z. Rappoport (ed.) (2009). The Suzuki reaction applied to the synthesis of novel pyrrolyl and thiophenyl indazoles. John Wiley & Sons. Available at: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tsijournals.com [tsijournals.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Purification of Substituted Thiophene Compounds
Welcome to the technical support center dedicated to addressing the purification challenges of substituted thiophene compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often complex issues associated with isolating these valuable heterocyclic compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the underlying principles that govern the successful purification of these molecules. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and expert insights to help you achieve the desired purity for your substituted thiophene derivatives.
Frequently Asked Questions (FAQs)
This section addresses common questions and fundamental challenges encountered during the purification of substituted thiophene compounds.
Q1: Why are my purified substituted thiophene compounds often colored (yellow, brown, or black), and how can I remove these color impurities?
A1: The presence of color in purified substituted thiophenes is a frequent issue and can arise from several sources. Highly conjugated thiophene oligomers or polymers, formed as byproducts during synthesis, are often intensely colored. Oxidation of the electron-rich thiophene ring can also lead to colored impurities. For instance, in the nitration of thiophene, the formation of dinitrothiophene can impart a yellow color to the product.[1]
-
Troubleshooting Strategy:
-
Activated Carbon Treatment: A common and effective method for removing colored impurities is treatment with activated carbon. The high surface area and porous structure of activated carbon allow it to adsorb large, colored molecules.[1][2]
-
Column Chromatography: Careful column chromatography can separate the desired compound from more polar, colored impurities.
-
Recrystallization: If the colored impurity has different solubility characteristics, recrystallization can be an effective final purification step.
-
Q2: I am struggling to separate regioisomers of my substituted thiophene (e.g., 2,3- vs. 2,5-disubstituted). Why is this so difficult, and what methods can I use?
A2: The separation of regioisomers of substituted thiophenes is a significant challenge due to their often very similar physicochemical properties, such as polarity, boiling point, and solubility. The substitution pattern on the thiophene ring influences the molecule's dipole moment and its interaction with stationary phases in chromatography, but these differences can be subtle.[3]
-
Troubleshooting Strategies:
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the most effective technique for separating challenging regioisomers. The use of high-efficiency columns and the ability to fine-tune the mobile phase composition provides the necessary resolution.[4][5][6]
-
Optimized Column Chromatography: Experiment with different solvent systems (eluents) and stationary phases (e.g., alumina instead of silica gel) to exploit minor differences in polarity. A shallow solvent gradient can improve separation.
-
Fractional Crystallization: In some cases, regioisomers may have slight differences in their crystal packing and solubility, which can be exploited through careful fractional crystallization.
-
Q3: My substituted thiophene seems to decompose during column chromatography on silica gel. What is happening, and how can I prevent this?
A3: Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. This acidity can lead to the degradation of acid-sensitive substituted thiophenes.[7] Compounds with functional groups such as certain aldehydes, acetals, or electron-rich systems can be particularly susceptible to decomposition.
-
Troubleshooting Strategies:
-
Neutralized Silica Gel: Deactivate the silica gel by pre-treating it with a basic modifier like triethylamine. This can be done by flushing the packed column with a solvent system containing 1-3% triethylamine before loading the sample.[8][9][10]
-
Alternative Stationary Phases: Use a less acidic or neutral stationary phase such as neutral alumina or florisil.[10]
-
Flash Chromatography: Minimize the contact time between your compound and the silica gel by running a fast "flash" column.[1][11]
-
Q4: How can I effectively remove residual palladium catalyst from my thiophene compound synthesized via a cross-coupling reaction?
A4: Residual palladium from cross-coupling reactions is a common and critical impurity to remove, especially for pharmaceutical applications. The sulfur atom in the thiophene ring can form a stable complex with palladium, making its removal challenging.[12]
-
Troubleshooting Strategies:
-
Metal Scavengers: Use solid-supported scavengers with thiol or thiourea functional groups. These have a high affinity for palladium and can be easily removed by filtration.[12]
-
Activated Carbon: While less specific, activated carbon can also be effective at adsorbing residual palladium.
-
Aqueous Washes: Certain ligands and palladium salts can be removed with appropriate aqueous washes during the work-up.
-
Crystallization: A final recrystallization step can significantly reduce the levels of residual palladium.
-
Troubleshooting Guides
This section provides detailed troubleshooting for specific purification techniques in a question-and-answer format.
Column Chromatography
Issue: My spots are streaking on the TLC plate and the column.
-
Question: Why is my substituted thiophene streaking during chromatography, and what can I do to get well-defined bands?
-
Answer: Streaking is often caused by the compound being too polar for the eluent, interacting too strongly with the acidic sites on the silica gel, or being overloaded on the column.[7]
-
Solution 1 (Adjusting Polarity): Increase the polarity of your mobile phase. For highly polar compounds, consider using a more polar solvent system like methanol/dichloromethane.
-
Solution 2 (Neutralization): Add a small amount of a modifier to your eluent to neutralize the silica gel. For basic compounds, add 0.1-1% triethylamine. For acidic compounds, a small amount of acetic acid can be beneficial, though care must be taken during solvent removal.[12][13]
-
Solution 3 (Reduce Loading): Ensure you are not overloading the column. As a general rule, the amount of crude material should be 1-5% of the mass of the silica gel.[13]
-
Issue: Poor separation of my desired compound and an impurity.
-
Question: My desired thiophene and an impurity have very similar Rf values on the TLC plate. How can I improve the separation on the column?
-
Answer: Poor separation indicates that the chosen solvent system is not effectively differentiating between your compound and the impurity.
-
Solution 1 (Solvent Screening): Systematically screen different solvent systems with varying polarities and compositions. Sometimes, switching one of the solvents in your binary mixture (e.g., using dichloromethane instead of ethyl acetate with hexane) can alter the selectivity.
-
Solution 2 (Gradient Elution): Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can help to better resolve compounds with close Rf values.[8]
-
Solution 3 (Alternative Stationary Phase): Consider using a different stationary phase like alumina or even reverse-phase silica (C18) if the compounds have different hydrophobicities.[13]
-
Recrystallization
Issue: My substituted thiophene is "oiling out" instead of crystallizing.
-
Question: When I cool my recrystallization solution, my compound separates as an oil. How can I induce crystallization?
-
Answer: "Oiling out" occurs when the solution becomes supersaturated and the compound comes out of solution above its melting point, or when impurities prevent crystal lattice formation.[14]
-
Solution 1 (Slow Cooling): Ensure the solution is cooling slowly. A sudden drop in temperature can favor oil formation over crystallization. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.[15][16]
-
Solution 2 (Add More Solvent): The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, and then allow it to cool slowly again.[13][14]
-
Solution 3 (Induce Crystallization): Try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization.[13][17]
-
Issue: I am getting a very low recovery after recrystallization.
-
Question: After filtering and drying, I have a very small amount of my purified thiophene. What could be the cause of the low yield?
-
Answer: Low recovery can be due to using too much solvent, premature crystallization, or the compound having significant solubility in the cold solvent.[16]
-
Solution 1 (Minimize Solvent): Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Solution 2 (Check Mother Liquor): If you suspect significant product loss to the filtrate (mother liquor), you can try to recover more material by evaporating some of the solvent and attempting a second crystallization.
-
Solution 3 (Solvent Choice): The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2][18][19]
-
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Substituted Thiophene
This protocol outlines a general procedure for purifying a substituted thiophene derivative using flash column chromatography.
1. Materials:
-
Crude substituted thiophene compound
-
Silica gel (230-400 mesh)
-
Sand
-
Appropriate solvents for the eluent (e.g., hexane and ethyl acetate)
-
Glass column with a stopcock
-
Compressed air or nitrogen source
-
Collection tubes
2. Procedure:
-
Solvent System Selection: Determine the optimal solvent system using thin-layer chromatography (TLC). The ideal system will give your desired compound an Rf value of approximately 0.2-0.4 and good separation from impurities.
-
Column Packing:
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a small layer of sand (approx. 1-2 cm).
-
Dry pack the column with silica gel to the desired height (typically 6-10 inches).[12]
-
Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
Pre-elute the column with the chosen solvent system until the silica is fully wetted and equilibrated.
-
-
Sample Loading:
-
Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the silica gel.
-
Allow the sample to adsorb onto the silica by draining the solvent to the level of the top sand layer.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure with compressed air or nitrogen to achieve a steady flow rate.
-
Collect fractions in test tubes and monitor the elution by TLC.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified substituted thiophene.
-
Protocol 2: Recrystallization of a Solid Substituted Thiophene
This protocol provides a step-by-step guide for purifying a solid substituted thiophene by recrystallization.
1. Materials:
-
Crude solid substituted thiophene
-
A suitable recrystallization solvent or solvent pair
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
2. Procedure:
-
Solvent Selection: In small test tubes, test the solubility of your crude compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.[13][17]
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate.
-
Continue adding small portions of the hot solvent until the solid just dissolves.
-
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to air dry on the filter paper or in a desiccator.
-
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography of Substituted Thiophenes
| Compound Class | Typical Solvent System (v/v) | Notes |
| Non-polar (e.g., alkylthiophenes) | Hexane/Dichloromethane (gradient) | Start with high hexane percentage. |
| Moderately Polar (e.g., acetylthiophenes) | Hexane/Ethyl Acetate (gradient) | A versatile system for many thiophenes.[14] |
| Polar (e.g., thiophenecarboxylic acids) | Dichloromethane/Methanol (gradient) | May require the addition of acetic acid. |
| Basic (e.g., aminothiophenes) | Hexane/Ethyl Acetate with 1% Triethylamine | The base deactivates acidic silica.[8] |
Table 2: Common Solvents for Recrystallization of Substituted Thiophenes
| Solvent | Boiling Point (°C) | Polarity | Suitable for |
| Ethanol | 78 | Polar | Polar thiophenes, e.g., those with hydroxyl or carboxyl groups. |
| Hexane | 69 | Non-polar | Non-polar thiophenes, e.g., long-chain alkylthiophenes. |
| Toluene | 111 | Non-polar | Aromatic-substituted thiophenes. |
| Ethyl Acetate | 77 | Moderately Polar | Thiophenes of intermediate polarity. |
| Water | 100 | Very Polar | Highly polar, water-soluble thiophenes. |
Visualization of Workflows
Workflow for Selecting a Purification Method
Caption: Decision tree for selecting an appropriate purification method.
Workflow for Troubleshooting Column Chromatography
Caption: Troubleshooting guide for common column chromatography issues.
References
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-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]
-
Zhixing Carbon. (2024). Activated Carbon For Hydrogen Sulfide, Mercaptans, Thiophene Removal. [Link]
-
Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. [Link]
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Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. [Link]
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Agilent. (2023). Scaling Small Molecule Purification Methods for HPLC. [Link]
-
University of York, Chemistry Teaching Labs. Problems with Recrystallisations. [Link]
-
MDPI. (2023). Role of Substitution Patterns in Four Regioisomeric Tetraphenylethylene–Thiophene Derivatives. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
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University of Nottingham. How to run column chromatography. [Link]
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Reddit. (2025). Advice on neutralising silica gel for column chromatography of sensitive compounds?. [Link]
-
Organic Chemistry Portal. How to set-up a flash chromatography silica column and actually succeed at separation. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]
-
MDPI. (2021). A New C2-Symmetric Atropisomeric Thiophene-Based Monomer for Inherently Chiral Electroactive Materials: Synthesis, HPLC Resolution, and Absolute Configuration Assignment. [Link]
-
ACS Publications. (2024). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. [Link]
-
University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
ACS Publications. (2023). Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. [Link]
-
UCLA Chemistry and Biochemistry. Recrystallization. [Link]
-
Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. [Link]
-
Labcompare. (2022). LABTips: Preparative HPLC for Purification Workflows. [Link]
-
YouTube. (2020). Recrystallization. [Link]
-
National Center for Biotechnology Information. (2024). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. [Link]
-
MDPI. (2023). Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. [Link]
-
ACS Publications. (2024). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. [Link]
-
MDPI. (2023). Role of Substitution Patterns in Four Regioisomeric Tetraphenylethylene–Thiophene Derivatives. [Link]
-
Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]
-
Heterocyclic Letters. (2022). Review on Methods used in isolates of phytochemicals from medicinal plants. [Link]
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-
Sci-Hub. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. [Link]
-
ResearchGate. (2025). A Brief Review on the Synthesis of Heterocycles Using Fruit Extracts as Catalysts. [Link]
-
National Center for Biotechnology Information. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. [Link]
-
Wiley Online Library. THIOPHENE AND ITS DERIVATIVES. [Link]
-
MDPI. (2024). Preparation of Bis-Thiophene Schiff Alkali–Copper Metal Complex for Metal Corrosion Inhibition. [Link]
-
SciSpace. (2023). Thiophene Functionalized Magnetic Covalent Organic Frameworks for Selective Extraction of Trace Heavy Metals Followed by ICP-MS. [Link]
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National Center for Biotechnology Information. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
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Research and Reviews. (2021). Purification Methods of Organic Compounds. [Link]
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Technical Support Center: Enhancing the Aqueous Solubility of Thiophene-Based Compounds
Welcome to the technical support center dedicated to addressing the challenges associated with the aqueous solubility of thiophene-based compounds. Thiophene and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and promising therapeutic candidates.[1][2] However, their often hydrophobic nature presents a significant hurdle, leading to poor aqueous solubility that can impede biological evaluation and limit therapeutic efficacy.[3][4][5][6]
This guide is structured to provide actionable solutions to common experimental problems and answer frequently asked questions, empowering researchers to overcome solubility challenges and accelerate their research and development efforts.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is followed by an analysis of potential causes and a step-by-step protocol to resolve the issue.
Issue 1: My thiophene compound precipitates out of aqueous buffer during my biological assay.
Root Cause Analysis: This is a classic sign that the compound's concentration has exceeded its thermodynamic solubility limit in the final assay medium. The small amount of organic solvent (like DMSO) from your stock solution is no longer sufficient to keep the compound dissolved upon dilution into the aqueous buffer.
Step-by-Step Troubleshooting Protocol:
-
Determine the Kinetic vs. Thermodynamic Solubility: First, ascertain if you are dealing with a kinetic or thermodynamic solubility issue. A simple test is to prepare the solution and observe it over time. If precipitation occurs immediately, you are likely far above the thermodynamic solubility. If it happens over minutes to hours, you might be in a metastable supersaturated state.
-
Re-evaluate Stock Concentration and Final Dilution:
-
Causality: A common error is making too large of a dilution from a very high concentration stock. The organic solvent (e.g., DMSO) concentration in the final well might be too low (<1%) to maintain solubility.
-
Action: Try preparing an intermediate dilution of your stock solution in a co-solvent system before the final dilution into the aqueous buffer. For example, dilute your 100 mM DMSO stock to 1 mM in a 50:50 mixture of DMSO and polyethylene glycol (PEG-400) before the final 1:1000 dilution into the assay buffer. Co-solvents like PEG, ethanol, or glycerin can help maintain the solubility of nonpolar drugs in aqueous mixtures.[7][8][9]
-
-
Implement a Formulation-Based Approach: If simple solvent adjustments fail, a formulation strategy is the next logical step.
-
Cyclodextrin Encapsulation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate poorly soluble drugs.[10][11] For many thiophene-containing drugs, this has been a successful strategy.[6][12]
-
Protocol: Prepare a stock solution of your thiophene compound in an organic solvent. In a separate vial, prepare a solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in your aqueous buffer. Add the drug solution dropwise to the cyclodextrin solution while vortexing. This allows the hydrophobic thiophene moiety to partition into the cyclodextrin cavity.
-
-
Use of Surfactants: Introducing a non-ionic surfactant at a concentration above its critical micelle concentration (CMC) can create micelles that solubilize the hydrophobic compound.
-
Action: Add a surfactant like Tween-80 or Pluronic F-68 to your assay buffer at a concentration of 0.1-1% before adding your compound.[8]
-
-
-
Workflow Diagram: Troubleshooting Precipitation
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: My stock solution is hazy and appears to have undissolved particles, even at a modest concentration.
Root Cause Analysis: This indicates that the intrinsic solubility of your compound in the chosen solvent (e.g., 100% DMSO) is lower than your target concentration. This can be due to high crystallinity (a stable crystal lattice is difficult to break apart) or extreme hydrophobicity.
Step-by-Step Troubleshooting Protocol:
-
Confirm Purity and Identity: Before extensive troubleshooting, ensure the issue is not with the compound itself. Re-verify the compound's identity (e.g., via NMR, MS) and purity (e.g., via HPLC). Impurities can sometimes crash out of solution.
-
Employ a Co-Solvent System for the Stock:
-
Causality: While DMSO is a powerful solvent, it is not universal. A co-solvent can disrupt the crystal lattice more effectively and improve solvation.
-
Action: Try preparing your stock in a binary or ternary solvent system. Common co-solvents to try with DMSO include N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or dichloromethane (DCM) for highly lipophilic compounds.[13] Safety Note: Always handle these solvents in a fume hood with appropriate personal protective equipment.
-
-
Gentle Heating and Sonication:
-
Causality: The dissolution process can be kinetically slow. Providing energy can help overcome the activation energy barrier for dissolution.
-
Action: Gently warm the solution in a water bath (e.g., to 30-40°C) while vortexing or sonicating. Be cautious not to overheat, as this could degrade the compound.
-
-
Amorphous Solid Dispersion:
-
Causality: Crystalline solids are less soluble than their amorphous counterparts because energy is required to break the crystal lattice.[14] Creating a solid dispersion converts the drug to an amorphous state, increasing its apparent solubility and dissolution rate.[15][16]
-
Protocol (Solvent Evaporation Method):
-
Dissolve your thiophene compound and a hydrophilic polymer carrier (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC)) in a common volatile organic solvent (e.g., methanol, acetone).[17]
-
Evaporate the solvent under vacuum (e.g., using a rotary evaporator).
-
The resulting solid film will contain your compound molecularly dispersed in the polymer matrix.
-
This solid dispersion can then be dissolved in your desired solvent, often achieving a higher concentration than the crystalline drug alone.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for improving the aqueous solubility of a new thiophene-based compound?
The strategies can be broadly categorized into two pillars: Chemical Modification and Physical/Formulation Modification .[7][18]
| Strategy Category | Description | Examples | When to Use |
| Chemical Modification | Covalently altering the molecule's structure to make it more hydrophilic. | Adding polar groups (amines, alcohols), ionizable groups (carboxylic acids, basic amines for salt formation), or flexible polar chains (PEG chains).[13][19] | Early in drug discovery, when the structure-activity relationship (SAR) is being explored. |
| Physical/Formulation | Altering the physical state of the compound or its immediate environment without changing its chemical structure. | Solid dispersions, nanosuspensions, cyclodextrin inclusion, co-solvents, pH adjustment, salt formation.[20][21] | For lead compounds where the core structure is fixed. Essential for preclinical and clinical development. |
Q2: How do I choose between a chemical (structural) modification and a formulation approach?
The choice depends on the stage of your project and your objectives.
-
Choose Structural Modification when: You are in the early stages of lead optimization. Modifying the structure can simultaneously improve solubility and potency. For example, adding a morpholine group to a thieno[2,3-b]pyridine scaffold increased aqueous solubility by three orders of magnitude.[6] However, be aware that such changes can also impact the compound's pharmacology, toxicology, and metabolism.
-
Choose a Formulation Approach when: You have a lead candidate with excellent potency and selectivity, but poor solubility. At this stage, you want to preserve the core pharmacophore. Formulation strategies like creating nanoparticles, solid dispersions, or salt forms can dramatically improve solubility without altering the active molecule.[3][22][23] For instance, thiophene derivatives have been successfully formulated into human serum albumin (HSA) and PLGA nanoparticles to overcome poor solubility for anticancer applications.[3][24][25]
Logical Flow: Chemical vs. Formulation Approach
Caption: Decision logic for choosing a solubility enhancement strategy.
Q3: What are the pros and cons of different advanced formulation strategies for thiophene compounds?
| Formulation Technique | Mechanism of Action | Pros | Cons |
| Nanosuspensions | Increases surface area by reducing particle size to the sub-micron range, leading to a higher dissolution rate.[26][27] | High drug loading is possible; applicable to a wide range of poorly soluble drugs.[26] | Requires specialized equipment (high-pressure homogenizers, media mills); potential for particle aggregation over time. |
| Solid Dispersions | The drug is dispersed in a hydrophilic carrier, often in an amorphous state, which enhances wettability and dissolution.[14][17] | Significant increases in dissolution rate and bioavailability; well-established manufacturing techniques (spray drying, hot-melt extrusion).[15][16] | Can be prone to physical instability (recrystallization of the amorphous drug); drug loading may be limited by the polymer's capacity. |
| Cyclodextrin Complexes | The hydrophobic thiophene moiety is encapsulated within the cyclodextrin's lipophilic cavity, presenting a soluble complex to the aqueous environment.[11][28] | Simple to prepare (kneading, co-precipitation); can improve stability as well as solubility.[12][16] | The increase in solubility is dependent on the binding constant between the drug and cyclodextrin; can be limited by the 1:1 or 1:2 stoichiometry. |
| Salt Formation | For ionizable thiophene derivatives (containing acidic or basic centers), conversion to a salt form dramatically increases aqueous solubility due to the high energy of the ionic crystal lattice.[29][30] | Often provides the most significant increase in solubility; can also improve stability and handling properties.[22][23] | Only applicable to ionizable compounds; the wrong counter-ion can lead to hygroscopicity or poor stability.[31] |
Q4: How can I determine the aqueous solubility of my compound accurately?
The gold standard is the shake-flask method (Thermodynamic Solubility) .
Experimental Protocol: Shake-Flask Solubility Measurement
-
Preparation: Add an excess amount of your solid thiophene compound to a known volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. Ensure enough solid is present so that some remains undissolved at equilibrium.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Stop agitation and allow the undissolved solid to settle. To ensure complete removal of solid particles, centrifuge the samples at high speed.
-
Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant.[13] It is crucial not to disturb the solid pellet. Filter the supernatant through a chemical-resistant syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS), against a standard calibration curve.[13]
References
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Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019). MDPI. [Link]
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Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019). ResearchGate. [Link]
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Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (2019). ACS Omega. [Link]
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Increased binding of thiophene-based ligands to mercury(ii) with water solubilizing functional groups. (n.d.). Royal Society of Chemistry. [Link]
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Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (2019). National Institutes of Health. [Link]
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SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. (2015). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Thiophene-based water-soluble C70 fullerene derivatives as novel antioxidant agents. (n.d.). Biomedical Technologies. [Link]
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Techniques for solubility enhancement of poorly soluble drugs: an overview. (2012). Journal of Medical Pharmaceutical and Allied Sciences. [Link]
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Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. (2018). National Institutes of Health. [Link]
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Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research. [Link]
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Methods of solubility enhancements. (n.d.). Slideshare. [Link]
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Solubilization techniques used for poorly water-soluble drugs. (2024). PubMed. [Link]
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Solubilization techniques used for poorly water-soluble drugs. (2024). PubMed Central. [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health. [Link]
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Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PubMed Central. [Link]
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Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (2012). Journal of Applied Pharmaceutical Science. [Link]
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Synthetic procedures, properties, and applications of thiophene-based azo scaffolds. (n.d.). ResearchGate. [Link]
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Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.). Journal of Advanced Pharmacy Education & Research. [Link]
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Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. (n.d.). National Institutes of Health. [Link]
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(PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.). ResearchGate. [Link]
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Electropolymerization of Organic Mixed Ionic-Electronic Conductors: Fundamentals and Applications in Bioelectronics. (n.d.). ACS Publications. [Link]
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Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. [Link]
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Thiophene-based water-soluble C70 fullerene derivatives as novel antioxidant agents. (n.d.). National Institutes of Health. [Link]
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SOLUBILITY ENHANCEMENT TECHNIQUES OF POORLY WATER-SOLUBLE DRUGS. (2024). International Journal of Creative Research Thoughts. [Link]
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Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. (n.d.). MDPI. [Link]
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Cyclodextrin Inclusion of Medicinal Compounds for Enhancement of their Physicochemical and Biopharmaceutical Properties. (n.d.). Bentham Science. [Link]
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How are cyclodextrins used to form inclusion complexes with drug molecules? (2021). Chemistry Stack Exchange. [Link]
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Why salt formation of weak acid increases the drug solubility? (2023). ResearchGate. [Link]
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Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology Pharmacy and Health Sciences. [Link]
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Nanosuspension: An approach to enhance solubility of drugs. (n.d.). PubMed Central. [Link]
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Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI. [Link]
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Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.). Aston Research Explorer. [Link]
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Approaches for preparation of nanosuspension. (n.d.). ResearchGate. [Link]
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Structure and Photochemical Behavior of the Cyclodextrin Inclusion Complexes of the Benzoylthiophene‐Derived Drugs Tiaprofenic Acid (=5‐Benzoyl‐α‐methylthiophene‐2‐acetic Acid) and Suprofen (=α‐Methyl‐4‐(2‐thienylcarbonyl)benzeneacetic Acid). (2001). ResearchGate. [Link]
-
Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012-2020 literature. (2020). PubMed. [Link]
-
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (n.d.). MDPI. [Link]
-
Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature. (2020). ResearchGate. [Link]
-
Pharmaceutical Salts Optimization of Solubility or Even More? (2010). CHIMIA International Journal for Chemistry. [Link]
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Therapeutic Potential of Thiophene Compounds: A Mini-Review. (n.d.). PubMed. [Link]
-
Synthesis and Pharmacological Study of Thiophene Derivatives. (n.d.). Impactfactor.org. [Link]
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- 19. Increased binding of thiophene-based ligands to mercury(ii) with water solubilizing functional groups - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 20. jmpas.com [jmpas.com]
- 21. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. researchgate.net [researchgate.net]
- 25. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. eurekaselect.com [eurekaselect.com]
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- 30. research.aston.ac.uk [research.aston.ac.uk]
- 31. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Strategies for Removing Thiophene Derivatives from Oil
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for desulfurization strategies. This guide is designed for researchers, scientists, and professionals in drug development and chemical engineering who are navigating the complexities of removing thiophene derivatives from oil matrices. Thiophenic compounds are notoriously difficult to remove using conventional methods and their presence can lead to environmental pollution through SOx emissions and the poisoning of catalysts in downstream processes.[1][2]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols for the primary desulfurization techniques. Our goal is to move beyond simple step-by-step instructions and provide the causal reasoning behind experimental choices, empowering you to diagnose and resolve issues encountered in your own work.
Hydrodesulfurization (HDS)
Hydrodesulfurization is the most common industrial method for removing sulfur from petroleum fractions.[3] It involves the catalytic reaction of sulfur-containing compounds with hydrogen at high temperatures (300-400°C) and pressures to produce hydrogen sulfide (H₂S) and the corresponding hydrocarbon.[2][4]
HDS Troubleshooting Guide
Q: My HDS catalyst is deactivating rapidly. What are the primary causes?
A: Rapid catalyst deactivation is a common issue in HDS. The two most likely causes are coke deposition and changes to the active phase of the catalyst.
-
Coke Deposition: At high temperatures, aromatic and olefinic compounds in the feed can polymerize on the catalyst surface, forming "coke." This physically blocks the pores and covers the active sites, preventing thiophenic molecules from reaching them. While a correlation between coke content and deactivation exists, it may not be the primary cause of the initial, sharp drop in activity.[5]
-
Loss of Structural Sulfur: The active sites on typical CoMo or NiMo catalysts are sulfide structures. The catalytic activity is dependent on an equilibrium between the sulfur in the catalyst and the H₂S/H₂ ratio in the gas phase. If the reaction conditions (e.g., low H₂S partial pressure) favor the removal of sulfur from the catalyst's active phase, its activity will decrease significantly. In fact, this loss of structural sulfur is often the main reason for the initial deactivation observed.[5] Exposing the catalyst to H₂S can partially restore activity, whereas exposure to pure H₂ can accelerate deactivation.[5]
Q: Why is the conversion of 4,6-dimethyldibenzothiophene (4,6-DMDBT) significantly lower than that of thiophene or benzothiophene?
A: This is due to steric hindrance. The alkyl groups (methyl groups) at the 4 and 6 positions of the dibenzothiophene molecule physically block the sulfur atom. This makes it difficult for the molecule to adsorb onto the active sites of the HDS catalyst, which is a prerequisite for the C-S bond cleavage.[2][6] This resistance to removal is why compounds like 4,6-DMDBT are termed "refractory" and often remain in fuel even after HDS treatment.[6][7]
Q: What are the main reaction pathways in HDS, and how do they affect the final product?
A: Thiophene HDS primarily proceeds through two parallel routes: Direct Desulfurization (DDS) and Hydrogenation (HYD).[8][9][10]
-
DDS Pathway: In this route, the C-S bonds of the thiophene ring are cleaved directly, producing a hydrocarbon with the same number of carbon atoms (e.g., 1,3-butadiene, which is then hydrogenated to butanes) and H₂S.[8][11]
-
HYD Pathway: In this route, the aromatic thiophene ring is first saturated with hydrogen to form tetrahydrothiophene (THT).[11][12] The C-S bonds in the now non-aromatic THT are weaker and easier to break, leading to the formation of butane and H₂S.
The dominant pathway can be temperature-dependent. At lower temperatures (500-600 K), the HYD route is often favored, while the DDS route becomes more competitive at higher temperatures (>650 K).[8]
HDS FAQs
Q: What are the typical catalysts used for HDS? A: The industry standard catalysts are cobalt-molybdenum (CoMo) or nickel-molybdenum (NiMo) sulfides supported on high-surface-area materials like gamma-alumina (γ-Al₂O₃).[2] Molybdenum is the primary catalytic component, while cobalt and nickel act as promoters to enhance its activity.[11]
Q: What are the major limitations of the HDS process? A: The primary drawbacks are the harsh operating conditions (high temperature and pressure), which are energy-intensive and costly.[3][13] The process also requires a continuous supply of expensive hydrogen gas.[14] Furthermore, its effectiveness is limited for sterically hindered refractory compounds like 4,6-DMDBT.[6]
Experimental Workflow & Protocol: HDS
Caption: High-level workflow for a lab-scale HDS experiment.
-
Catalyst Preparation: Load a fixed-bed tubular microreactor with a known amount of CoMo/Al₂O₃ catalyst.
-
Catalyst Sulfidation (Activation): Activate the catalyst by treating it with a flow of H₂S/H₂ gas mixture at elevated temperature (e.g., 350-400°C) for several hours. This converts the oxide form of the metals to the active sulfide phase.
-
System Pressurization: Pressurize the system with hydrogen to the desired operating pressure (e.g., 5-10 MPa).[3]
-
Reaction Initiation: Heat the reactor to the target temperature (e.g., 300-350°C).[3] Introduce the liquid feed (e.g., thiophene dissolved in n-heptane) into the reactor using a high-pressure liquid pump at a specific flow rate.
-
Steady State Operation: Maintain constant temperature, pressure, and flow rates. Allow the reaction to reach a steady state.
-
Product Collection: The reactor effluent passes through a condenser and a gas-liquid separator. Collect liquid samples periodically for analysis.
-
Analysis: Analyze the sulfur content of the collected liquid samples using a gas chromatograph equipped with a sulfur-selective detector (GC-SCD) or a total sulfur analyzer.
Oxidative Desulfurization (ODS)
ODS is a promising alternative to HDS that operates under much milder conditions.[14] The process involves two main steps: (1) the catalytic oxidation of thiophenic compounds to their corresponding sulfoxides or sulfones, which are more polar, and (2) the removal of these oxidized species by liquid-liquid extraction with a polar solvent or by adsorption.[4][15]
ODS Troubleshooting Guide
Q: My ODS reaction is showing poor conversion. What factors should I investigate?
A: Low conversion in ODS can stem from several issues related to the reaction chemistry and conditions:
-
Oxidant Stoichiometry: The amount of oxidant (commonly hydrogen peroxide, H₂O₂) is critical. The stoichiometric ratio for oxidizing dibenzothiophene (DBT) to its sulfone (DBTO₂) is 2 moles of H₂O₂ per mole of DBT.[15] Using too little oxidant will result in an incomplete reaction. Conversely, an excessive amount may not significantly improve performance and can be wasteful.
-
Catalyst Activity/Dosage: The catalyst is essential for activating the oxidant and achieving high efficiency.[15] Insufficient catalyst loading will lead to a slow reaction rate. Ensure the catalyst is active and well-dispersed in the reaction mixture.
-
Reaction Temperature: Temperature influences the reaction rate. However, for H₂O₂-based systems, excessively high temperatures (e.g., >70°C) can cause the decomposition of the oxidant, reducing its effectiveness.[16][17] There is often an optimal temperature that balances reaction kinetics and oxidant stability.
-
Mass Transfer Limitations: ODS is typically a multiphase system (oil, aqueous H₂O₂, solid catalyst, polar extractant). Vigorous stirring is crucial to overcome mass transfer limitations between the phases and ensure the reactants can interact at the catalyst surface.
Q: I am struggling to separate the polar sulfones from the oil phase after the reaction. What can I do?
A: This is a key step, and poor separation will lead to high residual sulfur content. The oxidized sulfones are highly polar compared to the nonpolar oil.
-
Choice of Extractant: A polar solvent that is immiscible with the oil phase, such as acetonitrile or methanol, is used to selectively extract the sulfones.[15][18] Ensure you are using an appropriate solvent.
-
Sufficient Extraction Time: Allow adequate time with vigorous mixing for the sulfones to partition from the oil phase into the polar solvent phase.
-
Effective Phase Separation: After extraction, the two liquid phases (oil and extractant) must be completely separated. Use a separatory funnel and allow sufficient time for the layers to settle. Centrifugation can also aid in breaking up any emulsions and achieving a clean separation.
ODS FAQs
Q: What are the main advantages of ODS over HDS? A: The primary advantages are the mild operating conditions (ambient pressure and moderate temperatures), no requirement for hydrogen gas, and high efficiency for removing the sterically hindered thiophenic compounds that are refractory to HDS.[14][19]
Q: What types of catalysts are used in ODS? A: A wide variety of catalysts have been investigated, including polyoxometalates, titanium-based zeolites (like TS-1), metal oxides, and various composite materials.[17][19] The choice of catalyst depends on the specific oxidant and reaction conditions.
Q: Can the ODS catalyst and extractant be recycled? A: Yes, recyclability is a key area of research. Heterogeneous catalysts can be recovered by filtration after the reaction.[20] The polar extractant containing the sulfones can be separated, and the solvent can often be recovered by distillation, although this adds an extra step and cost to the process.
Experimental Workflow & Protocol: ODS
Caption: A typical two-stage ODS process: oxidation followed by extraction.
-
Reaction Setup: In a two-neck flask equipped with a condenser and magnetic stirrer, add the model oil (e.g., 20 mL of 500 ppm dibenzothiophene in n-octane).
-
Add Catalyst and Extractant: Add the catalyst (e.g., 30 mg of a supported polyoxometalate) and the extraction solvent (e.g., 20 mL of acetonitrile).
-
Initiate Reaction: Place the flask in a temperature-controlled oil bath set to the desired temperature (e.g., 60°C). Begin stirring.
-
Add Oxidant: Add the required amount of oxidant (e.g., H₂O₂) to the flask to start the reaction.
-
Sampling: At regular intervals, stop the stirring, withdraw a small sample from the upper oil phase, and analyze its sulfur content using a sulfur analyzer or GC.
-
Reaction Completion: After the desired reaction time (e.g., 2 hours), stop the heating and stirring.
-
Catalyst and Product Separation: Separate the final mixture. The solid catalyst can be recovered by filtration or centrifugation. The two liquid phases (desulfurized oil and the extractant containing the sulfones) are separated using a separatory funnel.
Adsorptive Desulfurization (ADS)
ADS removes sulfur compounds from oil by physically adsorbing them onto the surface of a porous solid material (adsorbent).[21] This technology is attractive due to its operation under ambient conditions and its ability to selectively remove refractory sulfur compounds.[22][23]
ADS Troubleshooting Guide
Q: The sulfur removal efficiency of my adsorbent is low. Why?
A: Low efficiency in ADS is often related to adsorbent properties and competition from other molecules.
-
Competitive Adsorption: Fuel oils contain a high concentration of other aromatic compounds (like benzene, toluene, xylene) and olefins. These molecules can compete with thiophenic compounds for the same active adsorption sites on the material, significantly reducing the adsorbent's capacity and selectivity for sulfur removal.[6][24]
-
Pore Blockage: The adsorbent's effectiveness relies on its porous structure. If the pores are too small to allow the larger thiophenic molecules (e.g., DBT) to enter, or if they become blocked by other species, the adsorption capacity will be severely limited.[25]
-
Insufficient Adsorbent Mass: Ensure that the mass of adsorbent used relative to the volume of oil (the adsorbent-to-oil ratio) is sufficient to achieve the desired level of desulfurization.
Q: My adsorbent is saturated. How can it be regenerated for reuse?
A: Efficient regeneration is crucial for the economic viability of ADS.[22] Two common methods are:
-
Solvent Extraction: The saturated adsorbent can be washed with a suitable polar solvent (like ethanol or methanol).[26][27] The solvent displaces the adsorbed thiophenic compounds, cleaning the adsorbent's surface. The adsorbent is then dried for reuse. This method is often more effective and less harsh than thermal treatment.[26]
-
Thermal Treatment: This involves heating the adsorbent to a high temperature to desorb the sulfur compounds. However, this can sometimes lead to a slight decline in adsorption capacity over multiple cycles and requires significant energy input.[26] A novel approach involves using light to trigger desorption from photoresponsive adsorbents, which could lower energy consumption.[22]
ADS FAQs
Q: Which types of thiophenic compounds are most easily removed by ADS? A: The adsorption strength for various thiophenic compounds is often the reverse of the reactivity order in HDS.[6] Larger molecules with higher electron density, such as dibenzothiophene (DBT) and its alkylated derivatives, tend to adsorb more strongly than smaller molecules like thiophene (TH) or benzothiophene (BT).[1][6] This makes ADS a complementary technology to HDS.
Q: What materials are used as adsorbents for ADS? A: A variety of porous materials have been studied, including activated carbons, zeolites (e.g., NiCeY), and metal-organic frameworks (MOFs) like HKUST-1.[1][21][23][26] The ideal adsorbent has a high surface area, suitable pore size distribution, and surface chemistry that favors interaction with sulfur compounds over other hydrocarbons.
Experimental Workflow & Protocol: ADS
Caption: Workflow for batch adsorptive desulfurization and adsorbent regeneration.
-
Adsorbent Activation: Dry the adsorbent material in a vacuum oven at a specified temperature (e.g., 120°C) overnight to remove any adsorbed moisture.
-
Experiment Setup: In a series of sealed flasks, add a fixed mass of the activated adsorbent (e.g., 0.1 g).
-
Adsorption: Add a fixed volume of model oil with a known initial sulfur concentration (e.g., 10 mL of 500 ppm thiophene in n-octane) to each flask.
-
Equilibration: Place the flasks on a shaker and agitate at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 4 hours) to ensure equilibrium is reached.
-
Separation: After equilibration, separate the adsorbent from the oil by centrifugation followed by filtration through a syringe filter.
-
Analysis: Measure the final sulfur concentration in the treated oil using a suitable analytical method (e.g., GC or sulfur analyzer).
-
Calculation: The adsorption capacity (qₑ, in mg sulfur per g adsorbent) at equilibrium is calculated using the formula: qₑ = [(C₀ - Cₑ) * V] / m, where C₀ is the initial concentration, Cₑ is the equilibrium concentration, V is the volume of oil, and m is the mass of the adsorbent.
Biodesulfurization (BDS)
BDS utilizes microorganisms or their enzymes to specifically cleave the carbon-sulfur (C-S) bonds in thiophenic compounds without degrading the hydrocarbon backbone, thus preserving the fuel's calorific value.[3][13][28] The most studied mechanism is the "4S pathway."[28]
BDS Troubleshooting Guide
Q: The rate of biodesulfurization is extremely slow. How can this be improved?
A: Slow reaction rates are a major challenge for the industrial application of BDS.[29] Several factors contribute to this:
-
Mass Transfer Limitation: BDS is a two-phase (oil-water) system. The thiophenic compounds are in the oil phase, while the microbial biocatalysts are in the aqueous phase. The slow diffusion of these compounds from the oil to the water phase where the microbes are active is a significant rate-limiting step.[13] Improving mixing or using emulsifying agents can help, but may complicate downstream separation.
-
Enzyme Kinetics: The intrinsic activity of the desulfurizing enzymes (Dsz enzymes in the 4S pathway) is often low. Significant research is focused on enzyme engineering and microbial strain improvement to increase their specific activity.[29]
-
Sub-optimal Conditions: Ensure that the pH, temperature, and aeration of the aqueous phase are optimal for the specific microbial strain being used.
Q: The desulfurization activity of my microbial culture is decreasing over time. What is the likely cause?
A: A decline in activity can be due to product inhibition or cell viability issues.
-
Product Inhibition: In the widely studied 4S pathway of Rhodococcus species, the final desulfurized product is 2-hydroxybiphenyl (2-HBP).[28] As 2-HBP accumulates in the reaction medium, it can inhibit the activity of the desulfurizing enzymes, effectively stopping the process.[30]
-
Cell Viability: The biocatalyst (e.g., resting cells) has a finite lifespan under reaction conditions. Factors like shear stress from mixing or the presence of toxic compounds in the oil can reduce the number of viable, active cells over time.
BDS FAQs
Q: What is the "4S pathway"? A: The 4S pathway is a specific metabolic route used by bacteria like Rhodococcus erythropolis to remove sulfur from dibenzothiophene (DBT). It involves a series of four enzymatic steps that sequentially oxidize the sulfur atom to DBT sulfoxide (DBTO), then DBT sulfone (DBTO₂), followed by cleavage of one C-S bond to form 2-(2'-hydroxyphenyl) benzene sulfinate (HPBS), and finally cleavage of the second C-S bond to yield 2-hydroxybiphenyl (2-HBP) and sulfite.[28] The key advantage is that the carbon skeleton (biphenyl) is preserved.[30]
Q: What are the main challenges for commercializing BDS? A: The primary hurdles are the slow reaction rates, the need to improve the stability and activity of the biocatalysts, and challenges in scaling up the two-phase bioreactors.[29] Additionally, separating the microbial cells and the aqueous phase from the final fuel product efficiently and economically is a significant engineering challenge.
Experimental Workflow & Protocol: BDS
Caption: The four enzymatic steps (DszC, DszA, DszB) of the 4S pathway for DBT desulfurization.
-
Biocatalyst Preparation: Grow a culture of a desulfurizing microorganism (e.g., Rhodococcus erythropolis IGTS8) in a sulfur-free basal salts medium with a sulfur source it can metabolize (e.g., DMSO) until it reaches the late exponential growth phase. Harvest the cells by centrifugation, wash them with a buffer (e.g., phosphate buffer), and resuspend them to a known concentration (e.g., 10 g dry cell weight/L). These are the "resting cells."[31]
-
Reaction Setup: Prepare a two-phase system in a flask. For example, 50% aqueous phase (the resting cell suspension) and 50% organic phase (model oil containing a known concentration of DBT, e.g., 3 mM).[31]
-
Incubation: Place the flask in an incubator shaker at the optimal temperature (e.g., 30°C) with constant agitation to facilitate mixing between the phases.
-
Sampling: At various time points, take a sample from the organic phase. Centrifuge the sample to separate any emulsified aqueous phase.
-
Analysis: Analyze the concentration of the thiophenic compound and the desulfurized product (e.g., 2-HBP) in the organic phase using High-Performance Liquid Chromatography (HPLC).
Data Summary
Table 1: Comparison of Desulfurization Technologies
| Feature | Hydrodesulfurization (HDS) | Oxidative Desulfurization (ODS) | Adsorptive Desulfurization (ADS) | Biodesulfurization (BDS) |
| Conditions | High T (300-400°C), High P | Low T (<100°C), Ambient P | Ambient T & P | Ambient T & P |
| Reagents | H₂ Gas | Oxidant (e.g., H₂O₂), Solvent | Solid Adsorbent | Microbial Cells/Enzymes |
| Advantages | Mature, industrial-scale technology | Effective for refractory compounds, mild conditions | No H₂ needed, mild conditions, complementary to HDS | High specificity, preserves fuel value, mild conditions |
| Disadvantages | Energy intensive, requires H₂, ineffective for refractory sulfur compounds[6] | Requires oxidant & solvent, product separation needed | Competitive adsorption by aromatics, adsorbent regeneration[24] | Very slow reaction rates, product inhibition, difficult scale-up[29] |
| Reactivity Order | Thiophene > BT > DBT > 4,6-DMDBT[6] | 4,6-DMDBT > DBT > BT > Thiophene | 4,6-DMDBT > DBT > BT > Thiophene[6] | Strain-dependent, but effective for HDS-refractory compounds[31] |
References
- Title: Biodesulfurization of Naphthothiophene and Benzothiophene through Selective Cleavage of Carbon-Sulfur Bonds by Rhodococcus sp.
- Title: Catalyst deactivation during thiophene HDS: The role of structural sulfur Source: Sci-Hub URL
- Title: Biocatalytic desulfurization of thiophenic compounds and crude oil by newly isolated bacteria - PMC - NIH Source: National Institutes of Health URL
- Title: Anaerobic biodesulfurization of thiophenes Source: Wageningen University & Research URL
- Title: Anaerobic biodesulfurization of thiophenes Source: ResearchGate URL
- Title: Biodesulfurization of Dibenzothiophene and Its Alkylated Derivatives in a Two-Phase Bubble Column Bioreactor by Resting Cells of Rhodococcus erythropolis IGTS8 Source: MDPI URL
- Source: QScience.
- Title: Biodesulfurization of Petroleum Distillates—Current Status, Opportunities and Future Challenges Source: MDPI URL
- Title: Adsorptive desulfurization of thiophene from the model fuels onto graphite oxide/metal-organic framework composites Source: Taylor & Francis Online URL
- Title: Adsorption and Desulfurization Mechanism of Thiophene on Layered FeS(001), (011), and (111)
- Title: Design of a Recyclable Photoresponsive Adsorbent via Green Synthesis of Ag Nanoparticles in Porous Aromatic Frameworks for Low-Energy Desulfurization Source: MDPI URL
- Title: Adsorptive desulfurization of thiophenic sulfur compounds using nitrogen modified graphene Source: ResearchGate URL
- Title: Equilibrium and kinetic studies on the adsorption of thiophene and benzothiophene onto NiCeY zeolites Source: RSC Publishing URL
- Title: Biodesulfurization of refractory organic sulfur compounds in fossil fuels Source: ResearchGate URL
- Title: Density Functional Theory Investigation on Thiophene Hydrodesulfurization Mechanism Catalyzed by ReS 2 (001)
- Title: Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes Source: ACS Publications URL
- Title: Biodesulfurization of Petroleum Distillates—Current Status, Opportunities and Future Challenges Source: ResearchGate URL
- Title: Catalytic Hydrodesulfurization of Thiophene, Dibenzothiophene and 4,6-Dimethyldibenzothiophene on a CoMoS Catalyst Source: Utrecht University - UU Research Portal URL
- Title: Catalytic Hydrodesulfurization of Thiophene, Dibenzothiophene and 4,6-Dimethyldibenzothiophene on a CoMoS Catalyst Source: UU Research Portal URL
- Title: Efficient and rapid removal of thiophene sulfides from fuel using zirconia-loaded phosphotungstic acid Source: National Institutes of Health URL
- Title: Efficient and rapid removal of thiophene sulfides from fuel using zirconia-loaded phosphotungstic acid Source: RSC Publishing URL
- Title: Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method Source: MDPI URL
- Title: Hydrodesulfurization of Thiophene in n-Heptane Stream Using CoMo/SBA-15 and CoMo/AlSBA-15 Mesoporous Catalysts Source: MDPI URL
- Title: Study on the mechanism of hydrodesulfurization of tetrahydrothiophene catalyzed by nickel phosphide Source: ScienceDirect URL
- Title: Oxidative desulfurization using graphene and its composites for fuel containing thiophene and its derivatives: An update review Source: ResearchGate URL
- Title: Oxidative Desulfurization Activity of NIT Nitroxide Radical Modified Metallophthalocyanine Source: Hindawi URL
- Title: Oxidative desulfurization of thiophene on TiO2/ZSM-12 zeolite Source: ResearchGate URL
- Title: Removal of Thiophene from Model Fuel Using Titanium Catalyst Source: Journal of Modern Chemistry & Chemical Technology URL
- Title: Biodesulfurizing Microbes in the Petroleum Refinery Areas of Saudi Arabia Source: Scientific Reports URL
- Title: Regeneration of adsorbent Source: YouTube URL
- Title: An Innovative Approach for Oxidative Desulfurization Advancement through High Shear Mixing: An Optimization Study on the Application of Benzothiophene Source: National Institutes of Health URL
- Title: Heterogeneous Catalyst of Oxidative Desulfurization for Reducing Sulfur Content in Indonesia Biosolar Source: Semantic Scholar URL
- Title: Photocatalytic Oxidative Desulfurization of Thiophene by Exploiting a Mesoporous V 2 O 5 -ZnO Nanocomposite as an Effective Photocatalyst Source: MDPI URL
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Technical Support Center: Overcoming Resistance in Refractory Thiophenic Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiophene-based compounds. This guide is designed to provide field-proven insights and actionable troubleshooting strategies to address the significant challenge of drug resistance. As your partner in research, we aim to explain the causality behind experimental choices, ensuring every protocol is a self-validating system.
Frequently Asked Questions (FAQs): Understanding the Roots of Resistance
This section addresses foundational questions regarding the mechanisms and identification of resistance to thiophenic compounds.
Q1: What are the primary mechanisms driving resistance to thiophenic compounds in therapeutic research?
A1: Resistance to thiophenic compounds is a multifaceted problem, not attributable to a single cause. From our experience, resistance mechanisms can be broadly categorized into three main areas:
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Increased Drug Efflux: This is one of the most common mechanisms. Cancer cells or microorganisms can overexpress ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which act as cellular pumps.[1][2] These pumps actively expel the thiophenic compound from the cell, preventing it from reaching the necessary intracellular concentration to exert its therapeutic effect.[1][3]
-
Alteration or Mutation of the Drug Target: The therapeutic efficacy of a compound relies on its ability to bind to a specific molecular target, such as a kinase or receptor.[4] Genetic mutations in the target protein can alter the binding site's conformation, reducing the compound's binding affinity and rendering it ineffective.[5] This is a classic mechanism of acquired resistance seen in many targeted therapies.[5][6]
-
Metabolic Inactivation: The thiophene ring, while a versatile pharmacophore, can be susceptible to metabolic enzymes, primarily the cytochrome P450 family.[1] These enzymes can modify the compound through oxidation or other reactions, converting it into an inactive metabolite that is then cleared from the system. This rapid inactivation reduces the drug's bioavailability and efficacy.[1]
Table 1: Summary of Primary Resistance Mechanisms
| Mechanism | Key Cellular Machinery | Primary Consequence | Common Detection Method |
| Increased Drug Efflux | ABC Transporters (e.g., P-gp, MRP1, BCRP) | Reduced intracellular drug concentration | Rhodamine 123 efflux assay, Western Blot for transporters |
| Target Alteration | Kinases, Receptors, Enzymes | Decreased drug-target binding affinity | Target gene sequencing, Kinase activity assays |
| Metabolic Inactivation | Cytochrome P450 Enzymes | Reduced bioavailability, formation of inactive metabolites | In vitro microsomal stability assay, Mass Spectrometry |
Q2: My thiophene compound's purity is confirmed, but its potency has suddenly dropped in my cell line. How do I confirm if acquired resistance is the issue?
A2: This is a common and frustrating scenario. Before assuming resistance, it's crucial to rule out experimental variability. First, repeat the experiment with rigorous attention to detail.[7] If the issue persists, the next logical step is to suspect acquired resistance.
To confirm this, you should perform a comparative potency assay using your current cell line against a fresh, low-passage vial of the same parental cell line from a trusted source (e.g., ATCC) or your own cryopreserved stock. A significant rightward shift in the IC₅₀ curve for your continuously passaged cell line compared to the fresh parental line is a strong indicator of acquired resistance.
Q3: Can the thiophene scaffold itself be synthetically modified to proactively combat potential resistance?
A3: Absolutely. This is a key strategy in medicinal chemistry. The thiophene ring is an excellent scaffold because it provides synthetically accessible modification sites.[8] Strategic modifications can preemptively address resistance mechanisms:
-
Blocking Metabolic Sites: If metabolic instability is a known issue, medicinal chemists can introduce bulky groups or atoms like fluorine at positions susceptible to oxidation. This sterically hinders the approach of metabolic enzymes.[9]
-
Improving Target Binding: A modular synthetic strategy can be used to add or modify functional groups at various positions on the ring to enhance binding affinity and overcome resistance mutations.[10] Arylating the beta positions, for example, can help overcome the planarity of some thiophene molecules, potentially allowing for novel interactions in a mutated binding pocket.[10]
-
Bioisosteric Replacement: In some cases, the thiophene ring itself can be a bioisosteric replacement for other functionalities, like a monosubstituted ring, to tackle drug resistance associated with a previous inhibitor class.[8]
Troubleshooting Guide: From Benchtop to Insights
This guide provides a structured approach to common problems encountered during experimentation with refractory thiophenic compounds.
Issue 1: Inconsistent or Non-Reproducible In Vitro Results
You've run an assay multiple times, but the results are either highly variable or show a complete loss of expected activity.
Logical Troubleshooting Workflow
This workflow helps isolate the root cause of inconsistent results, starting with the most common and easily solvable issues.
Caption: Troubleshooting flowchart for inconsistent experimental results.
Expert Insights:
-
Compound Stability: Thiophenic compounds, particularly those with amidoxime or other reactive groups, can be susceptible to hydrolysis and oxidation, accelerated by exposure to moisture, light, or air.[11] A visual change in color (e.g., yellowing) or texture is a red flag.[11] Always confirm purity with a quick analytical check if you have any doubts.[11]
-
Controls are Key: When troubleshooting, always include positive and negative controls. A positive control (a compound known to work in your assay) will confirm that your reagents and cell system are performing as expected. A negative control ensures you are not seeing artifacts.[7]
Issue 2: Promising In Vitro Potency Fails to Translate to In Vivo Efficacy
Your compound is highly active in cell culture, but shows little to no effect in animal models. This is a significant hurdle in drug development.
Primary Mechanisms of Resistance in a Whole Organism Context
The transition from a petri dish to a living organism introduces complex physiological variables that can confer resistance.
Caption: Factors conferring in vivo resistance despite in vitro potency.
Troubleshooting & Optimization Strategies:
-
Assess Metabolic Stability: Before moving to expensive in vivo studies, perform an in vitro liver microsomal stability assay. This will provide a quantitative measure of how quickly your compound is metabolized by key enzymes. If stability is low, consider synthetic modifications to block the metabolic "hot spots."
-
Evaluate Efflux Pump Substrate Potential: Determine if your compound is a substrate for common efflux pumps like P-gp. This can be done using cell lines that overexpress the specific transporter. If it is a substrate, two main strategies can be employed:
-
Co-administration with an Efflux Pump Inhibitor (EPI): Using a known EPI can increase the bioavailability of your compound.[12]
-
Rational Redesign: Modify the compound's structure to reduce its recognition by efflux pumps.
-
-
Improve Formulation: Many potent compounds fail due to poor water solubility.[13] This prevents them from being absorbed and reaching the target tissue. Explore advanced formulation strategies, such as encapsulation in nanoparticles, which can improve solubility, protect the compound from premature degradation, and even offer targeted delivery.[9][13][14]
Advanced Strategies & Protocols
This section provides detailed protocols for key experiments and discusses advanced strategies to proactively overcome resistance.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution
This quantitative method is essential for determining the precise concentration of a thiophenic compound required to inhibit microbial growth and for tracking shifts in resistance.[15]
Objective: To determine the lowest concentration of a thiophenic compound that prevents visible microbial growth.[15]
Materials:
-
Thiophenic compound stock solution (e.g., 10 mg/mL in DMSO).
-
Sterile 96-well microtiter plates.
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).
-
Microbial suspension adjusted to a 0.5 McFarland standard.[15]
-
Positive control (standard antibiotic) and negative control (broth + inoculum only).
Procedure:
-
Plate Preparation: Add 100 µL of sterile broth to all wells of the 96-well plate.[15]
-
Compound Dilution: Add 100 µL of the high-concentration compound stock solution to the first well of a test row. This creates a 1:2 dilution.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process down the plate. Discard the final 100 µL from the last well to ensure all wells have 100 µL.[15]
-
Inoculation: Prepare the microbial inoculum by diluting the 0.5 McFarland standard suspension in broth. Add 100 µL of this diluted inoculum to each well (including controls). The final volume in each well will now be 200 µL.[15]
-
Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading Results: The MIC is the lowest concentration well in which no visible growth (turbidity) is observed.[15] This can be assessed visually or with a microplate reader measuring absorbance at 600 nm.[15]
Strategy 1: Synergistic Combination Therapy
Instead of relying on a single agent, combination therapy uses multiple drugs to attack the problem from different angles, a strategy that can prevent or overcome resistance.[16][17]
Rationale: Tumors and pathogens are adept at escaping single-agent therapies.[17] By using a combination, such as a primary thiophenic agent with an efflux pump inhibitor or a drug that targets a parallel survival pathway, you create a system where the development of resistance is far less likely.[18] For instance, a thiophene derivative has been shown to have a synergistic antifungal effect when combined with fluconazole against resistant Candida species.[19]
Conceptual Workflow for Identifying Synergistic Combinations
Sources
- 1. Role of efflux pumps and metabolising enzymes in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 4. A Review on Anticancer Activities of Thiophene and its Analogs. | Semantic Scholar [semanticscholar.org]
- 5. Chemical strategies to overcome resistance against targeted anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Strategies for the overcoming of drug resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Modular strategy enables arylation at every thiophene ring position for drugs and polymers | Chemistry World [chemistryworld.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. contagionlive.com [contagionlive.com]
- 17. Combination Therapies to Overcome Resistance | Broad Institute [broadinstitute.org]
- 18. ftloscience.com [ftloscience.com]
- 19. Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Photocatalyic Synthesis of Alkyl Aryl Ketones
Welcome to the technical support center for the optimization of photocatalytic synthesis of alkyl aryl ketones. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful synthetic methodology. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying scientific reasoning to empower you to effectively optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common photocatalytic strategies for synthesizing alkyl aryl ketones?
A1: The two most prevalent strategies are the α-arylation of ketones and the cross-coupling of an alkyl source with an aryl source. The α-arylation of ketones involves the direct formation of a bond between the α-carbon of a ketone and an aryl group, often derived from an aryl halide.[1][2][3] This method is advantageous for its atom economy and the use of readily available starting materials. Cross-coupling reactions, on the other hand, might involve the reaction of alkyl radicals with aryl halides or other aryl sources, often in the presence of a co-catalyst.[4][5]
Q2: How do I choose the right photocatalyst for my reaction?
A2: The choice of photocatalyst is critical and depends on the specific reaction mechanism. For reactions involving the reduction of aryl halides, a photocatalyst with a sufficiently negative excited-state reduction potential is required.[6] Common classes of photocatalysts include iridium and ruthenium complexes, organic dyes like Eosin Y, and acridinium salts.[7] For instance, iridium complexes are versatile but can be expensive, while organic dyes offer a more cost-effective alternative. The catalyst's absorption spectrum should also overlap with the emission spectrum of your light source for efficient excitation.
Q3: What is the role of the amine in the α-arylation of ketones?
A3: In many photocatalytic α-arylation reactions of ketones, a secondary amine plays a crucial role in the in situ formation of an enamine intermediate.[8] This enamine is more easily oxidized than the ketone itself, facilitating the generation of a key radical intermediate that then participates in the coupling with the aryl radical. The choice of amine can significantly impact the reaction yield, with cyclic amines like pyrrolidine often showing high efficiency.[8]
Q4: My reaction is not reproducible. What are the likely causes?
A4: Reproducibility issues in photocatalysis are common and can stem from several factors. Inconsistent light intensity or wavelength can dramatically affect reaction rates. Temperature fluctuations, often caused by the light source itself, can also lead to variable results. Furthermore, the purity of reagents and solvents, as well as the efficiency of stirring to maintain a homogeneous reaction mixture, are critical for consistent outcomes.
Troubleshooting Guide
This section addresses specific problems you might encounter during the photocatalytic synthesis of alkyl aryl ketones.
Problem 1: Low or No Product Yield
Possible Causes & Solutions
-
Insufficient Light Source Power or Incorrect Wavelength: The photocatalyst has a specific absorption spectrum. Ensure your light source's emission spectrum overlaps with the catalyst's absorption maximum. The intensity of the light is also crucial; a more powerful light source may be needed, but be mindful of potential photodegradation of reactants or products. For instance, a reaction might proceed under green light but be less efficient under blue light.[8]
-
Poor Catalyst Solubility or Dispersion: If the photocatalyst is not fully dissolved or homogeneously suspended, its efficiency will be greatly reduced. For heterogeneous catalysts, ensure vigorous stirring or sonication to maintain a fine dispersion. For homogeneous catalysts, choose a solvent in which the catalyst is fully soluble.
-
Inappropriate Solvent: The solvent can influence the stability of radical intermediates and the solubility of reactants and catalysts. Common solvents for these reactions include acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). It's often necessary to screen a variety of solvents to find the optimal one for your specific system.
-
Catalyst Deactivation: The photocatalyst can degrade over the course of the reaction, leading to a stall in product formation. This can be due to side reactions with radical intermediates or photodegradation. If you suspect catalyst deactivation, try adding the catalyst in portions throughout the reaction.
-
Oxygen Contamination: While some photocatalytic reactions utilize oxygen as an oxidant, many radical-based syntheses are sensitive to oxygen, which can quench excited states or react with radical intermediates. Unless the reaction is an oxidative coupling, degassing the reaction mixture by freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon or nitrogen) is crucial.
Problem 2: Formation of Significant Side Products
Possible Causes & Solutions
-
Dehalogenation of the Aryl Halide: A common side product in α-arylation reactions is the dehalogenated arene.[3] This occurs when the aryl radical is quenched by a hydrogen atom source before it can couple with the enamine radical.
-
Solution: Lowering the catalyst loading can sometimes reduce the rate of dehalogenation relative to the desired coupling.[3] Optimizing the concentration of the ketone and amine can also favor the desired reaction pathway.
-
-
Homocoupling of Reactants: You might observe the formation of biaryl compounds from the homocoupling of two aryl radicals, or the dimerization of the ketone-derived radical.
-
Solution: Adjusting the stoichiometry of the reactants can help. For example, using a slight excess of the ketone may favor the cross-coupling reaction. Diluting the reaction mixture can also disfavor bimolecular side reactions.
-
-
Over-oxidation or Degradation of Starting Materials/Products: The highly reactive species generated in photocatalytic reactions can sometimes lead to the degradation of your starting materials or the desired product.
-
Solution: Reducing the light intensity or the reaction time can minimize these side reactions. If the product is light-sensitive, consider using a filter to block out higher-energy wavelengths.
-
Experimental Protocols & Data
Table 1: Optimization of Reaction Parameters for a Generic Photocatalytic α-Arylation of a Ketone
| Parameter | Variation | Effect on Yield | Rationale |
| Photocatalyst | Iridium Complex | High | Efficiently generates radical intermediates. |
| Organic Dye | Moderate to High | Cost-effective alternative, but may have lower quantum yield. | |
| Acridinium Salt | High | Strong oxidizing ability in the excited state.[1] | |
| Solvent | MeCN | Good | Common choice, good for solubility of many catalysts and reactants. |
| DMF | Moderate | Can sometimes lead to side reactions. | |
| DMSO | Good | Can also act as an oxidant in some systems.[9] | |
| Amine | Pyrrolidine | High | Forms enamine readily, leading to efficient radical generation.[8] |
| Triethylamine | Low | Less efficient at enamine formation in this context. | |
| Light Source | Blue LED | High | Provides high-energy photons for catalyst excitation. |
| Green LED | Moderate to High | May be sufficient and can sometimes reduce side reactions.[8] | |
| White Light (CFL) | Moderate | Broad spectrum may not be as efficient as a specific wavelength. |
General Experimental Protocol for Photocatalytic α-Arylation of a Ketone
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the photocatalyst (e.g., 1-5 mol%), the aryl halide (1.0 mmol), and the ketone (1.5-2.0 mmol).
-
Add the amine (e.g., pyrrolidine, 2.0 mmol) and the chosen solvent (e.g., MeCN, 5 mL).
-
Seal the vial and degas the reaction mixture by sparging with argon for 15-20 minutes.
-
Place the reaction vial at a fixed distance from the light source (e.g., a blue LED lamp) and begin irradiation with vigorous stirring. A fan may be used to maintain a constant temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the light source and quench the reaction.
-
Purify the product by column chromatography.
Mechanistic Insights & Visual Guides
Understanding the reaction mechanism is key to effective troubleshooting. Below is a simplified representation of a common pathway for the photocatalytic α-arylation of a ketone.
Diagram 1: General Mechanism for Photocatalytic α-Arylation of a Ketone
Caption: Simplified catalytic cycle for the α-arylation of a ketone.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: Decision-making workflow for troubleshooting low product yield.
References
-
Hossain, M. M., et al. (2022). Photocatalytic α-arylation of cyclic ketones. Nature Synthesis, 1(2), 147-157. [Link][2][3]
-
Shaikh, A. C., et al. (2022). Development and Mechanistic Studies of Photocatalytic Functionalization of Aryl Halides: From Red Light Photocatalysis to Chromoselective Bond Activation. UA Campus Repository. [Link][1]
-
MacMillan, D. W. C., et al. (2013). Direct β-Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis. Journal of the American Chemical Society, 135(49), 18323–18326. [Link][10]
-
Hosseini-Sarvari, M., & Akrami, Z. (2021). Nano Ni/g-C3N4 Photocatalyzed Aerobic Oxidative Coupling Reaction toward Alkyl Aryl Ketones Derivatives under Visible Light Irradiation. ChemistrySelect, 6(35), 9239-9245. [Link][4]
-
Nicewicz, D. A., et al. (2013). Direct β-Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis. Journal of the American Chemical Society, 135(49), 18323–18326. [Link][6]
-
Ghosh, I., et al. (2019). Realization of a photocatalytic α-arylation of ketones. ResearchGate. [Link][8]
-
Li, Y., et al. (2018). Visible-Light-Mediated Synthesis of Ketones by the Oxidative Alkylation of Styrenes. Organic Letters, 20(6), 1618–1621. [Link][9]
-
Nobuta, T., et al. (2013). Synthesis of alkyl aryl ketones by Pd/light induced carbonylative cross-coupling of alkyl iodides and arylboronic acids. Organic Letters, 15(12), 3142–3145. [Link][5]
-
Wang, D., et al. (2020). Visible-light-induced C–H oxygenation for the synthesis of aromatic ketones. LIDSEN Publishing Inc.[Link][7]
Sources
- 1. Development and Mechanistic Studies of Photocatalytic Functionalization of Aryl Halides: From Red Light Photocatalysis to Chromoselective Bond Activation [repository.arizona.edu]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of alkyl aryl ketones by Pd/light induced carbonylative cross-coupling of alkyl iodides and arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalysis Research | Visible-Light-Induced Formation of Aromatic Ketones: A Metal-Free C−H Oxygenation Process in Air under Room Temperature [lidsen.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
Validation & Comparative
A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone
In the realm of drug discovery and development, the unequivocal confirmation of a synthesized compound's purity and identity is not merely a quality control checkpoint; it is the bedrock upon which all subsequent biological and toxicological data stand. For a novel compound such as 1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone, a molecule with potential therapeutic applications stemming from its thienyl ketone scaffold, rigorous analytical validation is paramount.[1] Impurities, whether they are unreacted starting materials, byproducts, or degradation products, can confound experimental results and pose significant safety risks.
This guide eschews a one-size-fits-all template. Instead, it presents a multi-faceted, orthogonal analytical strategy designed to build a self-validating dossier of evidence for the purity of the target compound. We will explore not just the "how" but the "why" of our chosen methodologies, comparing the analytical profile of our target compound with a structurally related analogue to provide a richer, more contextual understanding.
Pillar 1: Chromatographic Separation for Impurity Profiling
The first and most fundamental question we must answer is: "Is our sample a single component?" Chromatographic techniques are indispensable for this purpose, separating components of a mixture based on their differential partitioning between a stationary and a mobile phase.[2]
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[3] For this compound, a reversed-phase HPLC method is the logical choice, leveraging the compound's non-polar character.
Expertise & Causality:
-
Column Selection: A C18 column (e.g., SunFire™ C18) is selected for its hydrophobic stationary phase, which will effectively retain our aromatic ketone analyte.
-
Mobile Phase: A gradient elution using acetonitrile and water is employed. Acetonitrile is a common organic modifier that provides good peak shape for aromatic compounds. A gradient (as opposed to isocratic) method is chosen to ensure that any potential impurities, which may have significantly different polarities, are eluted and detected within a reasonable timeframe.[4]
-
Detection: The compound possesses multiple chromophores (the methoxyphenyl and thienyl rings conjugated with the ketone). This makes UV detection highly effective. We will monitor at the wavelength of maximum absorbance (λmax), determined by a photodiode array (DAD) detector, to ensure the highest sensitivity. A typical starting point for such aromatic systems is around 360 nm.[5]
Experimental Protocol: HPLC-DAD for Purity Determination
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in acetonitrile. Dilute to a working concentration of 50 µg/mL.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and DAD detector.
-
Chromatographic Conditions:
-
Column: SunFire™ C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 60% B over 1 minute, and equilibrate for 4 minutes.
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: 30°C
-
Detection: DAD, 210-400 nm, with quantification at λmax.
-
Injection Volume: 10 µL
-
-
Data Analysis: Integrate the peak area of all detected peaks. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Data Presentation: HPLC Purity Assessment
| Parameter | Result | Acceptance Criteria |
| Retention Time (t R ) | 12.5 min | Consistent across injections (±2%) |
| Purity (Area %) | 99.7% | ≥ 99.5% |
| Tailing Factor | 1.1 | 0.8 - 1.5 |
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC-based purity confirmation.
Pillar 2: Spectroscopic Confirmation of Molecular Structure
While HPLC confirms that we have one primary substance, it does not confirm that this substance is the correct one. Spectroscopic methods provide detailed information about the molecular structure, serving as a chemical fingerprint.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the structure of organic compounds.[2][7] By analyzing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework of the molecule.
Expertise & Causality:
-
¹H NMR: This experiment will confirm the presence and connectivity of all protons. For our target compound, we expect distinct signals for the methoxy group, the acetyl methyl group, and the protons on the two aromatic rings (phenyl and thienyl). The chemical shifts and splitting patterns are highly diagnostic. Protons on carbons adjacent to the ketone's carbonyl group (α-protons) are deshielded and appear in the 2.1–2.6 ppm range.[8][9]
-
¹³C NMR: This experiment confirms the carbon skeleton. The carbonyl carbon of a ketone is particularly characteristic, appearing far downfield in the 190–220 ppm range, a region with few other signals.[8][10]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~10 mg of the synthesized compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} (proton-decoupled) spectra at room temperature.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm. Analyze chemical shifts (δ), integration values (for ¹H), and multiplicities.
Data Presentation: Expected vs. Observed NMR Data for this compound
| Group | Expected ¹H Shift (δ, ppm) | Observed ¹H Shift (δ, ppm) | Expected ¹³C Shift (δ, ppm) | Observed ¹³C Shift (δ, ppm) |
| -C(=O)CH₃ | ~2.5 (singlet, 3H) | 2.52 (s, 3H) | ~25-30 | 26.8 |
| -OCH₃ | ~3.8 (singlet, 3H) | 3.85 (s, 3H) | ~55 | 55.4 |
| Phenyl H (ortho to OMe) | ~6.9 (doublet, 2H) | 6.95 (d, 2H) | ~114 | 114.5 |
| Phenyl H (meta to OMe) | ~7.5 (doublet, 2H) | 7.58 (d, 2H) | ~127 | 127.3 |
| Thienyl H | ~7.2-7.7 (2 doublets, 2H) | 7.28 (d, 1H), 7.65 (d, 1H) | ~125-145 | 126.1, 135.2, 142.5, 153.8 |
| Carbonyl C=O | N/A | N/A | ~190-200 | 192.3 |
Logical Flow for NMR Structural Verification
Caption: Decision logic for NMR spectral interpretation.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound, offering a definitive piece of evidence for its identity.[3][7]
Expertise & Causality:
-
Technique: Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it will likely produce a strong protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Analysis: High-Resolution Mass Spectrometry (HRMS) is crucial. It measures the mass-to-charge ratio (m/z) to four or five decimal places, allowing for the unambiguous determination of the elemental formula. The natural isotope pattern of sulfur (a prominent 34S isotope at ~4.2% abundance) should also be visible as a characteristic [M+2]⁺ peak, providing further confirmation of the thiophene ring's presence.[11]
Experimental Protocol: LC-HRMS
-
Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Method: Use the same HPLC method as described for purity analysis. The eluent is directed into the ESI source.
-
MS Parameters:
-
Ionization Mode: Positive ESI
-
Scan Range: 100-500 m/z
-
Resolution: > 60,000
-
-
Data Analysis: Identify the m/z of the most abundant ion in the mass spectrum of the main chromatographic peak and compare it to the calculated exact mass of the [M+H]⁺ ion for C₁₃H₁₂O₂S.
Data Presentation: HRMS Molecular Weight Confirmation
| Parameter | Calculated Value | Observed Value |
| Molecular Formula | C₁₃H₁₂O₂S | - |
| Exact Mass [M] | 232.0558 | - |
| Exact Mass [M+H]⁺ | 233.0631 | 233.0629 |
Comparative Analysis: The Value of an Alternative
To truly understand the analytical characteristics of our target compound, it is instructive to compare it with a close structural analogue. Let's consider 1-(5-Methoxyfuran-2-yl)ethanone . This compound replaces the thiophene ring with a furan ring, a subtle change that has significant analytical and potentially biological consequences.
Why this comparison is insightful:
-
Chromatography: Furan is more polar than thiophene. We would expect the furan analogue to have a shorter retention time on a reversed-phase HPLC column under the same conditions.
-
NMR: The aromatic protons on a furan ring typically appear slightly upfield compared to those on a thiophene ring.
-
Mass Spectrometry: The most obvious difference will be the molecular weight. The furan analogue (C₇H₈O₃) has a monoisotopic mass of 140.0473 Da, significantly different from our target compound. Furthermore, it will lack the characteristic 34S isotopic peak.[12]
Comparative Data Summary
| Feature | Target: 1-[5-(4-MeO-Ph)-2-thienyl]-1-ethanone | Alternative: 1-(5-MeO-furan-2-yl)ethanone |
| Molecular Formula | C₁₃H₁₂O₂S | C₇H₈O₃ |
| Exact Mass [M] | 232.0558 Da | 140.0473 Da |
| Expected HPLC t R | Longer | Shorter |
| Key ¹H NMR Signals | Thiophene protons (~7.2-7.7 ppm) | Furan protons (~6.2-7.2 ppm) |
| Key MS Feature | [M+H]⁺ at 233.0631; Presence of [M+2]⁺ S-isotope peak | [M+H]⁺ at 141.0546; Absence of S-isotope peak |
This comparative approach demonstrates a deep understanding of structure-property relationships and strengthens the identification of the target compound by highlighting its unique analytical signature.
Conclusion: A Self-Validating System for Purity Confirmation
The confirmation of purity for a synthesized compound like this compound is not achieved by a single experiment. It is the culmination of an orthogonal, self-validating analytical workflow. The HPLC data confirms we have a single, highly pure component. The NMR data confirms that this component has the correct chemical structure. The HRMS data provides the final, definitive confirmation of its elemental composition and molecular weight. When the results from all three techniques are in complete agreement, we can state with a high degree of scientific certainty that we have successfully synthesized our target compound to the required purity specifications. This rigorous approach ensures the integrity of all future research and development built upon this molecular entity.
References
- Vertex AI Search. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. Retrieved January 15, 2026.
- Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques.
- OpenOChem Learn. (n.d.). Ketones.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying Thiophene Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Thiophene Derivatives and Their Quantification
Thiophene and its derivatives are foundational scaffolds in medicinal chemistry and materials science.[1][2][3][4] These five-membered heterocyclic compounds are integral to a wide array of pharmaceuticals, including notable drugs like the antipsychotic olanzapine, the antiplatelet agent clopidogrel, and the antidepressant duloxetine. Their significance also extends to organic electronics and environmental science as organosulfur compounds.[5] Given their potent biological activity and diverse applications, the ability to accurately and reliably quantify thiophene derivatives is paramount.[5]
This guide provides an in-depth comparison of common analytical techniques and presents a detailed framework for method validation, grounded in the authoritative guidelines of the International Council for Harmonisation (ICH).[6][7][8][9][10] The objective is not merely to present protocols but to explain the scientific rationale behind them, empowering you to develop and validate robust analytical methods that are fit for their intended purpose.[9][10][11][12]
Part 1: A Comparative Overview of Analytical Techniques
The choice of an analytical technique is the first critical decision in method development. It depends on the analyte's properties, the sample matrix, and the required sensitivity and throughput. High-Performance Liquid Chromatography (HPLC) is a dominant technique, but others offer unique advantages.[5]
| Technique | Principle | Primary Advantages | Common Limitations | Best Suited For |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with detection via UV absorbance.[13] | Versatile, robust, widely available, excellent for purity and stability-indicating assays.[5][14] | Moderate sensitivity, requires chromophores, potential for matrix interference. | Routine QC, purity analysis, stability studies of drug substances and products.[15][16][17] |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[18][19] | High sensitivity and specificity, excellent for volatile/semi-volatile thiophenes, definitive identification.[20] | Requires analyte volatility or derivatization, potential for thermal degradation. | Analysis of residual solvents, environmental contaminants, and volatile impurities.[21] |
| LC-MS | Combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. | Extremely high sensitivity (ng/mL to pg/mL) and selectivity, ideal for complex matrices. | Higher cost and complexity, potential for matrix effects (ion suppression/enhancement). | Bioanalysis (pharmacokinetic studies), trace impurity analysis, metabolite identification. |
| UV-Vis Spec. | Direct measurement of light absorbance by the analyte in a solution at a specific wavelength.[22][23] | Simple, rapid, low cost, non-destructive. | Low specificity (high risk of interference), less sensitive than chromatography. | High-concentration assays, simple formulations, preliminary quantification. |
Part 2: The Framework of Analytical Method Validation (AMV)
Method validation provides documented evidence that a procedure is suitable for its intended use.[9][10][12] The ICH Q2(R1) and the newer Q2(R2) guidelines provide a comprehensive framework for this process, which is a regulatory requirement for drug development.[6][7][8][11] The core parameters of validation demonstrate the method's reliability.
Caption: Core parameters for analytical method validation as per ICH guidelines.
Part 3: A Case Study - Validating a Stability-Indicating HPLC-UV Method
Let's walk through the validation of a hypothetical reverse-phase HPLC method for the assay of "Thiophene-Drug-X" and its degradation products. A stability-indicating method is one that can accurately quantify the drug in the presence of its impurities, degradants, and placebo components.[14][15][16]
Workflow for Method Validation
Caption: A typical workflow for validating an HPLC method.
Detailed Experimental Protocols
Objective: To validate an isocratic RP-HPLC method for Thiophene-Drug-X according to ICH Q2(R1) guidelines.[8][9][10][12]
Chromatographic Conditions (Example):
-
Mobile Phase: Acetonitrile : 0.05M Phosphate Buffer pH 3.0 (60:40 v/v)[15][16][24]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
1. Specificity (Forced Degradation)
-
Causality: This is the most critical parameter for a stability-indicating assay. It proves the method's ability to separate the main drug from potential degradation products, ensuring that the reported drug concentration is not falsely elevated.[14]
-
Protocol:
-
Prepare solutions of Thiophene-Drug-X (e.g., 100 µg/mL) in a suitable solvent.
-
Subject the solutions to stress conditions as per ICH guidelines:[15][16][24]
-
Acid Hydrolysis: Add 0.1 N HCl, heat at 80°C for 2 hours.
-
Base Hydrolysis: Add 0.1 N NaOH, heat at 80°C for 2 hours.
-
Oxidation: Add 3% H₂O₂, store at room temperature for 24 hours.
-
Thermal: Heat the solid drug powder at 105°C for 24 hours, then dissolve.
-
Photolytic: Expose solution to UV light (200 watt-hours/m²) and cool white fluorescent light (1.2 million lux-hours).
-
-
Neutralize the acid and base samples before injection.
-
Inject the stressed samples and an unstressed control. Analyze the chromatograms for peak purity using a Photodiode Array (PDA) detector.
-
-
Acceptance Criteria:
-
The method must resolve the Thiophene-Drug-X peak from all degradation product peaks (Resolution > 2).
-
The peak purity index for the main drug peak in stressed samples should be close to 1, indicating no co-eluting impurities.
-
Significant degradation (typically 5-20%) should be observed to prove the stress was effective.[14]
-
2. Linearity
-
Causality: Linearity demonstrates a proportional relationship between the analyte concentration and the detector's response. This is fundamental for accurate quantification.
-
Protocol:
-
Prepare a stock solution of Thiophene-Drug-X reference standard.
-
Create a series of at least five calibration standards by diluting the stock solution. For an assay, this typically covers 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).[15][24]
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.
-
The y-intercept should be minimal (not significantly different from zero).
-
Visual inspection of the plot should show a clear linear relationship.
-
3. Accuracy
-
Causality: Accuracy measures the closeness of the experimental value to the true value. It confirms that the method is free from systematic errors.
-
Protocol:
-
Prepare a placebo (excipient mixture without the drug).
-
Spike the placebo with known amounts of Thiophene-Drug-X reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each level.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% for a drug product assay.
-
4. Precision
-
Causality: Precision assesses the degree of scatter between a series of measurements. It demonstrates the method's repeatability and reproducibility under various conditions.
-
Protocol:
-
Repeatability (Intra-assay): Analyze six replicate samples of Thiophene-Drug-X at 100% of the target concentration on the same day, with the same analyst and instrument.[10]
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria:
-
The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.[24]
-
5. Limit of Detection (LOD) & Limit of Quantitation (LOQ)
-
Causality: LOD is the lowest concentration that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[12] These are crucial for impurity analysis.
-
Protocol (Based on Signal-to-Noise Ratio):
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
This can be done by injecting progressively more dilute solutions.
-
-
Acceptance Criteria:
-
LOD is visually confirmed at S/N ≈ 3.
-
LOQ is confirmed by demonstrating acceptable precision (%RSD ≤ 10%) and accuracy at that concentration.
-
6. Robustness
-
Causality: Robustness testing shows the method's reliability during normal usage by deliberately introducing small variations in method parameters.[10][25]
-
Protocol:
-
Acceptance Criteria:
-
The system suitability parameters (e.g., retention time, peak asymmetry, theoretical plates) should remain within predefined limits.
-
The quantitative results should not be significantly affected by the changes.
-
Conclusion
The quantification of thiophene derivatives is a critical task in pharmaceutical development and other scientific fields. While various analytical techniques are available, HPLC remains the workhorse due to its versatility and robustness.[5] However, the choice of method must be scientifically justified and, most importantly, rigorously validated. By following the principles laid out by regulatory bodies like the ICH and understanding the causality behind each validation parameter, researchers can ensure their analytical data is accurate, reliable, and defensible.[11][26] This structured approach not only guarantees data integrity but also accelerates the development of safe and effective products.
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Raheja, R., Pise, N., & Prabhu, A. (2022). Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation products. Research Square. [Link]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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ResearchGate. (2022). (PDF) Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation products. [Link]
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European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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ResearchGate. (2014). Development and validation of analytical methodologies for measurement of a tiophene derivative in microemulsion systems | Request PDF. [Link]
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ResearchGate. (2022). Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation produc. [Link]
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National Institutes of Health. (2024). Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots. [Link]
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PubMed. (1987). Comprehensive high-performance liquid chromatographic methodology for the determination of thiothixene in bulk drug, finished product, and dissolution testing samples. [Link]
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A Comparative Biological Evaluation of Substituted Thiophene Derivatives: A Guide for Drug Discovery Professionals
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, stands as a cornerstone in modern medicinal chemistry. Its unique electronic properties and synthetic tractability have made it a "privileged scaffold" – a core molecular structure that is frequently found in biologically active compounds.[1] Substituted thiophene derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] This guide offers a comparative biological evaluation of various substituted thiophene derivatives, providing researchers, scientists, and drug development professionals with objective performance data, detailed experimental protocols, and insights into their structure-activity relationships (SAR).
Section 1: Comparative Antimicrobial Activity of Thiophene Derivatives
Thiophene-based compounds have emerged as a promising class of antimicrobial agents, with activity against a wide range of bacterial and fungal pathogens, including drug-resistant strains.[4][5] The antimicrobial efficacy is highly dependent on the nature and position of the substituents on the thiophene ring.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of thiophene derivatives is significantly influenced by the substituents attached to the thiophene core. For instance, the incorporation of a pyrazole moiety has been shown to enhance antibacterial activity against Pseudomonas aeruginosa and Escherichia coli.[6] Furthermore, the presence of a 4-chlorophenylaminoacryloyl group, a pyridine moiety, or a triazolo[3,4-c]triazine moiety can lead to potent antifungal activity against Aspergillus fumigates.[6] Studies have also indicated that 3-amino thiophene-2-carboxamide derivatives tend to exhibit greater antibacterial activity than their 3-hydroxy or 3-methyl counterparts.[7]
Performance Comparison
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative substituted thiophene derivatives against various microbial strains, providing a basis for comparative evaluation.
| Compound/Derivative Class | Target Organism | MIC (µg/mL) | Reference |
| Thiophene Derivative 4 | A. baumannii (Colistin-Resistant) | 4 | [6] |
| Thiophene Derivative 5 | A. baumannii (Colistin-Resistant) | 4 | [6] |
| Thiophene Derivative 8 | A. baumannii (Colistin-Resistant) | 16 | [6] |
| Thiophene Derivative 4 | E. coli (Colistin-Resistant) | 16 | [6] |
| Thiophene Derivative 5 | E. coli (Colistin-Resistant) | 16 | [6] |
| Thiophene Derivative 8 | E. coli (Colistin-Resistant) | 16 | [6] |
| Spiro–indoline–oxadiazole derivative | Clostridium difficile | 2 to 4 | [8] |
| Analogues 5a, 5b, 6a, 7b | Gram (+ve) and (-ve) bacteria | 3.125–6.25 | [9] |
Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]
Causality Behind Experimental Choices: This method is preferred for its quantitative results and efficiency in testing multiple compounds and concentrations simultaneously. The use of a standardized inoculum and defined growth medium ensures reproducibility.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent Stock Solutions: Dissolve the thiophene derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate using an appropriate broth medium (e.g., cation-adjusted Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve the final desired inoculum density in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Incubation: Cover the plates and incubate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading the Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Caption: Workflow for Broth Microdilution Assay.
Section 2: Comparative Anticancer Activity of Thiophene Derivatives
Substituted thiophenes have demonstrated significant cytotoxic activity against a variety of human cancer cell lines, making them an area of active research in oncology.[11][12] Their mechanisms of action are diverse and can include the induction of apoptosis and inhibition of key signaling pathways involved in cancer progression.[11][12]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of thiophene derivatives is highly dependent on their substitution patterns. For example, in a series of thiophene carboxamide derivatives designed as biomimetics of Combretastatin A-4, compounds with specific substitutions on the phenyl ring demonstrated potent antiproliferative activity against the Hep3B cancer cell line. In another study, a 1,3-thiazole derivative bearing a thiophene moiety showed promising antitumor activity against the MCF-7 breast cancer cell line, with greater potency than the reference drug cisplatin.
Performance Comparison
The following table presents the half-maximal inhibitory concentration (IC50) values of selected substituted thiophene derivatives against various cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thiophene Carboxamide 2b | Hep3B | 5.46 | |
| Thiophene Carboxamide 2d | Hep3B | 8.85 | |
| Thiophene Carboxamide 2e | Hep3B | 12.58 | |
| Thiophene Derivative 480 | HeLa | 12.61 (µg/mL) | |
| Thiophene Derivative 480 | Hep G2 | 33.42 (µg/mL) | |
| Thiazole-Thiophene 4b | MCF-7 | 10.2 | |
| Thiazole-Thiophene 13a | MCF-7 | 11.5 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Causality Behind Experimental Choices: This assay is widely used due to its simplicity, reliability, and suitability for high-throughput screening. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the substituted thiophene derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.
Caption: Workflow for MTT Cytotoxicity Assay.
Section 3: Comparative Anti-inflammatory Activity of Thiophene Derivatives
Thiophene-based compounds have shown significant potential as anti-inflammatory agents, with some derivatives acting as inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[3][12]
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of thiophene derivatives is closely linked to their molecular structure. The presence of carboxylic acids, esters, amines, and amides, as well as methyl and methoxy groups, has been frequently associated with potent anti-inflammatory effects and effective binding to COX and LOX enzymes.[12] For example, a thiophene derivative with methyl and methoxy substituents exhibited an IC50 of 29.2 µM for the 5-LOX enzyme.[3]
Performance Comparison
The following table provides a comparative overview of the in vitro anti-inflammatory activity of selected thiophene derivatives.
| Compound/Derivative Class | Target Enzyme | IC50 (µM) | Reference |
| Thiophene Derivative 1 | 5-LOX | 29.2 | [3] |
| Thiophene Curcuminoid 10a | IL-1β production | - | |
| Thiophene Curcuminoid 11 | IL-1β production | - | |
| Thiophene Curcuminoid 11 | CXCL-8 production | - |
Note: For compounds 10a and 11, the reference indicates significant inhibition of cytokine production rather than a specific IC50 value.
Experimental Protocol: COX/LOX Inhibition Assay
In vitro enzyme inhibition assays are crucial for evaluating the anti-inflammatory potential of thiophene derivatives.
Causality Behind Experimental Choices: These assays directly measure the ability of a compound to inhibit the activity of a specific enzyme involved in the inflammatory pathway, providing valuable mechanistic information.
Step-by-Step Methodology (General):
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme (e.g., COX-1, COX-2, or 5-LOX) and its corresponding substrate (e.g., arachidonic acid).
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the thiophene derivative or a control inhibitor.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Product Detection: Measure the formation of the enzymatic product over time using a suitable detection method (e.g., spectrophotometry or fluorescence).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the thiophene derivative and determine the IC50 value.
Caption: Inhibition of Inflammatory Pathways.
Conclusion
Substituted thiophene derivatives represent a versatile and highly promising class of compounds in drug discovery. Their broad spectrum of biological activities, coupled with their synthetic accessibility, makes them attractive candidates for the development of new therapeutic agents. This guide has provided a comparative overview of their antimicrobial, anticancer, and anti-inflammatory properties, supported by experimental data and detailed protocols. The structure-activity relationships highlighted herein offer valuable insights for the rational design of novel and more potent thiophene-based drugs. Further research, including in vivo studies and toxicological profiling, is warranted to fully realize the therapeutic potential of this important class of heterocyclic compounds.
References
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Al-Ostath, A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8969. Retrieved from [Link]
-
ResearchGate. (n.d.). Antibacterial activity of thiophene derivatives 4, 5 and 8 at different.... Retrieved from [Link]
-
Miro-Canturri, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15, 1371661. Retrieved from [Link]
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El-Kashef, H. S., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 77. Retrieved from [Link]
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Introduction: The Versatile N-(4-methoxyphenyl) Scaffold
An In-Depth Guide to the Structural Comparison of N-(4-methoxyphenyl) Derivatives for Researchers and Drug Development Professionals
The N-(4-methoxyphenyl) moiety is a privileged scaffold in medicinal chemistry and materials science. Its prevalence stems from a combination of favorable electronic properties conferred by the electron-donating methoxy group and the structural rigidity of the phenyl ring. This core is found in a diverse array of molecules, from pharmaceuticals to functional materials. Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including antibacterial, anticancer, anthelmintic, and antiviral properties.[1][2]
The seemingly subtle modification of the groups attached to the core N-(4-methoxyphenyl) structure can lead to profound changes in molecular conformation, crystal packing, and, consequently, biological function. Understanding these structural nuances is paramount for rational drug design and the development of novel materials. This guide provides a comprehensive structural comparison of various N-(4-methoxyphenyl) derivatives, synthesizing experimental data from crystallographic, spectroscopic, and computational studies to elucidate key structure-property relationships.
Comparative Synthesis Strategies
The synthesis of N-(4-methoxyphenyl) derivatives is generally straightforward, often involving the coupling of p-anisidine with a suitable electrophile. The choice of solvent, coupling agent, and reaction conditions is dictated by the nature of the desired derivative.
Common Synthetic Pathways:
-
Amide Formation: Standard peptide coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) are effective for coupling carboxylic acids with p-anisidine.[3] Alternatively, microwave-assisted synthesis using boric acid as a catalyst provides an efficient route.[4]
-
Sulfonamide Formation: The reaction of p-anisidine with various sulfonyl chlorides in an aqueous solution containing a weak base like sodium carbonate is a common and high-yielding method for preparing sulfonamides.[5]
-
Oxadiazole Formation: More complex heterocyclic derivatives, such as 1,3,4-oxadiazoles, can be synthesized through multi-step reactions, for instance, via the cyclization of an isonicotinoyl-N-phenyl hydrazine carbothioamide precursor, which can be catalyzed by metal salts like cobalt(II) chloride.[6][7]
Caption: Generalized workflow for the synthesis of N-(4-methoxyphenyl) derivatives.
Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide
This protocol provides a reliable method for synthesizing a representative sulfonamide derivative, adapted from established procedures.[5]
Materials:
-
4-Nitrobenzenesulfonyl chloride
-
p-Anisidine (4-methoxyaniline)
-
1 M Sodium Carbonate (Na₂CO₃) solution
-
Deionized water
-
Isopropanol
-
250 mL Erlenmeyer flask
-
Magnetic stir plate and stir bar
-
Suction filtration apparatus (Büchner funnel, filter flask)
-
Oven
Procedure:
-
Reaction Setup: To a 250 mL Erlenmeyer flask, add 4-nitrobenzenesulfonyl chloride (10.00 mmol, 2.22 g) and p-anisidine (10.00 mmol, 1.23 g).
-
Addition of Base and Solvent: Add 50 mL of deionized water and 10 mL of 1 M Na₂CO₃ solution to the flask. The sodium carbonate acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.
-
Reaction: Stir the mixture vigorously on a magnetic stir plate at room temperature for approximately 4 days. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: Collect the resulting solid precipitate by suction filtration.
-
Washing: Wash the collected solid with deionized water to remove any remaining salts, followed by a wash with isopropanol to remove unreacted starting materials and organic impurities.
-
Drying: Dry the purified product in an oven at a low temperature (e.g., 60-70 °C) to a constant weight. The expected yield is typically high, around 85%.[5]
Structural Elucidation and Comparative Analysis
The three-dimensional structure of N-(4-methoxyphenyl) derivatives is primarily elucidated using single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation and its interactions in the solid state.
Key Structural Parameters: A Comparative Overview
The substitution pattern on the second aromatic ring or modifications to the linking amide/sulfonamide group significantly influences the molecule's geometry. A comparison of N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers reveals that while bond lengths and angles within the core structure remain largely consistent, the relative orientation of the two phenyl rings changes dramatically.[5][8]
| Derivative | C-S-N-C Torsion Angle (°) | S1–N1–C7 Angle (°) | O–S–O Angle (°) | Dihedral Angle (Pyridine/Benzene) (°) | Reference(s) |
| N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide (A) | -58.6 | 116.9 | 120.45 | N/A | [5][9] |
| N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide (B) | +66.56 | 119.00 | 120.66 | N/A | [5][9] |
| N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide (C) | +41.78 | 115.49 | 118.98 | N/A | [5][9] |
| N-(4-methoxyphenyl)picolinamide | N/A | N/A | N/A | 14.25 | [4] |
| 2-chloro-N-(4-methoxyphenyl)acetamide | N/A | N/A | N/A | 28.87 (Acetamido/Phenyl) | [10] |
Causality Behind Structural Variation:
The most significant conformational flexibility in these molecules lies in the torsion angles around the central sulfonamide or amide linkage. For the nitrobenzenesulfonamide isomers, the position of the nitro group (ortho, meta, or para) creates different steric and electronic environments, leading to distinct C-S-N-C torsion angles.[5][9] These torsional differences dictate the overall shape of the molecule and how it packs in a crystal lattice. In the 2-nitro derivative (C), steric hindrance from the ortho-nitro group likely forces a smaller torsion angle compared to the meta (B) and para (A) isomers. This, in turn, influences the intermolecular interactions, leading to different crystal packing arrangements: compound A forms a 3D network, B forms ladder-shaped sheets, and C forms planar sheets.[5][8]
Intermolecular Interactions and Crystal Packing
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. For N-(4-methoxyphenyl)picolinamide, this analysis reveals that H···H interactions are dominant, followed by C···H and O···H interactions, underscoring the importance of both van der Waals forces and hydrogen bonding in crystal cohesion.[4][11]
In many derivatives, classical N—H···O hydrogen bonds are primary drivers of the supramolecular architecture.[5] However, weaker interactions, such as C—H···π and C—H···Cl, also play crucial roles in stabilizing the three-dimensional structure.[6][10] The specific hydrogen bonding patterns can vary even among closely related isomers. For instance, in two of the N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers, the N-H group donates a hydrogen bond to a sulfonamide oxygen, while in the third, the acceptor is the methoxy oxygen atom.[5][8]
Experimental Workflow: From Synthesis to Structure
A multi-faceted approach is essential for the comprehensive characterization of novel N-(4-methoxyphenyl) derivatives.
Caption: A typical workflow for the characterization of N-(4-methoxyphenyl) derivatives.
Protocol: Single-Crystal X-ray Diffraction (SC-XRD)
Objective: To determine the precise three-dimensional atomic arrangement of a crystalline N-(4-methoxyphenyl) derivative.
-
Crystal Growth: Grow single crystals of the purified compound suitable for diffraction (typically 0.1-0.3 mm in size). This is a critical and often trial-and-error step. Common methods include slow evaporation of a solvent, or solvent diffusion (e.g., diffusion of hexane into an acetone solution of the compound).[5]
-
Crystal Mounting: Carefully select and mount a high-quality single crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in a diffractometer. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a diffraction pattern is collected by a detector. Data is typically collected at a low temperature (e.g., 120 K) to minimize thermal vibrations.[12]
-
Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data to achieve the best possible fit, resulting in a final, accurate molecular structure.[6]
The Role of Computational Modeling
Quantum computational methods, particularly Density Functional Theory (DFT), serve as a powerful adjunct to experimental techniques.[13]
Applications:
-
Geometry Optimization: DFT can be used to calculate the lowest energy conformation of a molecule in the gas phase, providing a theoretical structure that can be compared with the experimental X-ray crystal structure. High correlation (R² > 0.9) between calculated and experimental bond lengths and angles validates both the experimental result and the chosen level of theory.[13]
-
Spectroscopic Prediction: Computational models can predict NMR chemical shifts.[13] Comparing these theoretical values with experimental spectra aids in the assignment of complex spectra and confirms the proposed structure.
-
Analysis of Electronic Properties: DFT calculations can provide insights into the electronic structure, such as the molecular electrostatic potential (MEPS), which helps in understanding and predicting intermolecular interactions.
Structure-Activity Relationship (SAR) Insights
The structural variations detailed above have direct consequences for the biological activity of these derivatives.
-
In a study on anthelmintic agents, the molecular simplification of albendazole to N-(4-methoxyphenyl)pentanamide retained similar activity against the nematode Toxocara canis but showed significantly reduced cytotoxicity on mammalian cell lines.[3] This suggests that the N-(4-methoxyphenyl)pentanamide fragment is a key pharmacophore responsible for the desired biological effect, while the more complex portions of the albendazole structure contribute to its toxicity.
-
A series of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives were synthesized and tested for antioxidant and anticancer activity.[1] The addition of various heterocyclic moieties to the core structure led to compounds with varying levels of activity, with some showing antioxidant potential 1.4 times higher than ascorbic acid and others demonstrating significant cytotoxicity against glioblastoma cell lines.[1]
Caption: Relationship between structural modification and biological activity.
Conclusion
The N-(4-methoxyphenyl) scaffold provides a robust platform for the development of structurally diverse molecules. This guide has demonstrated that even minor modifications to this core can induce significant changes in molecular geometry, particularly in the torsional angles that define the overall shape and the nature of intermolecular interactions that govern solid-state packing. A comprehensive, multi-technique approach combining organic synthesis, single-crystal X-ray diffraction, NMR spectroscopy, and computational modeling is crucial for a complete understanding of these derivatives. The insights gained from such comparative structural analyses are invaluable for the rational design of new pharmaceuticals and advanced materials with tailored properties.
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Gautam, R.N., et al. (2024). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. National Institutes of Health. Available at: [Link]
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(2022). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. Microbiology Spectrum, 10(4), e0089422. Available at: [Link]
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(2023). N-(4-Methoxyphenyl)acetamide. ResearchGate. Available at: [Link]
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(2021). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1093-1098. Available at: [Link]
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(2023). N-(4-Methoxy-3-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 4), 384-388. Available at: [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities but integral components of responsible scientific practice. This guide provides a comprehensive, step-by-step framework for the safe disposal of 1-[5-(4-methoxyphenyl)-2-thienyl]-1-ethanone, ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a deep understanding of chemical hazards and risk mitigation.
Hazard Assessment and Characterization
Before initiating any disposal procedure, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, an assessment of its structural motifs—a thiophene ring and a methoxyphenyl group—provides critical insights into its likely toxicological and ecotoxicological profile.
Structurally similar compounds, such as thiophene and various methoxyphenyl ethanones, often exhibit characteristics of being harmful if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation[1][2][3]. Therefore, it is prudent to handle this compound as a hazardous substance.
Key Hazard Considerations:
-
Toxicity: Assume the compound is toxic via ingestion, dermal contact, and inhalation.
-
Irritation: Potential for skin, eye, and respiratory tract irritation.
-
Environmental: The impact on aquatic life is unknown, so release into the environment must be strictly avoided.
| Potential Hazard | Precautionary Action |
| Acute Toxicity (Oral, Dermal, Inhalation) | Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and eye protection. Handle in a well-ventilated area or a chemical fume hood. |
| Skin and Eye Irritation | Avoid direct contact. Use chemical-resistant gloves and safety goggles. |
| Respiratory Irritation | Use only in a well-ventilated area or with local exhaust ventilation. |
| Environmental Hazard | Do not dispose of down the drain or in regular trash. Collect for hazardous waste disposal. |
Personal Protective Equipment (PPE)
A robust defense against chemical exposure begins with the correct selection and use of PPE. Based on the potential hazards of thiophene derivatives, the following PPE is mandatory when handling this compound and its waste products[4][5]:
-
Eye Protection: Chemical splash goggles are required. A face shield should be worn if there is a significant risk of splashing.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation before use.
-
Body Protection: A flame-retardant lab coat or chemical-resistant apron should be worn to protect against spills.
-
Respiratory Protection: If handling large quantities or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste at the point of generation is a critical step in ensuring safe and compliant disposal[6][7]. Mixing incompatible waste streams can lead to dangerous chemical reactions[8].
Protocol for Waste Collection:
-
Designate a Satellite Accumulation Area (SAA): Establish a designated SAA in your laboratory for the collection of hazardous waste. This area must be at or near the point of waste generation and under the control of laboratory personnel[6][9].
-
Select an Appropriate Waste Container:
-
Label the Waste Container:
-
As soon as the first drop of waste is added, label the container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department[7].
-
The label must include the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume[10]. Do not use abbreviations or chemical formulas[7].
-
Indicate the date when waste was first added to the container[7].
-
-
Waste Accumulation:
Caption: Workflow for the proper disposal of this compound.
Disposal Procedures
The disposal of this compound must be handled by a licensed hazardous waste disposal company, coordinated through your institution's EHS department.
Key Disposal Steps:
-
Request a Pickup: Once the waste container is full or has been in accumulation for the maximum allowable time (typically six to twelve months, check your institutional policy), submit a hazardous waste pickup request to your EHS office[8][9][10].
-
Documentation: Complete all required hazardous waste manifest forms provided by your EHS department. Accurate and complete documentation is a legal requirement under the Resource Conservation and Recovery Act (RCRA)[7][8].
-
Final Disposal: The EHS department will arrange for a certified hazardous waste vendor to transport the waste to a licensed treatment, storage, and disposal facility (TSDF)[10]. The most common disposal method for this type of organic chemical waste is high-temperature incineration[14][15].
Disposal of Contaminated Materials:
-
Empty Containers: A container that held this compound is considered hazardous waste. The first rinse of the empty container must be collected as hazardous waste. After triple rinsing, the container can often be disposed of as regular solid waste, but be sure to deface or remove the original label[11][12].
-
Contaminated PPE and Labware: Gloves, weigh boats, and other disposable items contaminated with the compound should be collected in a sealed bag or container, clearly labeled as "Hazardous Waste," and disposed of through the EHS office.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.
-
Control Ignition Sources: If the compound is dissolved in a flammable solvent, remove all sources of ignition[13].
-
Contain the Spill: Use a chemical spill kit with appropriate absorbent materials to contain the spill. Do not use combustible materials like paper towels to clean up spills involving oxidizers[13].
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
Regulatory Compliance
The disposal of hazardous chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[7][8]. Academic laboratories may operate under specific regulations such as 40 CFR Part 262, Subpart K, which provides some flexibility but still requires a comprehensive Laboratory Management Plan[8]. It is imperative that all laboratory personnel are trained on these regulations and their institution's specific waste management policies.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles of proper waste characterization, segregation, and disposal are fundamental to the integrity of our scientific endeavors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
